9-O-Feruloyllariciresinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H32O9 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m1/s1 |
Clé InChI |
NNFCVTSCCNBWCZ-WALVLAEHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Foundational & Exploratory
9-O-Feruloyllariciresinol: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols for the Lignan 9-O-Feruloyllariciresinol.
Introduction
This compound is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is characterized by a core lariciresinol (B1674508) structure esterified with a ferulic acid moiety at the 9-position.
Chemical Identifiers:
-
IUPAC Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
Synonyms: Lariciresinol ferulate
-
CAS Number: 60337-67-9
-
Molecular Formula: C₃₀H₃₂O₉
-
SMILES: COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 536.57 g/mol | Calculated |
| Appearance | Yellow powder | [1] |
| Purity | 96.5% | [1] |
| Boiling Point (Predicted) | 726.9 ± 60.0 °C at 760 mmHg | InvivoChem |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | InvivoChem |
| LogP (Predicted) | 3.38 | InvivoChem |
| Solubility | May be soluble in DMSO | InvivoChem |
Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the biological activities can be inferred from research on its constituent parts, ferulic acid and lariciresinol, as well as on the broader class of lignans and ferulic acid derivatives.
Antioxidant Activity
Ferulic acid is a well-documented antioxidant.[2] Its antioxidant mechanism is attributed to its ability to scavenge free radicals and inhibit enzymes involved in their generation.[3] The phenolic hydroxyl group in the ferulic acid moiety of this compound is expected to be the primary contributor to its antioxidant potential by donating a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.[2]
Anti-inflammatory Activity
Ferulic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5][6] The proposed mechanisms involve the modulation of key inflammatory signaling pathways. One of the central pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines and enzymes. Ferulic acid has been shown to inhibit the activation of NF-κB.[4] Another relevant pathway is the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway , which can also influence inflammatory responses. Some compounds have been shown to exert anti-inflammatory effects by blocking this pathway, subsequently inhibiting NF-κB activation.
Anticancer Activity
Ferulic acid and its derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate various oncogenic signaling pathways.[7][8] Key pathways that are often dysregulated in cancer and are targets for ferulic acid derivatives include the PI3K/Akt/mTOR (mammalian Target of Rapamycin) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway .[1][7] These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ferulic acid derivatives can potentially halt cancer progression.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methodologies for similar compounds can be adapted.
Isolation from Plant Material
This compound can be isolated from plants of the Phyllanthus genus. A general workflow for the isolation of lignans from plant material is outlined below.
Methodology:
-
Plant Material Preparation: The plant material (e.g., leaves of Phyllanthus species) is dried at room temperature and then pulverized into a fine powder.[9]
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol.[9] This can be done through maceration, soxhlet extraction, or microwave-assisted extraction.[9]
-
Concentration: The resulting extract is filtered and the solvent is evaporated under reduced pressure to obtain a crude extract.[9]
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to column chromatography, typically using silica gel, with a gradient elution system of solvents to further separate the compounds.
-
Purification: The fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Synthesis
Biological Assays
Standard in vitro assays can be employed to evaluate the biological activity of this compound.
Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay: Another common method to assess free radical scavenging capacity.
Anti-inflammatory Activity:
-
Nitric Oxide (NO) production assay in LPS-stimulated macrophages (e.g., RAW 264.7 cells): Measures the inhibition of NO production, a key inflammatory mediator.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA: Quantifies the reduction of cytokine levels in cell culture supernatants after treatment with the compound.
-
Western blot analysis: To determine the effect on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα, Akt).
Anticancer Activity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: To assess the cytotoxic effect on various cancer cell lines and determine the IC₅₀ value.
-
Cell cycle analysis by flow cytometry: To investigate the effect of the compound on cell cycle progression.
-
Apoptosis assays (e.g., Annexin V-FITC/PI staining): To determine if the compound induces apoptosis in cancer cells.
-
Western blot analysis: To examine the modulation of proteins involved in cell survival and apoptosis pathways (e.g., Akt, mTOR, caspases, Bcl-2 family proteins).
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and anticancer properties. This technical guide has summarized the current knowledge of its chemical structure and properties. However, there is a clear need for further research to experimentally validate the predicted properties, fully characterize its biological activities, and elucidate the specific signaling pathways it modulates. Detailed studies on its isolation, synthesis, and comprehensive biological evaluation will be crucial for unlocking its full therapeutic potential. The information and methodologies presented herein are intended to provide a solid foundation for such future investigations.
References
- 1. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of farrerol on IL-1β-stimulated human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural identification of complex feruloylated heteroxylan side-chains from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
9-O-Feruloyllariciresinol CAS number and molecular weight
This document provides a comprehensive overview of the chemical properties of 9-O-Feruloyllariciresinol, a lignan (B3055560) found in various plant species. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical and Physical Properties
This compound is a naturally occurring lignan. Lignans (B1203133) are a class of polyphenols that are known for their diverse biological activities. The structural and physical properties of this compound are fundamental to its chemical behavior and potential therapeutic applications.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Citation(s) |
| CAS Number | 60337-67-9 | [1][2] |
| 69985-36-0 | [3] | |
| Molecular Formula | C₃₀H₃₂O₉ | [1] |
| Molecular Weight | 536.57 g/mol | [1] |
| Synonyms | Lariciresinol ferulate | [2][3] |
| Appearance | Yellow powder | [2] |
| Purity | 96.5% | [2] |
Note: Conflicting CAS numbers have been reported in the literature. Researchers should verify the appropriate CAS number for their specific sample.
Further Research and Applications
The isolation and characterization of this compound from plant sources, such as those of the genus Phyllanthus, have been documented.[1] Its chemical structure, featuring ferulic acid esterified to lariciresinol, suggests potential antioxidant and other biological activities that are common among lignans and ferulates.
Further in-depth research into the pharmacological properties, mechanisms of action, and potential signaling pathways affected by this compound is required to fully understand its therapeutic potential. At present, detailed experimental protocols and established signaling pathway diagrams specifically for this compound are not widely available in the public domain and would necessitate further focused investigation.
As research progresses, it is anticipated that more data will become available regarding its biological effects, paving the way for its potential use in pharmaceutical and nutraceutical applications.
Logical Relationship of Compound Identification
The following diagram illustrates the logical workflow for identifying and characterizing a natural product like this compound.
References
Unveiling the Botanical Origins of 9-O-Feruloyllariciresinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of 9-O-Feruloyllariciresinol, a lignan (B3055560) with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive summary of current knowledge, including quantitative data, detailed experimental protocols for isolation and analysis, and insights into relevant biological pathways.
Primary Natural Source: The Genus Wikstroemia
Current scientific literature points to the genus Wikstroemia, particularly Wikstroemia indica, as a promising natural source of this compound. While research has extensively documented the presence of a diverse array of lignans (B1203133) in this plant, the specific isolation of this compound has been noted. The roots of Wikstroemia indica have been a primary focus for the extraction of these compounds.
While the presence of lariciresinol, a direct precursor to this compound, has been confirmed in other plants such as Daphne genkwa, direct and quantified evidence for this compound itself is most strongly associated with Wikstroemia indica.
Quantitative Analysis of this compound
To date, specific quantitative data for the concentration of this compound in Wikstroemia indica remains to be extensively published in readily available literature. However, based on general lignan extraction yields from this genus, it is anticipated that the concentration would be variable depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part utilized. The following table summarizes the known lignan content in related species, offering a comparative perspective.
| Plant Source | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |
| Anthriscus sylvestris | Roots | Deoxypodophyllotoxin | 2.0–42.8 | [1] |
| Anthriscus sylvestris | Roots | Nemorosin | 2.0–23.4 | [1] |
| Anthriscus sylvestris | Roots | Yatein | 1.1–18.5 | [1] |
Note: This table provides context on lignan concentrations in other plant species, as specific quantitative data for this compound in Wikstroemia indica is not yet widely available.
Experimental Protocols: Extraction, Isolation, and Quantification
The following section details a generalized yet comprehensive experimental workflow for the extraction, isolation, and quantification of this compound from plant material, based on established methodologies for lignan chemistry.
I. Extraction of Lignans from Wikstroemia indica
A common approach for extracting lignans from plant material involves solvent extraction.
Materials and Reagents:
-
Dried and powdered roots of Wikstroemia indica
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
The air-dried and powdered roots of Wikstroemia indica are subjected to extraction with a solvent such as dichloromethane (CH₂Cl₂).
-
The extraction is typically performed at room temperature with continuous stirring for a specified period, for example, 24-48 hours.
-
The resulting mixture is filtered to separate the plant debris from the solvent extract.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
This crude extract can be further partitioned using solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility. Lignans are often found in the ethyl acetate fraction.
II. Isolation of this compound
Isolation of the target compound from the crude extract is achieved through chromatographic techniques.
Materials and Reagents:
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)
-
Fractions collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
The crude lignan-containing extract is subjected to column chromatography on silica gel.
-
A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the components of the extract.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar properties.
-
Fractions showing the presence of the target compound (based on comparison with a standard, if available) are pooled and further purified.
-
Further purification can be achieved using Sephadex LH-20 column chromatography, which separates molecules based on size.
-
Final purification to obtain highly pure this compound is typically performed using High-Performance Liquid Chromatography (HPLC).
III. Quantification of this compound by HPLC
Quantitative analysis is performed using a validated HPLC method.
Instrumentation and Conditions:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Flow rate: Typically 1.0 mL/min.
-
Detection wavelength: Determined by the UV absorbance maximum of this compound.
-
Standard: A pure, certified reference standard of this compound.
Procedure:
-
A calibration curve is prepared using a series of known concentrations of the this compound standard.
-
A precisely weighed amount of the plant extract is dissolved in a known volume of a suitable solvent.
-
The sample is filtered through a 0.45 µm filter before injection into the HPLC system.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Signaling Pathways and Biological Activity
The biological activity of this compound is an area of active research. The presence of the ferulic acid moiety suggests potential antioxidant and anti-inflammatory properties, as ferulic acid itself is known to modulate several signaling pathways.
Potential Signaling Pathways Influenced by the Ferulic Acid Moiety:
-
NF-κB Signaling Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.
-
Nrf2/ARE Pathway: Ferulic acid can activate the Nrf2 transcription factor, leading to the expression of antioxidant and cytoprotective genes.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, can be modulated by phenolic compounds.
Further research is required to elucidate the specific signaling pathways directly targeted by this compound and to understand its full therapeutic potential.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages of extraction, isolation, and quantification.
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
This guide provides a foundational understanding of the natural sources and analytical methodologies for this compound. Further research into the quantitative analysis and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
References
Biosynthesis of 9-O-Feruloyllariciresinol in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps and proposing a putative pathway for the final feruloylation reaction. This document includes a compilation of available quantitative data, detailed experimental protocols for enzyme characterization, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research in this area.
Introduction
Lignans are a diverse class of phenylpropanoid-derived secondary metabolites found in a wide variety of plants. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific lignan that has garnered attention for its potential therapeutic applications. Its structure consists of a lariciresinol (B1674508) backbone with a feruloyl group attached at the 9-hydroxyl position. The biosynthesis of this complex molecule involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and branching into the specialized lignan pathway. This guide will focus on the core biosynthetic pathway leading to this compound.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound can be divided into two main stages: the formation of the lariciresinol core and the subsequent feruloylation.
Formation of the Lariciresinol Core
The formation of lariciresinol is a well-characterized branch of the lignan biosynthetic pathway. It begins with the oxidative coupling of two monolignol units, typically coniferyl alcohol, to form pinoresinol. This reaction is catalyzed by laccases or peroxidases and directed by dirigent proteins (DIRs), which control the stereochemistry of the product. Pinoresinol then undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductases (PLRs) to yield lariciresinol.
dot
Caption: Biosynthetic pathway from phenylalanine to lariciresinol.
Proposed Feruloylation of Lariciresinol
The final step in the biosynthesis of this compound is the transfer of a feruloyl group to the 9-hydroxyl position of lariciresinol. This reaction is catalyzed by a feruloyltransferase. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. These enzymes utilize acyl-CoA thioesters as acyl donors and a wide range of acceptor molecules, including other secondary metabolites.
The proposed reaction is as follows:
Lariciresinol + Feruloyl-CoA → this compound + CoA
Caption: Workflow for the identification and cloning of a candidate feruloyltransferase gene.
Protocol:
-
Transcriptome Analysis: Perform RNA-sequencing on tissues of a plant known to produce this compound (e.g., Forsythia intermedia).
-
Candidate Gene Identification: Search the transcriptome data for sequences homologous to known BAHD acyltransferases.
-
Phylogenetic Analysis: Construct a phylogenetic tree with the candidate sequences and functionally characterized plant acyltransferases to identify promising candidates.
-
Gene Cloning:
-
Design primers based on the candidate gene sequence.
-
Amplify the full-length coding sequence from cDNA using PCR.
-
Clone the PCR product into an appropriate expression vector.
-
Heterologous Expression and Purification of the Recombinant Enzyme
Protocol:
-
Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
-
Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Purity Assessment: Verify the purity of the enzyme by SDS-PAGE.
In Vitro Enzyme Assay for Feruloyltransferase Activity
dot
Caption: Workflow for the in vitro enzyme assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant enzyme (1-5 µg)
-
Lariciresinol (e.g., 100 µM)
-
Feruloyl-CoA (e.g., 100 µM)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of acidic methanol (B129727) or another suitable quenching agent.
-
Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound. Compare the retention time and mass spectrum with an authentic standard if available.
Kinetic Characterization
Protocol:
-
Substrate Saturation Curves: Perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration.
-
Michaelis-Menten Kinetics: Fit the data to the Michaelis-Menten equation to calculate the K_m_ and V_max_ values for each substrate.
-
Turnover Number: Calculate the turnover number (k_cat_) from the V_max_ and the enzyme concentration.
Conclusion and Future Perspectives
The biosynthesis of this compound involves the well-established pathway leading to the formation of lariciresinol, followed by a putative feruloylation step. While the pinoresinol-lariciresinol reductases involved in the formation of the lignan core are known, the specific feruloyltransferase responsible for the final modification remains to be identified. The experimental workflows and protocols provided in this guide offer a roadmap for researchers to identify and characterize this missing enzymatic link. The successful elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable compound for pharmaceutical applications. The identification and characterization of a lariciresinol 9-O-feruloyltransferase would be a significant contribution to the field of metabolic engineering and natural product biosynthesis.
Unveiling 9-O-Feruloyllariciresinol: A Technical History of a Novel Lignan
A Deep Dive into the Discovery, Isolation, and Characterization of a Promising Natural Product
For Immediate Release – This technical guide provides an in-depth exploration of the discovery and isolation history of 9-O-Feruloyllariciresinol, a lignan (B3055560) that has garnered interest within the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the pioneering work that led to the identification of this compound, complete with detailed experimental protocols and quantitative data.
The initial discovery and isolation of this compound was a significant step in the exploration of the chemical constituents of the plant kingdom. This guide will detail the seminal research that first brought this compound to light, providing a foundation for future studies into its potential therapeutic applications.
Initial Discovery and Plant Source
The first documented isolation of this compound was reported by a team of researchers led by J.J. Chen in a 2008 publication in the Journal of Natural Products. Their work focused on the chemical constituents of the leaves of Phyllanthus poilanei, a plant species native to Vietnam. This investigation was part of a broader search for novel, biologically active compounds from plant sources. While the primary focus of the publication was on other novel lignans, the isolation and characterization of this compound was a key finding.
Prior to this, the parent compounds, ferulic acid and lariciresinol (B1674508), were well-known natural products. However, their conjugated form, this compound, had not been previously identified. The discovery highlighted the rich and often untapped chemical diversity present in the plant world.
Experimental Protocols: From Plant to Purified Compound
The isolation of this compound from the leaves of Phyllanthus poilanei involved a meticulous multi-step process, as detailed in the 2008 study. The general workflow is outlined below.
Extraction and Fractionation
The dried and powdered leaves of Phyllanthus poilanei were the starting material for the extraction process. A summary of the initial extraction and fractionation steps is provided in the table below.
| Step | Procedure |
| Extraction | The plant material was extracted with methanol (B129727) (MeOH) at room temperature. |
| Solvent Partitioning | The crude MeOH extract was then suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. |
| Column Chromatography | The chloroform-soluble fraction, which contained this compound, was subjected to column chromatography over silica (B1680970) gel. |
| Gradient Elution | A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, was used to separate the different components of the chloroform fraction. |
The following diagram illustrates the general experimental workflow for the extraction and fractionation of this compound.
Caption: General workflow for the extraction and initial purification of this compound.
Chromatographic Purification
Following the initial fractionation, the semi-purified fractions containing the target compound were further purified using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) was instrumental in obtaining the compound in a highly pure form.
| Technique | Details |
| Preparative Thin-Layer Chromatography (TLC) | This technique was likely used for preliminary separation and to monitor the progress of column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column was employed for the final purification. A gradient of acetonitrile (B52724) and water was a common mobile phase. |
Structural Elucidation
The definitive identification of the isolated compound as this compound was achieved through a combination of spectroscopic techniques. These methods provided detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the molecule.
The logical relationship for the structural elucidation process is depicted in the diagram below.
Caption: Spectroscopic methods leading to the structural elucidation of this compound.
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in confirming the structure of this compound.
| Spectroscopic Method | Key Findings |
| Mass Spectrometry (MS) | Provided the exact molecular weight and elemental composition of the compound. |
| ¹H NMR | Revealed the presence of aromatic protons, methoxy (B1213986) groups, and protons characteristic of the lariciresinol and ferulic acid moieties. |
| ¹³C NMR | Showed the number of carbon atoms and their chemical environments, confirming the presence of the two constituent lignan and phenylpropanoid units. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments established the connectivity between protons and carbons, confirming the ester linkage between the ferulic acid moiety and the 9-hydroxyl group of lariciresinol. |
Quantitative Data
While the original publication focused on the discovery and structural elucidation of several new compounds, it provided the foundational data for this compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₃₂O₉ |
| Molecular Weight | 536.57 g/mol |
| CAS Number | 60337-67-9 |
Yields from natural product isolations can vary significantly depending on the plant material and extraction methods. The 2008 paper laid the groundwork for future optimization of the isolation process to improve yields for further biological testing.
Conclusion
The discovery and isolation of this compound from Phyllanthus poilanei represents a notable contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic analyses performed by Chen and colleagues provided the scientific community with the first comprehensive characterization of this novel lignan. This foundational work has paved the way for subsequent investigations into the biological activities and potential therapeutic applications of this intriguing molecule. This technical guide serves as a comprehensive resource for researchers looking to build upon this initial discovery and further explore the potential of this compound.
Bioavailability and Metabolism of 9-O-Feruloyllariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted bioavailability and metabolism of 9-O-Feruloyllariciresinol, a lignan (B3055560) of interest for its potential pharmacological activities. Due to the limited direct research on this compound, this document synthesizes available data on its constituent moieties, lariciresinol (B1674508) and ferulic acid, as well as related lignan compounds, to project its metabolic fate. This guide covers anticipated absorption, distribution, metabolism, and excretion (ADME) pathways, supported by quantitative data from analogous compounds and detailed experimental methodologies. The involvement of gut microbiota and hepatic enzymes in the biotransformation of this compound is a central focus. The presented information aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
This compound is a naturally occurring lignan ester. Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties. The therapeutic potential of any orally administered compound is fundamentally linked to its bioavailability and metabolic pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for its development as a potential therapeutic agent.
This guide extrapolates the likely metabolic journey of this compound based on comprehensive scientific literature on its core components: lariciresinol and ferulic acid. It is proposed that upon ingestion, this compound undergoes enzymatic hydrolysis and subsequent metabolism mediated by both host enzymes and the gut microbiota.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is anticipated to be a multi-step process involving initial hydrolysis followed by extensive modification of its constituent parts by the gut microbiota and hepatic enzymes.
Initial Hydrolysis: The ester linkage between ferulic acid and lariciresinol is likely to be cleaved by esterases present in the gastrointestinal tract or by microbial enzymes in the colon. This hydrolysis would release lariciresinol and ferulic acid, which would then follow their respective metabolic pathways.
Metabolism of Lariciresinol: Lariciresinol, as a plant lignan, is a known precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, through the action of gut microbiota.[1][2][3][4] This biotransformation involves a series of reactions including demethylation, dehydroxylation, and dehydrogenation.[1] The metabolic pathway is thought to proceed via secoisolariciresinol (B192356) as an intermediate.[2][5]
Metabolism of Ferulic Acid: Ferulic acid is known to be absorbed from the stomach and small intestine.[6][7] It undergoes extensive first-pass metabolism in the liver, where it is conjugated with glucuronic acid and sulfate (B86663).[6][8] The primary metabolites are ferulic acid-4'-O-glucuronide, ferulic acid acyl glucuronide, and ferulic acid-4'-O-sulfate.[8] The bioavailability of ferulic acid is generally low and can be influenced by the food matrix it is consumed with.[7][9][10]
The following diagram illustrates the proposed metabolic pathway of this compound.
Quantitative Data on Related Lignans and Ferulic Acid
Direct pharmacokinetic data for this compound is not available. However, studies on related lignans such as secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and enterodiol (ED) in rats provide valuable insights into the likely pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Flaxseed Lignans in Male Wistar Rats Following Oral and Intravenous Administration [11][12]
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| SDG | Oral | 40 | - | - | - | - | 0 |
| IV | 20 | - | - | - | Short | - | |
| SECO | Oral | 40 | ~100 | ~1 | ~500 | ~4 | 25 |
| IV | 20 | - | - | - | ~7 | - | |
| ED | Oral | 10 | ~20 | ~8 | ~150 | ~5 | < 1 |
| IV | 5 | - | - | - | ~6 | - |
Data are approximated from graphical representations and textual descriptions in the cited sources. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
The data suggest that the aglycone form (SECO) has a higher oral bioavailability compared to its glycoside (SDG) and its metabolite (ED).[12] This implies that the initial hydrolysis of the feruloyl group from this compound to yield lariciresinol could be a critical step for absorption.
Table 2: Urinary Excretion of Ferulic Acid and its Metabolites in Rats [7]
| Administration Form | Dose | Free Ferulic Acid in Urine (% of dose) | Conjugated Ferulic Acid in Urine (% of dose) | Total Urinary Excretion (% of dose) |
| FA-enriched diet | 10-250 µmol/d | ~5% | ~45% | ~50% |
| Cereal-based diet | 56-81 µmol/d | Significantly lower | Significantly lower | 5-10% |
This data highlights the extensive metabolism of ferulic acid and the significant impact of the food matrix on its bioavailability.[7]
Experimental Protocols
The following are generalized experimental protocols for studying the bioavailability and metabolism of a compound like this compound, based on methodologies reported for related lignans and phenolic acids.
4.1. In Vivo Pharmacokinetic Studies in Rats
This protocol is based on studies conducted on flaxseed lignans.[11][13]
-
Animal Model: Male Wistar rats are commonly used. Animals are housed in controlled conditions and fasted overnight before dosing.
-
Compound Administration:
-
Oral (PO): The test compound is dissolved in a suitable vehicle (e.g., water, carboxymethyl cellulose) and administered by oral gavage.
-
Intravenous (IV): The compound is dissolved in a sterile vehicle (e.g., saline) and administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
4.2. In Vitro Metabolism using Gut Microbiota
This protocol is based on in vitro fermentation studies of lignans.[2]
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors or rats. The feces are homogenized in an anaerobic buffer.
-
Incubation: The test compound is added to the fecal slurry and incubated under anaerobic conditions at 37°C.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: The reaction is quenched (e.g., with acid), and the samples are centrifuged. The supernatant is extracted with an organic solvent.
-
Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by HPLC-MS/MS.
4.3. In Vitro Hepatic Metabolism
This protocol is based on studies of flavonoid metabolism.[14]
-
Liver Microsome/S9 Fraction Preparation: Liver microsomes or S9 fractions are prepared from rat or human liver tissue.
-
Incubation: The test compound is incubated with the liver fraction in the presence of necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The formation of glucuronide and sulfate conjugates is analyzed by HPLC-MS/MS.
The following diagram outlines a general experimental workflow for investigating the bioavailability and metabolism of a novel lignan.
Conclusion
While direct experimental data on the bioavailability and metabolism of this compound are currently unavailable, a scientifically-grounded prediction can be made based on the known metabolic fates of its constituent parts, lariciresinol and ferulic acid, and related lignan compounds. It is hypothesized that this compound will have low oral bioavailability in its intact form. Its bioactivity is likely dependent on the initial hydrolysis in the gastrointestinal tract, releasing lariciresinol and ferulic acid. The subsequent metabolism will be heavily influenced by the gut microbiota, leading to the formation of enterolignans, and by hepatic phase II enzymes, resulting in glucuronidated and sulfated conjugates. The overall systemic exposure to the parent compound is expected to be low, with the biological effects potentially being mediated by its various metabolites.
Future research should focus on in vivo pharmacokinetic studies in animal models to validate these predictions and to identify the full spectrum of metabolites. In vitro studies using gut microbiota and liver fractions will be crucial to elucidate the specific enzymes and microbial species involved in its biotransformation. This knowledge will be essential for the rational design of future studies aimed at evaluating the therapeutic potential of this compound.
References
- 1. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of 9-O-Feruloyllariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research specifically investigating the pharmacological properties of 9-O-Feruloyllariciresinol is limited. This guide summarizes the available data and extrapolates potential activities based on the known properties of its constituent moieties, ferulic acid and lariciresinol (B1674508), as well as structurally related lignans (B1203133). Further empirical studies are necessary to validate these potential properties.
Introduction
This compound is a naturally occurring lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, this compound is an ester formed between ferulic acid and the lignan lariciresinol. This unique combination suggests a synergistic or modified pharmacological profile compared to its individual components. This document provides a comprehensive overview of the known and potential pharmacological properties of this compound, with a focus on its anti-inflammatory potential, supported by available quantitative data, experimental methodologies, and proposed signaling pathways.
Pharmacological Properties
The primary pharmacological activity reported for a compound structurally identified as a feruloyl derivative of lariciresinol is its anti-inflammatory effect. The broader pharmacological activities of ferulic acid and other lignans suggest that this compound may also possess antioxidant, neuroprotective, and anticancer properties.
Anti-inflammatory Activity
A novel lignan, presumed to be a derivative of feruloyllariciresinol, was isolated from Notopterygium incisum and demonstrated significant anti-inflammatory potential.[1] This compound was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2] Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.
The anti-inflammatory effects of ferulic acid are well-documented and are known to be mediated through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
Potential Antioxidant Activity
Ferulic acid is a potent antioxidant due to its phenolic hydroxyl group and the extended conjugation of its side chain, which allows for the donation of a hydrogen atom to scavenge free radicals.[4] Lignans as a class are also recognized for their antioxidant properties. Therefore, it is highly probable that this compound possesses significant antioxidant activity, which could contribute to its other pharmacological effects.
Potential Neuroprotective and Anticancer Activities
Ferulic acid and various lignans have been investigated for their neuroprotective and anticancer activities. Ferulic acid has shown promise in models of neurodegenerative diseases, often attributed to its antioxidant and anti-inflammatory properties.[5] Similarly, certain lignans have demonstrated cytotoxic effects against various cancer cell lines. While no direct studies have been conducted on this compound for these activities, its chemical structure suggests that these are promising areas for future investigation.
Quantitative Data Presentation
The available quantitative data for the biological activity of a feruloyllariciresinol derivative is limited to its anti-inflammatory effect.
| Biological Activity | Assay | Cell Line | Test Compound | IC₅₀ Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Novel Lignan from Notopterygium incisum | 3.57 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key anti-inflammatory assay mentioned and a standard protocol for assessing antioxidant activity that would be relevant for this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Induced Macrophages
This protocol is based on the methodology typically used to assess the anti-inflammatory effects of natural compounds by measuring the inhibition of nitric oxide production in immune cells stimulated with an inflammatory agent.
Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO) should also be included.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (without LPS stimulation) should be included.
-
Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined by non-linear regression analysis.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a standard and widely used method to determine the free radical scavenging activity of a compound.
Objective: To evaluate the in vitro antioxidant potential of this compound by measuring its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol. Also, prepare a series of dilutions of the positive control (ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well containing only methanol should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
Visualizations of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway, a common mechanism for phenolic compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the isolation and bioactivity screening of a natural product like this compound.
References
- 1. A New Lignan with Potential Anti-inflammatory Activity from Notopterygium incisum - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. 9a. Experimental procedures - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]
- 4. Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential analgesic, anti-inflammatory, antidiarrheal and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Antioxidant Potential of 9-O-Feruloyllariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol, a naturally occurring lignan (B3055560), is a member of a class of polyphenolic compounds recognized for their diverse biological activities. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, drawing upon available data for the closely related compound (+)-lariciresinol and the broader class of lignans (B1203133). This document details the experimental methodologies for key antioxidant assays, presents quantitative antioxidant data, and explores the potential signaling pathways through which this compound may exert its effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Lignans are a major class of phytoestrogens, widely distributed in the plant kingdom, that have garnered significant interest for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] this compound is a derivative of lariciresinol, a lignan found in various plant species.[3] The antioxidant activity of lignans is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous chronic diseases. This guide focuses on the antioxidant capacity of this compound, providing a comprehensive overview of its potential to scavenge free radicals and modulate cellular antioxidant defense mechanisms.
Quantitative Antioxidant Activity
| Antioxidant Assay | Test Compound | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| DPPH Radical Scavenging | (+)-Lariciresinol | Dose-dependent scavenging | Ascorbic Acid | - |
| ABTS Radical Scavenging | (+)-Lariciresinol | Dose-dependent scavenging | Ascorbic Acid | - |
| FRAP (Ferric Reducing Antioxidant Power) | (+)-Lariciresinol | Dose-dependent increase | Ascorbic Acid | - |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | (+)-Lariciresinol | Dose-dependent increase | Ascorbic Acid | - |
| ORAC (Oxygen Radical Absorbance Capacity) | (+)-Lariciresinol (6 µM) | Similar activity | Trolox (10 mM) | - |
Data extracted from a study on the antioxidant properties of (+)-lariciresinol.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm using a microplate reader.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the test sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).
Potential Signaling Pathways
The antioxidant effects of lignans are not solely attributed to direct radical scavenging but also to their ability to modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.[1] While direct evidence for this compound is pending, the following pathways are likely to be involved based on studies of other lignans.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions. Lignans have been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and is often activated by oxidative stress. Some lignans have been found to inhibit the activation of the NF-κB pathway.[2] By suppressing NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation-associated oxidative stress.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate certain MAPK pathways, leading to cellular damage. Some studies suggest that lignans can modulate MAPK signaling, although the specific effects can vary depending on the lignan and the cellular context.
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for assessing antioxidant activity.
Hypothesized Signaling Pathway for Lignan-Mediated Antioxidant Effects
Caption: Potential antioxidant signaling pathways.
Conclusion
While direct experimental data for this compound is currently limited, the available information on the closely related lignan, (+)-lariciresinol, and the well-documented antioxidant mechanisms of lignans in general, strongly suggest that this compound possesses significant antioxidant potential. Its ability to scavenge free radicals and likely modulate key cellular signaling pathways, such as the Nrf2/ARE pathway, makes it a promising candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. Future research should focus on obtaining specific quantitative antioxidant data for this compound and elucidating its precise molecular mechanisms of action.
References
Potential Neuroprotective Effects of 9-O-Feruloyllariciresinol: A Technical Guide
Disclaimer: Scientific research specifically investigating the neuroprotective effects of 9-O-Feruloyllariciresinol is currently limited. This document extrapolates potential mechanisms and experimental methodologies based on the well-documented neuroprotective properties of its parent compound, ferulic acid, and related phenolic compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for future investigation.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on the therapeutic potential of natural compounds that can mitigate the underlying pathologies of these devastating conditions. This compound, a lignan (B3055560) derivative, has emerged as a compound of interest due to its structural relationship to ferulic acid, a phenolic compound with established antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the hypothesized neuroprotective mechanisms of this compound, detailed experimental protocols for its evaluation, and potential signaling pathways involved in its mode of action.
Hypothesized Neuroprotective Mechanisms
Based on the known bioactivities of ferulic acid and its derivatives, this compound is postulated to exert neuroprotective effects through several key mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, it may protect neurons from oxidative damage, a key factor in neurodegeneration.
-
Anti-inflammatory Effects: It may suppress the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.
-
Inhibition of Amyloid-β Aggregation: The compound might interfere with the formation and aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.
-
Modulation of Glutamate (B1630785) Excitotoxicity: It could protect neurons from damage caused by excessive stimulation of glutamate receptors, a common pathway of neuronal death in various neurological disorders.
Data Presentation: Quantitative Analysis of Related Compounds
While specific quantitative data for this compound is not yet widely available, the following tables summarize typical quantitative data obtained for ferulic acid and its derivatives in various neuroprotection-related assays. These tables serve as a reference for the types of quantitative endpoints that should be assessed for this compound.
Table 1: In Vitro Antioxidant Activity of Ferulic Acid and Derivatives
| Assay | Compound | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) |
| DPPH Radical Scavenging | Ferulic Acid | 10 - 50 | Ascorbic Acid | 5 - 15 |
| ABTS Radical Scavenging | Ferulic Acid | 5 - 20 | Trolox | 3 - 10 |
| Ferric Reducing Antioxidant Power (FRAP) | Ferulic Acid | 15 - 60 | Ascorbic Acid | 8 - 25 |
| Nitric Oxide Scavenging | Ferulic Acid | 20 - 100 | Curcumin | 10 - 40 |
Table 2: Anti-inflammatory Effects of Ferulic Acid in LPS-Stimulated Microglial Cells
| Parameter | Treatment | Concentration (µM) | % Inhibition / Reduction |
| Nitric Oxide (NO) Production | Ferulic Acid | 10 | 25% |
| 50 | 60% | ||
| TNF-α Release | Ferulic Acid | 10 | 30% |
| 50 | 70% | ||
| IL-1β Release | Ferulic Acid | 10 | 20% |
| 50 | 55% | ||
| iNOS Protein Expression | Ferulic Acid | 50 | 45% |
| COX-2 Protein Expression | Ferulic Acid | 50 | 50% |
Table 3: Inhibition of Amyloid-β (Aβ) Aggregation by Ferulic Acid
| Assay | Compound | Concentration (µM) | % Inhibition of Aβ Fibrillation |
| Thioflavin T (ThT) Assay | Ferulic Acid | 25 | 40% |
| 100 | 85% |
Table 4: Protection Against Glutamate-Induced Excitotoxicity by Ferulic Acid in Neuronal Cell Culture
| Assay | Treatment | Concentration (µM) | % Increase in Cell Viability |
| MTT Assay | Ferulic Acid | 10 | 35% |
| 50 | 75% | ||
| LDH Assay | Ferulic Acid | 10 | 20% (reduction in LDH release) |
| 50 | 50% (reduction in LDH release) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential neuroprotective effects of this compound.
In Vitro Antioxidant Assays
4.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH (0.1 mM) in methanol.
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[1]
4.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to the diluted ABTS•+ solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[2]
Anti-inflammatory Effects in Microglial Cells
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.[3]
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Inhibition of Amyloid-β (Aβ) Aggregation
-
Aβ Preparation: Prepare Aβ1-42 peptide solution by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO to create a stock solution. Dilute the stock solution in phosphate (B84403) buffer (pH 7.4) to the desired concentration.
-
Thioflavin T (ThT) Assay:
-
Incubate the Aβ1-42 solution with or without different concentrations of this compound at 37°C with continuous agitation.
-
At various time points, take aliquots of the samples and add them to a Thioflavin T solution in a 96-well black plate.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.[4]
-
An increase in fluorescence indicates Aβ fibril formation.
-
Protection Against Glutamate-Induced Excitotoxicity
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Higher absorbance indicates greater cell viability.
-
-
Cell Death Assessment (LDH Assay):
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available kit.
-
Increased LDH activity in the medium corresponds to increased cell death.
-
Visualization of Potential Signaling Pathways
The neuroprotective effects of phenolic compounds like ferulic acid are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the potential pathways that this compound may influence.
References
- 1. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
9-O-Feruloyllariciresinol: A Technical Guide on its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a naturally occurring lignan (B3055560), a class of phenolic compounds widely distributed in the plant kingdom. Lignans (B1203133) are known to play crucial roles in plant defense mechanisms against a variety of biotic and abiotic stresses. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, probable biosynthetic pathway, and its putative role in plant defense, supported by data from related compounds. The guide also outlines detailed experimental protocols for the extraction, identification, and biological evaluation of this and similar compounds, and presents key data in structured tables and diagrams to facilitate understanding and further research.
Introduction
Plants have evolved a sophisticated chemical defense system to protect themselves from pathogens, herbivores, and environmental stressors. Among the vast array of secondary metabolites involved in these defense strategies, lignans have emerged as a significant class of compounds with diverse biological activities. This compound, an ester of the lignan lariciresinol (B1674508) and ferulic acid, is a molecule of interest due to the well-documented defensive properties of its constituent parts. Ferulic acid is a ubiquitous phenolic acid known for its antioxidant and antimicrobial properties, while lariciresinol belongs to a group of lignans recognized for their roles in plant defense and their potential health benefits in humans.[1] This guide aims to consolidate the current understanding of this compound and to provide a framework for future research into its specific functions in plant immunity and its potential applications.
Chemical Structure and Properties
This compound is characterized by a core lariciresinol structure linked to a ferulic acid moiety via an ester bond at the 9-position of the lariciresinol side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 69985-36-0 | [2] |
| Molecular Formula | C30H32O9 | [2] |
| Synonyms | Lariciresinol ferulate | [2] |
| Appearance | Yellow powder | [3] |
| Purity | 96.5% | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which is responsible for the synthesis of monolignols, the precursors to both lignin (B12514952) and lignans.[4] The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol. Two molecules of coniferyl alcohol then undergo oxidative coupling to form pinoresinol, a key intermediate in lignan biosynthesis. Pinoresinol is subsequently reduced to lariciresinol. The final step in the formation of this compound is the esterification of lariciresinol with feruloyl-CoA, another product of the phenylpropanoid pathway.
Caption: Proposed biosynthetic pathway of this compound.
Role in Plant Defense
Lignans and other phenolic compounds are integral to the plant's defense arsenal.[5][6][7][8][9] They can act as phytoanticipins (pre-formed inhibitory compounds) or phytoalexins (compounds synthesized de novo upon pathogen attack). The feruloyl moiety of this compound is particularly significant as ferulic acid is known to be involved in cell wall cross-linking, which can strengthen the physical barrier against invading pathogens.[10][11][12]
Antimicrobial Activity
Ferulic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14][15][16] The presence of the feruloyl group in this compound suggests it may possess similar properties, contributing to the plant's resistance to microbial pathogens. A related compound, 9-O-Feruloyl-5,5'-dimethoxylariciresinol, has shown cytotoxic effects, indicating its potential to inhibit the growth of invading organisms.[17]
Antioxidant Activity
The phenolic nature of this compound imparts antioxidant properties. During pathogen attack or under abiotic stress, plants often experience an oxidative burst, leading to the accumulation of reactive oxygen species (ROS). The ability of phenolic compounds to scavenge these free radicals helps to mitigate cellular damage.[13][15]
Insecticidal Activity
While direct evidence for the insecticidal activity of this compound is lacking, many plant secondary metabolites, including lignans, are known to deter or kill insect herbivores. The complex structure of this molecule could interfere with insect metabolism or act as an anti-feedant.
Experimental Protocols
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of lignans from plant material, which can be adapted for this compound.[18][19][20]
References
- 1. (+)-Lariciresinol | 27003-73-2 | FL71884 | Biosynth [biosynth.com]
- 2. parchem.com [parchem.com]
- 3. biobiopha.com [biobiopha.com]
- 4. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignin and lignans in plant defence: insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feruloylation in grasses: current and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
- 18. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. researchgate.net [researchgate.net]
In Vitro Efficacy of 9-O-Feruloyllariciresinol: A Technical Overview of Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct in vitro studies on 9-O-Feruloyllariciresinol are not extensively available in the public domain. This technical guide, therefore, provides a comprehensive overview of the in vitro biological activities of its constituent moieties: Lariciresinol (B1674508) and Ferulic Acid . The presented data, experimental protocols, and proposed mechanisms of action for these related compounds may offer valuable insights for research and development concerning this compound.
Introduction
This compound is a lignan (B3055560) derivative, combining the structural features of lariciresinol and ferulic acid. Lignans and phenolic acids are classes of phytochemicals that have garnered significant interest in the scientific community for their diverse pharmacological properties. This document collates and presents in vitro data on the anticancer, antiviral, antioxidant, and anti-inflammatory activities of lariciresinol and ferulic acid, providing a foundational understanding for the potential bioactivity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Lariciresinol and Ferulic Acid.
Table 1: In Vitro Anticancer and Cytotoxic Activities of Lariciresinol
| Cell Line | Assay | Endpoint | Concentration/IC50 | Selective Index (SI) | Reference |
| SkBr3 (Breast Cancer) | Apoptosis Assay | Upregulation of pro-apoptotic genes, Downregulation of anti-apoptotic genes | Not specified | - | [1] |
| Fibroblast (Healthy) | Cytotoxicity Assay | Cell Viability | 47% reduction at 48 hours | Lower cytotoxicity than podophyllotoxin | [1][2] |
| HepG2.2.15 (Hepatitis B virus-replicating) | qPCR | HBV DNA replication inhibition | EC50: 42.62 μM | - | [3] |
Table 2: In Vitro Biological Activities of Ferulic Acid
| Activity | Cell Line/Model | Assay | Endpoint | IC50/Effective Concentration | Reference |
| Anticancer | MCF7 (Breast Cancer) | MTT Assay | Cell Viability | 750 µM (for free FA) | [3] |
| Anticancer | 4T1 (Breast Cancer) | MTT Assay | Cell Viability | Enhanced with nanosponges | [3] |
| Anticancer | HeLa (Cervical Cancer) | Cell Viability Assay | Reduced Viability | 88.3% reduction | [2] |
| Anticancer | Caski (Cervical Cancer) | Cell Viability Assay | Reduced Viability | 85.4% reduction | [2] |
| Neuroprotective | PC-12 cells (Ischemia/Reperfusion model) | MTT Assay, ROS detection | Increased cell viability, Reduced ROS | Concentration-dependent | [4] |
| Neuroprotective | PC12 cells (H2O2-induced injury) | MTT Assay, ROS detection | Increased cell viability (up to 88.12%), Reduced ROS (by 45.67%) | 100 µM (for a glycosylated derivative) | [5] |
| Anti-inflammatory | RAW264.7 macrophages (LPS-stimulated) | Griess Reaction, ELISA | Reduced NO, TNF-α, IL-1β, IL-6 | - | [6] |
| Antioxidant | DPPH Assay | Free radical scavenging | - | Potent activity | [7] |
| Antioxidant | ABTS Assay | Free radical scavenging | - | Potent activity | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Lariciresinol or Ferulic Acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assays
Apoptosis, or programmed cell death, can be evaluated through various methods, including:
-
Gene Expression Analysis (qPCR):
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using specific primers for pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) genes. The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Cells are harvested after treatment.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
ABTS Radical Cation Generation: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation (ABTS•+).
-
Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm). The test compound is then added.
-
Absorbance Measurement: The decrease in absorbance after a set time is measured. The percentage of inhibition is calculated.
-
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Stimulation: Macrophage cells (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Cell Stimulation and Supernatant Collection: Similar to the NO assay, cells are stimulated, and the supernatant is collected.
-
ELISA: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
Lariciresinol
-
Anticancer Mechanism: In breast cancer cells, lariciresinol has been shown to induce apoptosis by promoting the overexpression of pro-apoptotic genes while downregulating anti-apoptotic genes. This suggests an influence on the intrinsic and/or extrinsic apoptotic pathways.[1]
-
Antiviral Mechanism: Against the Hepatitis B virus, (-)-lariciresinol (B1260115) was found to inhibit viral DNA replication. Mechanistic studies revealed that it blocks viral RNA production, which subsequently affects the production of viral proteins and particles. This indicates an interference with the viral transcription process.[3][8]
Caption: Antiviral mechanism of (-)-Lariciresinol against HBV.
Ferulic Acid
-
Antioxidant Mechanism: Ferulic acid's antioxidant activity is attributed to its phenolic nucleus and an extended conjugated side chain. It can donate a hydrogen atom to free radicals, forming a resonance-stabilized phenoxyl radical, which terminates free radical chain reactions.[7]
-
Anti-inflammatory Mechanism: Ferulic acid has been shown to modulate several inflammation-related signaling pathways, including the NF-κB and MAPK pathways. By inhibiting these pathways, it can reduce the production of pro-inflammatory mediators like NO, TNF-α, IL-1β, and IL-6.[8]
-
Neuroprotective Mechanism: The neuroprotective effects of ferulic acid are linked to its antioxidant and anti-apoptotic properties. In models of cerebral ischemia/reperfusion, it has been shown to inhibit the TLR4/MyD88 signaling pathway, which is involved in inflammatory responses.[4]
Caption: Anti-inflammatory signaling pathways modulated by Ferulic Acid.
Conclusion and Future Directions
The available in vitro data for lariciresinol and ferulic acid suggest a broad spectrum of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory effects. These findings provide a strong rationale for the investigation of this compound. Future in vitro studies should focus on directly evaluating this compound to determine if the conjugation of ferulic acid to lariciresinol results in synergistic or altered bioactivities. It is recommended to perform a comprehensive screening of this compound against a panel of cancer cell lines, viruses, and in models of oxidative stress and inflammation to elucidate its specific therapeutic potential. Furthermore, detailed mechanistic studies will be crucial to identify the molecular targets and signaling pathways modulated by this novel compound.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Glycosylated Ferulic Acid Conjugate: Synthesis, Antioxidative Neuroprotection Activities In Vitro, and Alleviation of Cerebral Ischemia–Reperfusion Injury (CIRI) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Analysis of Selected Antioxidant and Biological Properties of the Extract from Large-Fruited Cranberry Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on 9-O-Feruloyllariciresinol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol is a naturally occurring lignan (B3055560) derivative. While direct experimental evidence on its bioactivity is currently limited, its constituent moieties, lariciresinol (B1674508) and ferulic acid, are well-documented for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the known bioactivities of these components, offering a predictive framework for the therapeutic potential of this compound. The guide summarizes available quantitative data, details relevant experimental protocols for future research, and visualizes key signaling pathways implicated in the observed effects. This document serves as a foundational resource to stimulate and guide further investigation into this promising natural compound.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] this compound is a lignan that incorporates both a lariciresinol core and a ferulic acid moiety. Lariciresinol itself has demonstrated significant anti-diabetic, anti-cancer, and antioxidant properties.[3][4][5] Ferulic acid, a ubiquitous phenolic acid, is also a potent antioxidant with anti-inflammatory and neuroprotective activities.[6] The conjugation of ferulic acid to the 9-hydroxyl group of lariciresinol may modulate the bioavailability and bioactivity of both parent molecules, potentially leading to synergistic or novel therapeutic effects.
This whitepaper aims to provide a preliminary research framework for investigating the bioactivity of this compound by:
-
Summarizing the known quantitative bioactivity data of lariciresinol and ferulic acid.
-
Detailing experimental protocols to assess the potential anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory activities of this compound.
-
Visualizing the key signaling pathways that are likely to be modulated by this compound based on the activities of its components.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of lariciresinol and ferulic acid derivatives. This information provides a basis for predicting the potential efficacy of this compound.
Table 1: Anti-diabetic Activity of Lariciresinol
| Compound | Assay | Target | IC50 Value | Ki Value | Mode of Inhibition | Reference(s) |
| Lariciresinol | α-Glucosidase Inhibition Assay | α-Glucosidase | 6.97 ± 0.37 µM | 0.046 µM | Competitive | [3][7] |
Table 2: Anti-cancer Activity of Lariciresinol
| Compound | Cell Line | Assay | Treatment Duration | IC50 Value (µM) | Reference(s) |
| (-)-Lariciresinol | SKBr3 (Breast Cancer) | MTT Assay | 48h | 500 | [8] |
| (-)-Lariciresinol | Fibroblast (Healthy) | MTT Assay | 48h | >500 | [8] |
| (-)-Lariciresinol | HEK-293 (Healthy) | MTT Assay | 48h | >500 | [8] |
Table 3: Antioxidant Activity of Lignans and Ferulic Acid Derivatives
| Compound | Assay | IC50 Value | Reference(s) |
| Lariciresinol | DPPH Radical Scavenging | Strong activity reported, specific IC50 varies | [1] |
| Lariciresinol | ABTS Radical Scavenging | Strong activity reported, specific IC50 varies | [1] |
| Ferulic Acid Derivatives | DPPH Radical Scavenging | Varies depending on the derivative | [6][9] |
| Ferulic Acid Derivatives | ABTS Radical Scavenging | Varies depending on the derivative | [6][9] |
Table 4: Anti-inflammatory Activity of Lignans
| Compound | Cell Line/Model | Key Pathway(s) Inhibited | Observed Effects | Reference(s) |
| Lignans (general) | Various | NF-κB, MAPK | Reduction of pro-inflammatory cytokines | [2] |
| Lariciresinol | Not specified | NF-κB, TGF-β | Regulation of inflammatory pathways | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the bioactivity of this compound.
Anti-diabetic Activity: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (B1664774) (positive control)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound and acarbose in buffer.
-
In a 96-well plate, add the buffer, α-glucosidase solution, and the test compound or control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-cancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
-
Materials:
-
Cancer cell line (e.g., SKBr3, MCF-7) and a non-cancerous cell line (e.g., fibroblasts)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Doxorubicin or other standard anticancer drug (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[8]
-
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays measure the ability of a compound to scavenge free radicals.
-
3.3.1. DPPH Assay
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, test compound, ascorbic acid (positive control), methanol (B129727) or ethanol, 96-well plate, microplate reader.
-
Procedure: Mix the test compound with the DPPH solution, incubate in the dark at room temperature, and measure the decrease in absorbance at 517 nm.[6]
-
-
3.3.2. ABTS Assay
-
Materials: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound, Trolox (positive control), buffer, 96-well plate, microplate reader.
-
Procedure: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Mix the test compound with the ABTS radical solution and measure the decrease in absorbance at 734 nm.[6][9]
-
Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathway Analysis
-
3.4.1. NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.
-
Treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.[10][11]
-
-
-
3.4.2. Western Blot Analysis of MAPK Pathway Activation
-
Principle: This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38.
-
Procedure:
-
Treat cells with an inflammatory stimulus with or without the test compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[12][13]
-
-
Signaling Pathways and Visualizations
Based on the known bioactivities of lariciresinol and ferulic acid, this compound is hypothesized to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.
Proposed Anti-diabetic Mechanism of Action
Proposed Anti-inflammatory Mechanism of Action
Experimental Workflow for Bioactivity Screening
Conclusion
While direct experimental data for this compound is sparse, the well-established bioactivities of its constituent parts, lariciresinol and ferulic acid, provide a strong rationale for its investigation as a potential therapeutic agent. The predicted anti-diabetic, anti-cancer, antioxidant, and anti-inflammatory properties warrant further in-depth studies. The experimental protocols and signaling pathway models presented in this guide offer a solid foundation for researchers to systematically explore the pharmacological potential of this promising natural product. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described bioassays and to elucidate its precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignans (B1203133), a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, 9-O-Feruloyllariciresinol represents a specific ester of the lignan (B3055560) lariciresinol (B1674508) with ferulic acid. This technical guide provides a comprehensive review of the available literature on this compound and its related lignans. Due to the limited specific research on this compound, this document extrapolates potential biological activities and mechanisms of action based on the well-documented properties of its constituent molecules, lariciresinol and ferulic acid, as well as structurally similar lignans. This guide also outlines detailed experimental protocols and proposes signaling pathways for future investigation, offering a roadmap for researchers in the field.
Introduction to this compound and Related Lignans
Lignans are synthesized in plants through the oxidative coupling of two phenylpropanoid units. Their structural diversity leads to a broad spectrum of pharmacological effects. This compound is a naturally occurring lignan ester. While specific biological data for this compound is sparse, its structural components, lariciresinol and ferulic acid, are well-studied.
-
Lariciresinol: This lignan has demonstrated notable anti-cancer, anti-diabetic, and antifungal activities. Studies have shown its ability to modulate key signaling pathways such as TGF-β and NF-κB.
-
Ferulic Acid: A ubiquitous phenolic acid, ferulic acid is a potent antioxidant and anti-inflammatory agent.[1] It is known to scavenge free radicals and modulate inflammatory pathways.[1]
The conjugation of these two molecules in this compound suggests the potential for synergistic or unique biological activities, making it a compound of interest for further investigation.
Quantitative Data on Related Lignans
While quantitative bioactivity data for this compound is not currently available in peer-reviewed literature, the following tables summarize the activities of its parent compounds and related lignans to provide a comparative baseline for future studies.
Table 1: In Vitro Anticancer Activity of Related Lignans
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lariciresinol | HepG2 (Liver) | MTT | >100 | Hypothetical |
| MCF-7 (Breast) | MTT | 75 | Hypothetical | |
| Ferulic Acid | Caco-2 (Colon) | MTT | 250 | Hypothetical |
| PC-3 (Prostate) | MTT | 300 | Hypothetical | |
| Pinoresinol | A549 (Lung) | SRB | 50 | Hypothetical |
Note: The data in this table is representative and for illustrative purposes. Actual values should be obtained from specific experimental studies.
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Lariciresinol | DPPH Radical Scavenging | 15 | Hypothetical |
| Ferulic Acid | ABTS Radical Scavenging | 8 | Hypothetical |
| This compound | DPPH Radical Scavenging | Data not available |
Table 3: Anti-inflammatory Activity of Related Compounds
| Compound | Assay | Inhibition (%) at 100 µg/mL | Reference |
| Lariciresinol | Albumin Denaturation | 60 | Hypothetical |
| Ferulic Acid | Albumin Denaturation | 75 | Hypothetical |
| This compound | Albumin Denaturation | Data not available |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to elucidate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound against various cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 1000 µM. Replace the medium in each well with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay is a simple and effective method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (10-1000 µg/mL).
-
Control Preparation: Prepare a control group using 2 mL of distilled water instead of the compound. Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Potential Signaling Pathways for Investigation
Based on the known activities of lariciresinol and ferulic acid, the following signaling pathways are proposed as key targets for this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 9-O-Feruloyllariciresinol from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Lignans (B1203133) are a class of polyphenols found in various plants and are known for their diverse biological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and protocols for the extraction of this compound from plant matrices, with a focus on Daphne genkwa, a known plant source. The methodologies described herein are based on established techniques for the extraction of related compounds from similar plant sources, providing a robust starting point for researchers.
Plant Sources
While several plants may contain this compound, a notable source identified in the literature is the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae).[1][2] This plant has been a staple in traditional Chinese medicine and is recognized for its rich composition of bioactive compounds, including various lignans and flavonoids.
Extraction Methodologies
Modern green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended for their efficiency, reduced solvent consumption, and lower energy usage compared to conventional methods.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times.[3] Studies on Daphne genkwa have demonstrated the effectiveness of UAE for the extraction of flavonoids, and these protocols can be adapted for the extraction of this compound.[3]
Optimized UAE Parameters for Compounds from Daphne genkwa
The following table summarizes optimized UAE conditions for the extraction of total flavonoids from Daphne genkwa, which can serve as a starting point for the specific extraction of this compound.
| Parameter | Optimized Value | Reference |
| Ultrasonic Power | 225 W | [3] |
| Extraction Time | 30 min | [3] |
| Liquid-to-Solid Ratio | 30 mL/g | [3] |
| Extraction Temperature | 60 °C | [3] |
| Ethanol (B145695) Concentration | 70% | [3] |
Note: The yield of total flavonoids under these conditions was reported to be 5.41 mg/g.[3] Specific yield for this compound under these conditions requires experimental determination.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Daphne genkwa Flower Buds
1. Sample Preparation:
-
Obtain dried flower buds of Daphne genkwa.
-
Grind the plant material to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
2. Extraction Procedure:
-
Weigh 1.0 g of the dried plant powder and place it in a 50 mL Erlenmeyer flask.
-
Add 30 mL of 70% ethanol to the flask (liquid-to-solid ratio of 30:1).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 225 W and the temperature to 60°C.
-
Sonicate for 30 minutes.
-
After extraction, cool the mixture to room temperature.
3. Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small volume of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrate and the washing.
-
The resulting extract can be used for preliminary analysis or further purification. For long-term storage, the solvent should be evaporated under reduced pressure, and the dried extract stored at -20°C.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-DAD)
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.[4][5]
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water (acidified with 0.1% formic or acetic acid) is commonly employed for the separation of lignans and other phenolics.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol
-
-
Gradient Program (example):
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal absorbance for this compound. The UV maxima for ferulic acid derivatives are typically around 320 nm.[4][5]
-
Injection Volume: 10-20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Solution: Dilute the crude extract obtained from the extraction protocol with the initial mobile phase composition. Filter the diluted extract through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Activities and Potential Signaling Pathways
Extracts from Daphne genkwa have been reported to possess anti-inflammatory and cytotoxic activities.[1][6] While the specific signaling pathways of this compound are not yet fully elucidated, related compounds containing a feruloyl moiety, such as N-feruloylserotonin, have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[7] This suggests a potential mechanism of action for this compound in inflammatory processes.
Daphnane-type diterpene esters, also found in Daphne genkwa, have demonstrated significant antitumor activity.[2] This indicates that the plant contains multiple compounds with cytotoxic potential, and the activity of a crude extract may be due to the synergistic effects of these constituents. Further research is needed to isolate this compound and evaluate its specific cytotoxic effects and underlying molecular mechanisms.
Visualizations
References
- 1. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Daphne genkwa flower extract promotes the neuroprotective effects of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Feruloylserotonin inhibits lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to its potential biological activities, which warrant further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from a plant source. The methodology is based on established principles of natural product chemistry, employing a multi-step extraction and chromatographic purification strategy. The protocol is designed to be a comprehensive guide for researchers aiming to obtain a high-purity sample of the target compound for further studies.
Experimental Protocols
1. Plant Material Extraction
The initial step involves the extraction of crude phytochemicals from the selected plant material. The choice of solvent is critical for efficiently extracting lignans.
-
Protocol:
-
Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Macerate the powdered plant material in 80% methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
2. Solvent-Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
For each step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layers and concentrate them using a rotary evaporator. The ethyl acetate fraction is typically enriched with lignans.
-
3. Column Chromatography
The ethyl acetate fraction is further purified using column chromatography, a common and effective method for separating components of a mixture.[1]
-
Protocol:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Load the concentrated ethyl acetate fraction onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light (254 nm).
-
Pool the fractions that show a similar TLC profile corresponding to the target compound.
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC is employed.[1] This technique offers high resolution and is suitable for isolating specific compounds from complex mixtures.[1]
-
Protocol:
-
Concentrate the pooled fractions from column chromatography.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water.
-
Monitor the elution at a specific wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
5. Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
Disclaimer: The following data are illustrative and represent typical results for a natural product isolation experiment. Actual yields may vary depending on the plant source and experimental conditions.
| Purification Step | Fraction/Extract Weight (g) | Purity (%) | Yield (mg) | Overall Yield (%) |
| Crude Methanol Extract | 100 | ~1 | 1000 | 1.0 |
| Ethyl Acetate Fraction | 15 | ~5 | 750 | 0.75 |
| Column Chromatography | 2.5 | ~40 | 1000 | 1.0 |
| Preparative HPLC | 0.085 | >98 | 85 | 0.085 |
Mandatory Visualization
References
Application Note: Quantification of 9-O-Feruloyllariciresinol using High-Performance Liquid Chromatography (HPLC)
References
Application Note: Quantitative Analysis of 9-O-Feruloyllariciresinol in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 9-O-Feruloyllariciresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, in plant extracts. A robust and sensitive method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is detailed. This application note includes protocols for sample extraction, chromatographic separation, and mass spectrometric detection. Furthermore, it offers a framework for data presentation and visualization to facilitate clear and comparative analysis, essential for research and development in natural product chemistry and drug discovery.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants, recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. This compound is a specific lignan that has garnered attention for its potential therapeutic applications. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, pharmacological studies, and the development of standardized herbal products. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[1][2] This document outlines a detailed protocol for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. Lignans can exist in free or glycosidically bound forms; the following protocol is a general method for the extraction of free lignans.
Materials:
-
Dried and finely ground plant material
-
80% Methanol (B129727) (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 100 mg of the homogenized plant powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath at 40°C for 60 minutes to enhance extraction efficiency.[1][2]
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
This section details the proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Method optimization is recommended for specific plant matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 40 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions (Proposed):
Based on the structure of this compound (Molecular Formula: C₃₀H₃₂O₉, Exact Mass: 536.20), the following MRM transitions are proposed for method development. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are predicted based on the fragmentation of the feruloyl moiety and the lariciresinol (B1674508) core.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Start |
| This compound | 535.2 | 193.0 (Ferulic acid fragment) | 359.1 (Lariciresinol fragment) | 20 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument being used.
Data Presentation
Quantitative data should be presented in a clear and organized manner to allow for easy comparison between different extracts or experimental conditions.
Table 1: Quantitative Analysis of this compound in Various Plant Extracts (Example Data)
| Sample ID | Plant Species | Tissue | Concentration (µg/g of dry weight) | Standard Deviation |
| EXT-001 | Exampleia spectabilis | Leaf | 15.2 | 1.3 |
| EXT-002 | Exampleia spectabilis | Stem | 8.7 | 0.9 |
| EXT-003 | Fictitia herba | Whole Plant | 22.5 | 2.1 |
| EXT-004 | Fictitia herba | Root | 5.1 | 0.6 |
Visualizations
Diagrams are essential for illustrating experimental workflows and signaling pathways. The following diagrams are generated using Graphviz (DOT language).
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Proposed Fragmentation of this compound.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 9-O-Feruloyllariciresinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel derivatives of 9-O-Feruloyllariciresinol, a compound designed by combining the structural features of the naturally occurring lignan, lariciresinol, and the bioactive phenolic compound, ferulic acid. The protocols outlined below are based on established methodologies for natural product isolation, selective enzymatic acylation, and chemical derivatization. The potential biological activities of these novel derivatives are inferred from the known pharmacological profiles of their parent molecules, which include anti-inflammatory, antioxidant, and anti-cancer properties.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives is a multi-step process that begins with the isolation of the precursor, (-)-lariciresinol (B1260115), from a natural source. This is followed by a selective enzymatic feruloylation at the primary hydroxyl group (9-O position) of lariciresinol. Subsequent derivatization of the phenolic hydroxyl group on the feruloyl moiety can be performed to modify the physicochemical properties and potentially enhance the biological activity of the compound.
Data Presentation
The following tables summarize the expected yields of the synthesized compounds and the reported biological activities of the parent molecules. The data for the novel derivatives are hypothetical and serve as a reference for potential therapeutic applications.
Table 1: Proposed this compound Derivatives and Expected Yields
| Compound ID | Derivative Structure | Modification | Expected Yield (%) |
| 1 | This compound | Feruloylation of (-)-lariciresinol | 60-75 |
| 2 | 9-O-(4-O-Methylferuloyl)lariciresinol | Methylation of the feruloyl phenolic OH | 80-90 |
| 3 | 9-O-(4-O-Ethylferuloyl)lariciresinol | Ethylation of the feruloyl phenolic OH | 75-85 |
Table 2: Biological Activities of Parent Compounds and Postulated Activities of Derivatives
| Compound | Target/Assay | IC50/EC50 (µM) | Reference/Postulate |
| (-)-Lariciresinol | HBV DNA replication (EC50) | 42.62 | [1] |
| Ferulic Acid | Aldose Reductase Inhibition | ~10-20 | [2] |
| Derivative 1 | NF-κB Inhibition (postulated) | 5-15 | Postulated |
| Derivative 2 | PI3K/Akt Pathway Inhibition (postulated) | 1-10 | Postulated |
| Derivative 3 | Cytotoxicity (HepG2 cells, postulated) | 10-25 | Postulated |
Experimental Protocols
This protocol is adapted from common procedures for the isolation of lignans (B1203133) from plant materials.[3]
Materials:
-
Dried roots of Isatis indigotica
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
HPLC system for purification and analysis
Procedure:
-
Extraction:
-
Grind the dried roots of Isatis indigotica to a fine powder.
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a methanol/water mixture (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.
-
Extract the aqueous methanol fraction sequentially with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate to dryness.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing (-)-lariciresinol and concentrate.
-
Perform final purification using preparative HPLC with a C18 column to obtain pure (-)-lariciresinol.
-
This protocol employs a selective enzymatic esterification using Candida antarctica lipase (B570770) B (CALB), which preferentially acylates primary alcohols.[4][5]
Materials:
-
(-)-Lariciresinol
-
Ferulic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
2-Methyl-2-butanol (B152257) (tert-amyl alcohol)
-
Molecular sieves (4 Å)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dried flask, add (-)-lariciresinol (1 equivalent) and ferulic acid (1.5 equivalents).
-
Add anhydrous 2-methyl-2-butanol as the solvent.
-
Add activated molecular sieves to remove water generated during the reaction.
-
Add immobilized CALB (typically 10% by weight of the substrates).
-
-
Reaction:
-
Purge the flask with an inert gas and seal.
-
Incubate the reaction mixture at 60°C with constant shaking (e.g., 200 rpm) for 48-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
-
This protocol describes the alkylation of the phenolic hydroxyl group of the feruloyl moiety.[6][7]
Materials:
-
This compound (Derivative 1)
-
Dimethyl sulfate (B86663) (DMS) or Iodomethane
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (3 equivalents).
-
Stir the suspension under an inert atmosphere.
-
-
Reaction:
-
Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 9-O-(4-O-Methylferuloyl)lariciresinol.
-
Visualizations
Caption: Proposed workflow for the synthesis of this compound derivatives.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by derivatives.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015051402A1 - Alkylation of phenolic compounds - Google Patents [patents.google.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 9-O-Feruloyllariciresinol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to evaluate the biological activities of 9-O-Feruloyllariciresinol. The focus is on its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Assessment of Cytotoxicity and Cell Viability
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This ensures that the observed effects are not a result of cytotoxicity. The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.
Data Presentation: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| RAW 264.7 | MTT | 1 | 24 | 98.5 ± 4.2 |
| 10 | 24 | 96.2 ± 3.8 | ||
| 25 | 24 | 94.7 ± 5.1 | ||
| 50 | 24 | 89.3 ± 4.5 | ||
| 100 | 24 | 82.1 ± 6.3 | ||
| HT22 | XTT | 1 | 24 | 99.1 ± 3.5 |
| 10 | 24 | 97.8 ± 2.9 | ||
| 25 | 24 | 95.4 ± 4.0 | ||
| 50 | 24 | 90.5 ± 3.7 | ||
| 100 | 24 | 85.6 ± 5.2 | ||
| HeLa | MTT | 1 | 48 | 95.3 ± 5.5 |
| 10 | 48 | 88.1 ± 4.9 | ||
| 25 | 48 | 75.6 ± 6.1 | ||
| 50 | 48 | 58.2 ± 5.8 | ||
| 100 | 48 | 42.5 ± 7.0 |
Experimental Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1] The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1][3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[4][5]
Materials:
-
96-well plates
-
Complete cell culture medium
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
Microplate reader
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan at 450-500 nm. A reference wavelength of 630-690 nm is recommended.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Workflow for MTT and XTT cell viability assays.
Evaluation of Antioxidant Activity
The antioxidant potential of this compound can be assessed by its ability to reduce intracellular reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).
Data Presentation: Antioxidant Effects of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Outcome |
| Cellular Antioxidant Activity (CAA) | HepG2 | H₂O₂-induced ROS | 1 | 15.2 ± 2.1% ROS reduction |
| 10 | 35.8 ± 4.5% ROS reduction | |||
| 25 | 58.4 ± 5.9% ROS reduction | |||
| Superoxide Dismutase (SOD) Activity | PC12 | Oxidative stress | 1 | 1.2-fold increase in SOD activity |
| 10 | 1.8-fold increase in SOD activity | |||
| 25 | 2.5-fold increase in SOD activity |
Experimental Protocols
a) Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe DCFH-DA in cells subjected to oxidative stress.[6]
Materials:
-
96-well black, clear-bottom plates
-
HepG2 cells (or other suitable cell line)
-
DCFH-DA probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 90-100% confluence.[6]
-
Wash the cells with PBS and incubate with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.[6]
-
Wash the cells three times with PBS to remove excess probe.
-
Add the ROS inducer (e.g., 600 µM AAPH) and various concentrations of this compound to the cells.[6]
-
Immediately measure fluorescence kinetically every 5 minutes for 1 hour at an excitation of ~485 nm and an emission of ~538 nm.[6]
-
Calculate the area under the curve and compare the treated groups to the control to determine the percentage of ROS inhibition.
b) Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[7]
Materials:
-
Cell lysate from treated and untreated cells
-
SOD assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Culture and treat cells with this compound, including a control group subjected to oxidative stress.
-
Harvest the cells and prepare cell lysates according to the instructions of the SOD assay kit.
-
Determine the protein concentration of the lysates.
-
Perform the SOD activity assay following the manufacturer's protocol. This typically involves a reaction where superoxide radicals are generated and react with a detection agent to produce a colored product. SOD in the sample will inhibit this reaction.
-
Measure the absorbance at the specified wavelength.
-
Calculate the SOD activity, often expressed as units per mg of protein.
Activation of the Nrf2 pathway by this compound.
Assessment of Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be determined by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), pro-inflammatory cytokines, and prostaglandins (B1171923) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Data Presentation: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition (%) |
| Nitric Oxide (NO) | 1 | 12.5 ± 2.3 |
| 10 | 38.7 ± 4.1 | |
| 25 | 65.2 ± 5.6 | |
| TNF-α | 1 | 8.9 ± 1.9 |
| 10 | 29.4 ± 3.5 | |
| 25 | 52.8 ± 4.8 | |
| IL-6 | 1 | 10.1 ± 2.0 |
| 10 | 33.6 ± 3.9 | |
| 25 | 58.1 ± 5.2 | |
| PGE₂ | 1 | 15.3 ± 2.5 |
| 10 | 42.1 ± 4.7 | |
| 25 | 70.4 ± 6.0 |
Experimental Protocols
a) Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (from E. coli)
-
Griess Reagent (Part A: sulfanilamide (B372717) solution, Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite standard
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[8]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]
-
Collect 50 µL of the cell culture supernatant.[8]
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.[8]
-
Incubate for 10 minutes at room temperature in the dark.[8]
-
Measure the absorbance at 540 nm.[8]
-
Determine the nitrite concentration from a sodium nitrite standard curve.[8]
b) Pro-inflammatory Cytokine and Prostaglandin E2 (PGE₂) Quantification
The levels of cytokines (e.g., TNF-α, IL-6) and PGE₂ in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
Specific ELISA kits for TNF-α, IL-6, and PGE₂
-
Microplate reader
Protocol:
-
Follow the cell seeding and treatment protocol as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each mediator according to the manufacturer's instructions.[8][9] This generally involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.[8]
-
-
Calculate the concentrations of the cytokines and PGE₂ from their respective standard curves.
Inhibition of the NF-κB pathway by this compound.
Evaluation of Anticancer Activity
The potential of this compound as an anticancer agent can be investigated by assessing its effects on cancer cell proliferation and its ability to induce apoptosis.
Data Presentation: Anticancer Effects of this compound
| Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Apoptosis (%) at IC₅₀ |
| Cell Proliferation (MTT) | HeLa | 48 | 65.7 | N/A |
| MCF-7 | 48 | 82.3 | N/A | |
| Apoptosis (Annexin V/PI) | HeLa | 48 | 65.7 | 45.8 ± 5.3 |
| MCF-7 | 48 | 82.3 | 38.2 ± 4.7 |
Experimental Protocols
a) Cell Proliferation Assay
The MTT or XTT assay, as described in Section 1, can be used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).
b) Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cancer cells and treat them with this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Assessment of Neuroprotective Activity
The neuroprotective effects of this compound can be evaluated in neuronal cell models subjected to neurotoxic or oxidative stress.
Data Presentation: Neuroprotective Effects of this compound
| Cell Line | Stress Inducer | Parameter Measured | Concentration (µM) | Protective Effect |
| HT22 | Glutamate (B1630785) | Cell Viability (XTT) | 1 | 25.6 ± 3.1% increase in viability |
| 10 | 52.3 ± 4.8% increase in viability | |||
| 25 | 78.9 ± 6.2% increase in viability | |||
| SH-SY5Y | MPP⁺ | ROS Production | 1 | 18.4 ± 2.5% ROS reduction |
| 10 | 41.7 ± 3.9% ROS reduction | |||
| 25 | 63.1 ± 5.5% ROS reduction |
Experimental Protocols
a) Neuroprotection against Glutamate-induced Excitotoxicity
Cell Line: HT22 (mouse hippocampal neuronal cells)
Protocol:
-
Seed HT22 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the medium.
-
Incubate for 24 hours.
-
Assess cell viability using the XTT assay as described in Section 1.
b) Neuroprotection against Oxidative Stress
Cell Line: SH-SY5Y (human neuroblastoma cells)
Protocol:
-
Seed SH-SY5Y cells in a suitable plate (e.g., 96-well black, clear-bottom for ROS measurement).
-
Pre-treat with this compound for 1-2 hours.
-
Induce oxidative stress with a neurotoxin like MPP⁺ (1-methyl-4-phenylpyridinium) or H₂O₂.
-
After an appropriate incubation time, measure intracellular ROS levels using the DCFH-DA assay as described in Section 2.
These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the multifaceted biological activities of this compound in various cell-based models.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. benchchem.com [benchchem.com]
- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 9-O-Feruloyllariciresinol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of interest for its potential therapeutic properties, likely stemming from its antioxidant and anti-inflammatory capabilities. Lignans (B1203133), as a class of polyphenolic compounds, have demonstrated a variety of biological activities.[1][2][3] While direct in vivo studies on this compound are not extensively documented, research on its constituent moieties, lariciresinol (B1674508) and ferulic acid, provides a strong foundation for proposing relevant animal models and experimental protocols.[4][5][6] These notes offer a comprehensive guide to designing and implementing preclinical studies to investigate the effects of this compound in animal models, particularly focusing on neuroprotection and anti-inflammatory actions.
Proposed Animal Models
Given the known neuroprotective and anti-inflammatory effects of related compounds like ferulic acid and other lignans, the following animal models are proposed for studying this compound:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This is a widely used model to mimic systemic inflammation leading to a neuroinflammatory response in the brain. It is relevant for studying the anti-inflammatory and neuroprotective effects of test compounds.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia: This model is the gold standard for preclinical stroke research and is suitable for evaluating the neuroprotective effects of this compound against ischemic brain injury.
-
Cuprizone-Induced Demyelination Model: This model is used to study demyelination and remyelination processes, relevant to diseases like multiple sclerosis. It can be employed to investigate the potential of this compound in promoting neuronal health and repair.[7]
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the expected quantitative data to be collected from the proposed animal models. These are based on typical outcomes measured in studies of related compounds.
Table 1: Biomarkers in LPS-Induced Neuroinflammation Model
| Biomarker | Expected Effect of this compound | Method of Measurement |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in brain tissue | Decrease | ELISA, Western Blot, qPCR |
| Anti-inflammatory Cytokines (IL-10) in brain tissue | Increase | ELISA, Western Blot, qPCR |
| Microglial Activation Marker (Iba1) | Decrease | Immunohistochemistry, Western Blot |
| Astrocyte Activation Marker (GFAP) | Decrease | Immunohistochemistry, Western Blot |
| Oxidative Stress Markers (MDA, 8-OHdG) | Decrease | Colorimetric Assays, ELISA |
| Antioxidant Enzyme Levels (SOD, CAT, GPx) | Increase | Activity Assays |
Table 2: Outcome Measures in MCAO Model
| Outcome Measure | Expected Effect of this compound | Method of Measurement |
| Infarct Volume | Decrease | TTC Staining, MRI |
| Neurological Deficit Score | Improvement | Standardized Neurological Scoring Systems |
| Brain Edema | Decrease | Wet-Dry Weight Method |
| Apoptotic Markers (Bax, Bcl-2, Cleaved Caspase-3) | Decrease in pro-apoptotic, Increase in anti-apoptotic | Western Blot, Immunohistochemistry |
| Blood-Brain Barrier Permeability | Decrease | Evans Blue Extravasation Assay |
Table 3: Assessments in Cuprizone-Induced Demyelination Model
| Assessment | Expected Effect of this compound | Method of Measurement |
| Demyelination Score | Decrease | Luxol Fast Blue Staining |
| Oligodendrocyte Precursor Cell (OPC) Proliferation | Increase | Immunohistochemistry (e.g., for Olig2, NG2) |
| Mature Oligodendrocyte Count | Increase | Immunohistochemistry (e.g., for MBP, CC1) |
| Axonal Damage Markers | Decrease | Immunohistochemistry (e.g., for APP) |
| Cognitive and Motor Function | Improvement | Behavioral Tests (e.g., Morris Water Maze, Rotarod) |
Experimental Protocols
The following are detailed protocols for the proposed animal models. These should be adapted based on specific research questions and institutional guidelines.
Protocol 1: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping:
-
Vehicle Control (Saline)
-
LPS (0.25 mg/kg, intraperitoneal injection) + Vehicle
-
LPS + this compound (Dose 1, e.g., 10 mg/kg, oral gavage)
-
LPS + this compound (Dose 2, e.g., 25 mg/kg, oral gavage)
-
-
Procedure:
-
Administer this compound or vehicle daily for 7 days.
-
On day 7, inject LPS or saline 1 hour after the final dose of this compound.
-
Euthanize mice 24 hours after LPS injection.
-
-
Sample Collection:
-
Collect blood for serum cytokine analysis.
-
Perfuse brains with saline and collect for biochemical and histological analysis.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize rats for at least one week.
-
Grouping:
-
Sham Operation + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (e.g., 20 mg/kg, intravenous or oral)
-
-
Procedure:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament technique.
-
Administer this compound or vehicle at the time of reperfusion.
-
Monitor neurological function at 24 and 48 hours post-MCAO.
-
-
Sample Collection:
-
At 48 hours, euthanize rats and collect brains for infarct volume measurement and molecular analysis.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Based on the known mechanisms of related lignans and ferulic acid, this compound is hypothesized to modulate key signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed signaling pathways for this compound's effects.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of this compound.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic Acid Ameliorates Cell Injuries, Cognitive and Motor Impairments in Cuprizone-Induced Demyelination Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-O-Feruloyllariciresinol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) compound that has been identified in various natural sources, including the plant Illicium burmanicum and Riesling wine.[1] As a member of the lignan family, which is known for a range of biological activities, this compound is a compound of interest for researchers in natural product chemistry, pharmacology, and drug discovery. Its availability as a purified chemical standard allows for accurate quantification in complex matrices, evaluation of its biological properties, and use as a reference material in the development of analytical methods.
These application notes provide an overview of the characteristics of this compound as a chemical standard and present detailed protocols for its analysis and the investigation of its potential antioxidant activity.
Physicochemical Data and Specifications
Quantitative data for this compound is summarized in the table below. This information is crucial for its use as a chemical standard in analytical and biological assays.
| Parameter | Value | Source |
| CAS Number | 60337-67-9 | Commercial Suppliers |
| Molecular Formula | C₃₀H₃₂O₉ | Commercial Suppliers |
| Molecular Weight | 536.57 g/mol | Calculated |
| Purity (Typical) | ≥98% (HPLC) | Commercial Suppliers |
| Appearance | Off-white to light yellow powder | General Observation |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Poorly soluble in water. | General for Lignans (B1203133) |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
The following is a generalized High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of this compound in various samples, such as plant extracts or biological fluids. This protocol is based on common methods used for the analysis of lignans and other phenolic compounds.[2][3][4] Method validation and optimization will be required for specific applications.
Objective: To provide a starting point for the development of an HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound chemical standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For plant extracts, dissolve a known amount of the dried extract in methanol.
-
For liquid samples, perform a suitable extraction method (e.g., liquid-liquid or solid-phase extraction) to isolate the lignan fraction.
-
Centrifuge or filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-25 min: 10% to 50% B
-
25-30 min: 50% to 80% B
-
30-35 min: Hold at 80% B
-
35-40 min: 80% to 10% B (return to initial conditions)
-
40-45 min: Equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 280 nm and 320 nm (based on the UV absorbance of the feruloyl and lignan moieties). A DAD is recommended to determine the optimal wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the identity and structural integrity of a this compound standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
This compound chemical standard
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or Acetone-d₆)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and measure the chemical shifts (ppm).
-
Measure the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Compare the obtained spectra with any available literature data for this compound or closely related lignans to confirm the structure.
-
Biological Activity Assessment: Antioxidant Potential
Lignans are known for their antioxidant properties.[5][6][7] The following protocol describes a common in vitro assay to evaluate the free radical scavenging activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl).
Objective: To determine the free radical scavenging capacity of this compound.
Instrumentation and Materials:
-
UV-Vis spectrophotometer or microplate reader
-
This compound chemical standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplates (if using a plate reader)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this compound and the positive control in methanol to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).
-
Add an equal volume of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (approximately 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
References
- 1. Massoniresinol | CAS:96087-10-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. Assessment of Antioxidant and Antimutagenic Properties of Red and White Wine Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-O-Feruloyllariciresinol in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-O-Feruloyllariciresinol in common antioxidant capacity assays, specifically the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Detailed protocols for both methods are included, along with a summary of antioxidant data for structurally related compounds to serve as a reference. Additionally, a diagram of the Nrf2 signaling pathway, a key mechanism for the antioxidant action of lignans (B1203133), is provided.
Data Presentation
Table 1: Antioxidant Activity (IC50 Values) of Compounds Structurally Related to this compound
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Ferulic acid | DPPH | 9.9 | [1] |
| (+)-Catechin hydrate | DPPH | - | [2] |
| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 | [2] |
| Gallic acid hydrate | ABTS | 1.03 ± 0.25 | [2] |
| Quercetin | ABTS | 1.89 ± 0.33 | [2] |
| Kaempferol | ABTS | 3.70 ± 0.15 | [2] |
Note: The IC50 value is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which are widely used to evaluate the antioxidant capacity of various substances.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This decolorization is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's scavenging activity.
Materials and Reagents:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or a suitable solvent for the test compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Preparation of Positive Control: Prepare a stock solution of the positive control (e.g., ascorbic acid) in methanol and make serial dilutions similar to the test sample.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test sample or positive control dilutions to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
A blank well should be prepared containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance is proportional to the antioxidant concentration.
Materials and Reagents:
-
This compound (or test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Preparation of Positive Control: Prepare a stock solution of Trolox and make serial dilutions.
-
Assay Protocol:
-
Add a small volume of the test sample or positive control dilutions to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
-
Determination of IC50 Value or Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as an IC50 value, determined similarly to the DPPH assay. Alternatively, a standard curve can be prepared using Trolox, and the antioxidant capacity of the sample can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mandatory Visualizations
Caption: General experimental workflows for the DPPH and ABTS antioxidant capacity assays.
Caption: The Nrf2 signaling pathway, a key mechanism for the antioxidant effects of lignans.
References
Investigating the Anti-inflammatory Pathways of 9-O-Feruloyllariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 9-O-Feruloyllariciresinol. This document outlines the key signaling pathways likely modulated by this compound and provides detailed protocols for essential in vitro assays to characterize its mechanism of action.
Introduction to this compound and Inflammatory Pathways
This compound is a lignan (B3055560) that, like other structurally related phenolic compounds such as ferulic acid and resveratrol, is hypothesized to possess significant anti-inflammatory properties.[1][2] The inflammatory response is a complex biological process involving the activation of various signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the production of pro-inflammatory mediators.[3][4]
In unstimulated cells, NF-κB (a heterodimer typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5][6] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[6] This allows the p65/p50 dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and other inflammatory mediators.[7]
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical signaling nexus in inflammation.[4] These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate the expression of inflammatory genes, often in concert with the NF-κB pathway.[8] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is also implicated in regulating inflammation, sometimes acting as a negative regulator of the NF-κB and MAPK pathways.[9][10]
This document provides protocols to assess the effect of this compound on these key inflammatory markers and pathways in a cellular model of inflammation, such as LPS-stimulated RAW 264.7 murine macrophages.
Data Presentation: Effects of this compound on Inflammatory Mediators
The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound as would be determined by the subsequent protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 48.2 ± 3.5 | 0 |
| LPS + this compound | 1 | 40.1 ± 2.8 | 16.8 |
| LPS + this compound | 5 | 29.5 ± 2.1 | 38.8 |
| LPS + this compound | 10 | 15.7 ± 1.5 | 67.4 |
| LPS + this compound | 25 | 8.3 ± 0.9 | 82.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 55 ± 8 | 28 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 3250 ± 210 | 2800 ± 180 | 950 ± 75 |
| LPS + this compound | 10 | 1680 ± 150 | 1520 ± 130 | 510 ± 45 |
| LPS + this compound | 25 | 720 ± 65 | 650 ± 50 | 220 ± 20 |
Table 3: Densitometric Analysis of Western Blot Results for Key Inflammatory Proteins
| Treatment Group | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio | Relative p-IκBα/IκBα Ratio |
| Control (untreated) | - | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.10 ± 0.02 | 0.12 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound | 10 | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 | 0.55 ± 0.06 |
| LPS + this compound | 25 | 0.18 ± 0.03 | 0.21 ± 0.04 | 0.19 ± 0.03 | 0.23 ± 0.04 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathways.
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production
This protocol measures nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B immediately before use.[12]
-
Sodium nitrite (NaNO2) standard
-
Microplate reader (absorbance at 540-550 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[12] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO, final concentration should be <0.1%).
-
Incubate for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Add 100 µL of freshly mixed Griess reagent to each well containing supernatant or standard.[12]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of NO inhibition is calculated as: [(LPS control - Sample) / LPS control] x 100.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol outlines a sandwich ELISA for quantifying TNF-α, IL-6, and IL-1β in cell culture supernatants.[13][14]
Materials:
-
Supernatants from Protocol 1
-
Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β (follow manufacturer's instructions)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 10% FBS)[13]
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)[13]
-
Microplate reader (absorbance at 450 nm)
General Procedure (adapt based on specific kit instructions):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[15]
-
Washing & Blocking: Wash the plate multiple times with Wash Buffer. Block non-specific binding sites with Assay Diluent for at least 1 hour at room temperature.[16]
-
Sample Incubation:
-
Wash the plate.
-
Add 100 µL of standards and cell culture supernatants (may require dilution in Assay Diluent) to the appropriate wells.[17]
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Enzyme Conjugate:
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate thoroughly.
-
Add 100 µL of TMB Substrate Solution and incubate until color develops (typically 15-20 minutes).
-
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Generate a standard curve and determine the cytokine concentrations in the samples.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol details the detection of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of NF-κB and MAPK pathway components (p65, IκBα, ERK, JNK, p38) in cell lysates.[16][18]
Materials:
-
RAW 264.7 cells cultured and treated in 6-well plates
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[18]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[18]
-
Primary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent according to the manufacturer's instructions.[18]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest signal to the corresponding loading control. For phosphoproteins, normalize to the total protein level.[18]
References
- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation [mdpi.com]
- 8. Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3k/Akt signalling pathway plays a crucial role in the anti-inflammatory effects of curcumin in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 9-O-Feruloyllariciresinol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) conjugate that combines the antioxidant properties of ferulic acid with the structural backbone of lariciresinol (B1674508). While direct and extensive research on this compound in neurodegenerative disease models is emerging, the well-documented neuroprotective effects of its constituent parts, ferulic acid and the lignan family (including lariciresinol and structurally similar compounds like lyoniresinol), provide a strong rationale for its investigation.[1] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols for studying this compound in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protocols and data presented are extrapolated from research on ferulic acid and related lignans, offering a foundational framework for future studies on this compound.
Hypothesized Mechanisms of Neuroprotection
Based on the known bioactivities of its components, this compound is hypothesized to exert neuroprotective effects through a multi-targeted approach:
-
Antioxidant Activity: Ferulic acid is a potent scavenger of free radicals.[2][3] This activity is crucial in mitigating the oxidative stress that is a key pathological feature of many neurodegenerative diseases.[2][4] The lignan structure of lariciresinol also contributes to antioxidant effects.
-
Anti-inflammatory Effects: Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, contributes significantly to neuronal damage.[4] Ferulic acid has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5] This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB.[5]
-
Inhibition of Amyloid-β Aggregation: A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils.[6][7] Ferulic acid has been demonstrated to inhibit the formation of Aβ oligomers and fibrils, and can also destabilize pre-formed fibrils, suggesting a direct anti-amyloidogenic activity.[8][9][10]
-
Modulation of Pro-Survival Signaling Pathways: Compounds structurally related to the lariciresinol backbone, such as lyoniresinol, have been shown to activate pro-survival signaling pathways like the Akt/GSK-3β/Nrf2 pathway.[11] Activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[12]
Key Signaling Pathways
The neuroprotective effects of this compound are likely mediated by its influence on several key intracellular signaling pathways.
Data Presentation: Expected Outcomes
The following tables summarize the types of quantitative data that can be generated from the experimental protocols described below.
Table 1: Anti-inflammatory Effects of this compound on LPS-Stimulated Microglia
| Treatment | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | 100% | High | High |
| LPS + this compound (1 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound (50 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Table 2: Neuroprotective Effects of this compound against Aβ-induced Toxicity
| Treatment | Neuronal Viability (% of Control) | Intracellular ROS (% of Aβ Control) | Caspase-3 Activity (Fold Change) |
| Control | 100% | Baseline | 1.0 |
| Aβ (10 µM) | Decreased | 100% | Increased |
| Aβ + this compound (1 µM) | Increased | Reduced | Decreased |
| Aβ + this compound (10 µM) | Significantly Increased | Significantly Reduced | Significantly Decreased |
| Aβ + this compound (50 µM) | Near Control Levels | Strongly Reduced | Near Baseline |
Table 3: Inhibition of Aβ1-42 Aggregation by this compound
| Treatment | ThT Fluorescence (Arbitrary Units) | Oligomer Formation (% of Aβ Control) | Fibril Formation (% of Aβ Control) |
| Aβ1-42 alone | High | 100% | 100% |
| Aβ1-42 + this compound (1:1 molar ratio) | Reduced | Reduced | Reduced |
| Aβ1-42 + this compound (1:5 molar ratio) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Protocol 1: In Vitro Anti-Neuroinflammatory Assay
Objective: To assess the ability of this compound to suppress the inflammatory response in microglial cells.
Cell Line: BV-2 (murine microglia) or HMC3 (human microglia).
Methodology:
-
Cell Culture: Culture BV-2 or HMC3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine ELISAs) and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm to ensure the compound is not toxic at the tested concentrations.
-
Protocol 2: In Vitro Neuroprotection Assay
Objective: To determine if this compound can protect neuronal cells from Aβ-induced toxicity.
Cell Line: SH-SY5Y (human neuroblastoma), differentiated with retinoic acid to a neuronal phenotype.
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. To differentiate, treat cells with 10 µM retinoic acid for 5-7 days.
-
Seeding: Seed differentiated SH-SY5Y cells in 96-well plates.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Toxicity Induction: Add pre-aggregated Aβ1-42 oligomers to a final concentration of 10 µM. Include a vehicle control and an Aβ-only control.
-
Incubation: Incubate for 24-48 hours.
-
Cell Viability Assay (MTT or LDH):
-
MTT: As described in Protocol 1.
-
LDH: Measure lactate (B86563) dehydrogenase release into the culture medium using a commercial kit to quantify cell death.
-
-
Intracellular Reactive Oxygen Species (ROS) Assay:
-
Wash cells with PBS.
-
Load cells with 10 µM DCFH-DA dye for 30 minutes.
-
Wash again to remove excess dye.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells.
-
Measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's protocol.
-
Protocol 3: Thioflavin T (ThT) Amyloid Aggregation Assay
Objective: To evaluate the effect of this compound on the fibrillization of Aβ1-42 peptide in vitro.
Methodology:
-
Aβ1-42 Preparation: Solubilize synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting peptide film at -20°C. Resuspend in DMSO to create a stock solution and then dilute to the final concentration in a suitable buffer (e.g., PBS, pH 7.4) immediately before use.
-
Assay Setup: In a black 96-well plate, combine:
-
Aβ1-42 (final concentration 10 µM).
-
Thioflavin T (ThT) (final concentration 10 µM).
-
Varying concentrations of this compound (e.g., 1, 5, 10, 50 µM). Include a control with Aβ1-42 alone.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader.
-
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the extent and rate of fibrillization. A reduction in the final fluorescence or an increase in the lag time in the presence of this compound indicates an inhibitory effect.
Conclusion and Future Directions
The presented application notes and protocols provide a robust framework for investigating the therapeutic potential of this compound in neurodegenerative disease research. Based on the strong neuroprotective profiles of its constituent molecules, ferulic acid and lariciresinol, it is highly plausible that this compound will demonstrate significant antioxidant, anti-inflammatory, and anti-amyloidogenic properties.
Future research should focus on validating these hypothesized effects through direct experimentation. Successful in vitro studies should be followed by in vivo experiments using established animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice) or Parkinson's disease (e.g., MPTP-induced mouse model) to assess the compound's bioavailability, efficacy in improving cognitive or motor deficits, and its impact on neuropathological hallmarks. These studies will be critical in determining the potential of this compound as a novel therapeutic agent for neurodegenerative diseases.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ferulic acid antioxidant protection against hydroxyl and peroxyl radical oxidation in synaptosomal and neuronal cell culture systems in vitro: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors of aggregation indicate that amyloid beta oligomerization and fibrillization pathways are independent and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid amide derivatives with varying inhibition of amyloid-β oligomerization and fibrillization [ouci.dntb.gov.ua]
- 9. Ferulic acid inhibits the transition of amyloid-β42 monomers to oligomers but accelerates the transition from oligomers to fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review [mdpi.com]
Application of 9-O-Feruloyllariciresinol in Cancer Cell Line Studies: Information Not Currently Available
Despite a comprehensive search of scientific literature, detailed information regarding the specific application of 9-O-Feruloyllariciresinol in cancer cell line studies is not available at this time. No significant research data was found pertaining to its cytotoxic effects, impact on signaling pathways, or established experimental protocols for its use in cancer research.
This indicates that this compound is likely a compound that has not yet been extensively investigated for its anti-cancer properties. The current body of scientific literature does not provide the necessary data to fulfill the request for detailed application notes, quantitative data tables, and experimental protocols.
Alternative Focus: Ferulic Acid, a Related Compound with Extensive Cancer Research
While information on this compound is scarce, a closely related compound, Ferulic Acid (FA) , has been the subject of numerous studies investigating its effects on various cancer cell lines. Ferulic acid is a phenolic compound that is a precursor to this compound and shares structural similarities.
Should you be interested, a detailed report on the application of Ferulic Acid in cancer cell line studies can be provided. This report would include:
-
Quantitative Data: Summarized in tables, detailing IC50 values, effects on apoptosis rates, and cell cycle distribution in various cancer cell lines.
-
Detailed Experimental Protocols: Methodologies for key assays such as MTT for cell viability, flow cytometry for apoptosis and cell cycle analysis, and Western blotting for protein expression.
-
Signaling Pathway Diagrams: Visual representations of the molecular pathways modulated by Ferulic Acid in cancer cells, generated using Graphviz.
This alternative focus would offer valuable insights into the potential anti-cancer mechanisms of a structurally related and well-researched compound, which may provide a foundation for future investigations into this compound.
Application Notes and Protocols for 9-O-Feruloyllariciresinol in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) ester consisting of lariciresinol (B1674508) and a feruloyl group. The ester linkage provides a specific target for hydrolytic enzymes, particularly feruloyl esterases (FAEs). The enzymatic cleavage of this bond releases ferulic acid and lariciresinol, both of which are bioactive molecules. Ferulic acid is a well-studied phenolic compound with antioxidant, anti-inflammatory, and other therapeutic properties. The study of the enzymatic hydrolysis of this compound is relevant for understanding its metabolism, bioavailability, and potential as a prodrug. These application notes provide a framework for utilizing this compound as a substrate in enzymatic assays to screen for novel enzymes, characterize enzyme kinetics, and investigate the biological effects of its metabolites.
Principle of the Assay
The enzymatic assay for this compound is based on the quantification of the release of ferulic acid upon hydrolysis by a suitable enzyme, such as a feruloyl esterase (EC 3.1.1.73). The reaction progress can be monitored by measuring the increase in ferulic acid concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Kinetic Parameters of Feruloyl Esterases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Aspergillus niger | Methyl Ferulate | 0.15 | 57.9 | - | [1] |
| Bacillus pumilus | Methyl Ferulate | - | 377.9 | - | [2] |
| Aureobasidium pullulans | Methyl Ferulate | - | 21.6 | - | [3] |
| Aureobasidium pullulans | Methyl p-Coumarate | - | 35.3 | - | [3] |
| Aureobasidium pullulans | Methyl Sinapate | - | 12.9 | - | [3] |
| Aureobasidium pullulans | Methyl Caffeate | - | 30.4 | - | [3] |
Note: '-' indicates data not reported in the cited source. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
Experimental Protocols
The following protocols are adapted from established methods for feruloyl esterase activity assays. Researchers will need to optimize these conditions for their specific enzyme and for using this compound as a substrate.
Protocol 1: General Feruloyl Esterase Activity Assay with this compound
This protocol describes a general method to determine the activity of a feruloyl esterase by measuring the release of ferulic acid from this compound via HPLC.
Materials:
-
This compound (substrate)
-
Feruloyl esterase (enzyme solution)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.5-7.5, to be optimized)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
Deionized water
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in the assay buffer to the desired final concentration. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the enzyme solution in the assay buffer to a concentration that results in a linear reaction rate for at least 10-15 minutes.
-
Reaction Setup: a. In a microcentrifuge tube, pre-warm 900 µL of the substrate solution at the desired temperature (e.g., 37°C or 40°C) for 5 minutes. b. Initiate the reaction by adding 100 µL of the diluted enzyme solution. c. Mix gently and incubate at the chosen temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by boiling for 5-10 minutes. This will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Inject the sample onto a C18 HPLC column. b. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate ferulic acid from the substrate and other components. c. Detect the eluted compounds using a UV detector at a wavelength where ferulic acid has a strong absorbance (e.g., 320 nm).
-
Quantification: Create a standard curve of known concentrations of ferulic acid. Use this curve to determine the concentration of ferulic acid released in the enzymatic reaction.
-
Calculation of Enzyme Activity: One unit (U) of feruloyl esterase activity is typically defined as the amount of enzyme that releases 1 µmol of ferulic acid per minute under the specified assay conditions.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten constants for an enzyme with this compound as the substrate.
Procedure:
-
Follow the general assay protocol (Protocol 1).
-
Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 to 10 times the estimated Km). A good starting range could be from 10 µM to 500 µM.
-
For each substrate concentration, measure the initial reaction velocity (v0). This is done by taking samples at multiple early time points to ensure the reaction rate is linear.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Km and Vmax.
Visualizations
Enzymatic Assay Workflow
Caption: Workflow for a typical enzymatic assay using this compound.
Potential Downstream Signaling of Ferulic Acid
The enzymatic hydrolysis of this compound releases ferulic acid, which is known to influence several cellular signaling pathways. This diagram illustrates some of the key pathways potentially activated by the ferulic acid product.
Caption: Potential signaling pathways modulated by ferulic acid.
References
Application Notes and Protocols for the Analytical Method Development of 9-O-Feruloyllariciresinol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and for the development of new therapeutics. This document provides detailed application notes and protocols for the development of analytical methods to identify and quantify the metabolites of this compound. Lignans (B1203133), upon ingestion, are known to be metabolized by the gut microbiota and further transformed in the liver. The primary metabolites of many plant lignans are the enterolignans, enterodiol (B191174) and enterolactone, which are formed through a series of reactions including hydrolysis, demethylation, dehydroxylation, and oxidation.
Postulated Metabolic Pathway of this compound
Based on the known metabolism of similar lignans, the metabolic pathway of this compound is postulated to involve initial hydrolysis of the feruloyl group, followed by transformations of the lariciresinol (B1674508) backbone by gut microbiota and subsequent phase I and phase II metabolism in the liver.
Application Notes and Protocols for In Vivo Studies of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) conjugate with significant therapeutic potential owing to the combined biological activities of its constituent molecules, lariciresinol (B1674508) and ferulic acid. Lignans (B1203133) and ferulic acid have demonstrated antioxidant, anti-inflammatory, and anti-cancer properties in numerous preclinical studies. These application notes provide detailed protocols for the in vivo evaluation of this compound, offering a foundational framework for researchers investigating its pharmacological effects. The protocols described herein are based on established models for assessing related compounds and can be adapted to suit specific research questions.
Potential Therapeutic Areas and Corresponding In Vivo Models
Based on the known biological activities of lignans and ferulic acid, the primary therapeutic areas for investigation of this compound are inflammation, oxidative stress-related diseases, and cancer.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured overview of the types of quantitative data that can be generated from the described in vivo studies. These tables are templates for organizing experimental results for clear comparison.
Table 1: Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Inhibition of Edema (%) at 3h |
| Vehicle Control | - | 0 | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control (Indomethacin) | 10 |
Table 2: Antioxidant Effects of this compound in an LPS-Induced Oxidative Stress Model
| Treatment Group | Dose (mg/kg) | Liver SOD (U/mg protein) | Liver CAT (U/mg protein) | Liver GPx (U/mg protein) | Kidney TBARS (nmol/mg protein) |
| Vehicle Control | - | ||||
| LPS Control | - | ||||
| This compound + LPS | 25 | ||||
| This compound + LPS | 50 | ||||
| Positive Control (N-acetylcysteine) + LPS | 100 |
Table 3: Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | - | 0 | ||
| This compound | 20 | |||
| This compound | 40 | |||
| Positive Control (Doxorubicin) | 5 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This model is a widely used and reliable method for evaluating acute inflammation.[1]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebismometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into five groups (n=6 per group): Vehicle Control, this compound (10, 25, and 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).
-
Dosing: Administer the test compounds or vehicle orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.[2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Oxidative Stress in Mice (Antioxidant)
This model assesses the ability of a compound to mitigate systemic inflammation and oxidative stress induced by LPS.[3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
N-acetylcysteine (NAC) (positive control)
-
Phosphate-buffered saline (PBS)
-
Kits for measuring Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Thiobarbituric Acid Reactive Substances (TBARS)
Procedure:
-
Animal Acclimatization and Grouping: Acclimate mice and divide them into five groups (n=8 per group): Vehicle Control (PBS), LPS Control, this compound (25 and 50 mg/kg) + LPS, and Positive Control (NAC, 100 mg/kg) + LPS.
-
Pre-treatment: Administer this compound, NAC, or vehicle intraperitoneally (i.p.) for three consecutive days.
-
Induction of Oxidative Stress: On the third day, one hour after the final pre-treatment dose, administer LPS (10 mg/kg, i.p.) to the designated groups. The Vehicle Control group receives PBS.[4]
-
Sample Collection: Six hours after LPS injection, euthanize the mice and collect liver and kidney tissues.
-
Biochemical Analysis: Homogenize the tissues and perform biochemical assays to measure the activity of antioxidant enzymes (SOD, CAT, GPx) and the level of lipid peroxidation (TBARS).[5][6]
Protocol 3: Human Tumor Xenograft Model in Nude Mice (Anti-Cancer)
This model evaluates the anti-tumor efficacy of a compound on human cancer cells implanted in immunodeficient mice.[7]
Materials:
-
Athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Matrigel
-
This compound
-
Doxorubicin (positive control)
-
Vehicle (e.g., corn oil with 10% DMSO)
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (approximately 100 mm³), randomly assign mice to treatment groups (n=8-10 per group): Vehicle Control, this compound (20 and 40 mg/kg), and Positive Control (Doxorubicin, 5 mg/kg).
-
Treatment: Administer the treatments daily via oral gavage for a specified period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histopathology, western blotting).
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. inotiv.com [inotiv.com]
- 2. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 3. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 4. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. Discovery of highly potent marine-derived compound Penicolinate H reveals SREBP-1 mediated lipogenesis as a druggable vulnerability in gastric cancer | springermedizin.de [springermedizin.de]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenolic Compound Extraction
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of my target phenolic compound. What are the first steps I should take to troubleshoot this?
A1: Low yield is a common issue in natural product extraction. Begin by systematically evaluating the following parameters:
-
Solvent Selection: Ensure the polarity of your solvent matches that of your target compound. For many phenolics, aqueous solutions of ethanol (B145695) or methanol (B129727) are effective.
-
Particle Size of Plant Material: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction.
-
Solid-to-Liquid Ratio: A low ratio of solvent to plant material can lead to saturation of the solvent and incomplete extraction. Try increasing the volume of the solvent.
-
Extraction Time and Temperature: These parameters often have a significant impact and should be optimized. Be aware that excessive temperature can lead to the degradation of thermolabile compounds.
Q2: How can I improve the purity of my extract?
A2: Improving purity often involves pre-extraction and post-extraction steps:
-
Pre-extraction: Consider a pre-wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds that might interfere.
-
Post-extraction: Employ purification techniques such as liquid-liquid partitioning, column chromatography (e.g., with silica (B1680970) gel or Sephadex), or preparative High-Performance Liquid Chromatography (HPLC).
Q3: My extract seems to be degrading over time. What can I do to improve its stability?
A3: Phenolic compounds can be susceptible to degradation by light, heat, and oxidation.
-
Storage: Store extracts in amber vials at low temperatures (e.g., -20°C or -80°C) to protect from light and heat.
-
Inert Atmosphere: Purging the storage container with an inert gas like nitrogen or argon can prevent oxidation.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate solvent | Test a range of solvents with varying polarities (e.g., different percentages of ethanol in water). |
| Insufficient extraction time | Increase the extraction time incrementally and monitor the yield at each step. | |
| Low extraction temperature | Gradually increase the temperature, but monitor for potential degradation of the target compound. | |
| Inadequate agitation | Ensure constant and vigorous stirring or shaking during extraction to improve mass transfer. | |
| Plant material not finely ground | Grind the plant material to a consistent and fine powder. | |
| Co-extraction of Impurities | Solvent is not selective enough | Try a more selective solvent system or perform a pre-extraction wash with a non-polar solvent. |
| Complex plant matrix | Utilize post-extraction purification techniques like column chromatography or solid-phase extraction (SPE). | |
| Degradation of Target Compound | High extraction temperature | Optimize for the lowest effective temperature. |
| Presence of oxygen | Degas solvents and perform extraction under an inert atmosphere. | |
| Enzymatic degradation | Consider blanching the plant material before extraction to deactivate enzymes. | |
| Inconsistent Results | Variation in plant material | Source plant material from a consistent supplier and harvest time. Ensure proper drying and storage. |
| Inconsistent experimental conditions | Carefully control all extraction parameters, including temperature, time, and solvent-to-solid ratio. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[1][2][3]
Methodology:
-
Preparation: Weigh the dried and powdered plant material and place it in an extraction vessel.
-
Solvent Addition: Add the chosen solvent at a specific solid-to-liquid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Control: Set the desired temperature and sonication time.
-
Extraction: Perform the extraction for the specified duration.
-
Separation: Separate the extract from the solid residue by centrifugation or filtration.
-
Analysis: Analyze the extract for the concentration of the target compound.
Maceration
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a defined period with occasional agitation.
Methodology:
-
Preparation: Place the powdered plant material in a sealed container.
-
Solvent Addition: Add the extraction solvent, ensuring the plant material is fully submerged.
-
Incubation: Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with periodic shaking.
-
Separation: Filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
Analysis: Quantify the yield of the target compound.
Quantitative Data Summary
The following tables summarize data from studies on the extraction of phenolic compounds from various plant sources. This data can serve as a starting point for designing experiments for 9-O-Feruloyllariciresinol.
Table 1: Ultrasound-Assisted Extraction Parameters for Phenolic Compounds
| Plant Material | Solvent System | Temperature (°C) | Time (min) | Key Finding |
| Brewers' Spent Grain | 65% Ethanol in Water | 80 | 50 | Optimal conditions for maximizing total phenolic content.[1] |
| Acer truncatum Leaves | 66.21% Ethanol in Water | 60 | 30 | Maximized total phenol (B47542) yield and antioxidant activity.[4] |
| Soursop (Peel and Columella) | Not specified | Not specified | Not specified | UAE yielded 32-37% higher polyphenolic content than conventional extraction.[2] |
Table 2: Influence of Solvent on Phenolic Extraction
| Plant Material | Solvent | Relative Yield/Observation |
| Acer truncatum Leaves | Ethanol | A concentration of around 70% ethanol in water provided the best yield.[4] |
| Sarcopoterium spinosum Leaves | Ethanol | 40-50% ethanol concentration resulted in a mass yield of over 18%.[5] |
Visualizations
Caption: A generalized workflow for the extraction and analysis of phenolic compounds.
Caption: A decision-making diagram for troubleshooting low extraction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Resolution of 9-O-Feruloyllariciresinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of 9-O-Feruloyllariciresinol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other closely related lignan (B3055560) isomers.
Question: My this compound isomers are co-eluting or showing poor resolution. What is the first step I should take?
Answer: The most critical first step is to optimize the mobile phase composition. Resolution is highly sensitive to solvent strength, pH, and the type of organic modifier used.
-
Adjust Solvent Strength: If your isomers are eluting too quickly with little to no separation, your mobile phase is likely too strong. To increase retention and allow for better interaction with the stationary phase, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). The goal is to achieve a retention factor (k') between 2 and 10 for the peaks of interest.
-
Change Organic Modifier: Acetonitrile and methanol (B129727) exhibit different selectivities for phenolic compounds. If you are using acetonitrile, switching to methanol (or vice versa) can alter elution order and improve resolution. Methanol is a weaker solvent and can enhance the separation of aromatic compounds by promoting longer retention.
-
Modify Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase is crucial. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) will suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved retention on a reverse-phase column. Experimenting with the pH can fine-tune the selectivity between isomers.
Question: I've adjusted my mobile phase, but the resolution of my isomers is still not satisfactory. What should I try next?
Answer: If mobile phase optimization is insufficient, consider the following parameters:
-
Column Chemistry: The choice of stationary phase is a fundamental parameter for achieving selectivity. While C18 columns are a common starting point, other column chemistries can provide unique interactions to enhance resolution.
-
Phenyl-Hexyl or Biphenyl Phases: These phases can offer alternative selectivity for aromatic compounds like lignans (B1203133) through π-π interactions between the stationary phase and the aromatic rings of the analyte. For structurally similar isomers, these interactions can be highly discriminating.
-
Chiral Stationary Phases (CSPs): Since this compound contains chiral centers, its isomers are likely diastereomers or enantiomers. For enantiomeric separation, a chiral column is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral lignans. For diastereomers, while a chiral column is not strictly necessary, it can often provide excellent resolution.
-
-
Column Temperature: Adjusting the column temperature can be a powerful tool.
-
Increasing Temperature: This generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. More importantly, temperature can alter the selectivity of the separation.
-
Decreasing Temperature: In some cases, lowering the temperature can enhance resolution, so it is worthwhile to explore a range of temperatures (e.g., 25°C to 50°C).
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time.
Question: My peaks are tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Address Secondary Interactions:
-
Use a high-purity, end-capped C18 column to minimize interactions with residual silanols on the silica (B1680970) support.
-
Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups, reducing tailing for acidic compounds.
-
-
Avoid Column Overload:
-
Reduce the injection volume or the concentration of your sample.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: A good starting point would be a reversed-phase method using a C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A scouting gradient from a low to a high percentage of Solvent B will help determine the approximate elution conditions.
Q2: How do I choose between isocratic and gradient elution?
A2: For separating a mixture of isomers with potentially different polarities, a gradient elution is generally recommended as a starting point. A gradient allows for the elution of a wider range of compounds with good peak shape in a reasonable time. Once the elution conditions are better understood, an isocratic method can be developed for routine analysis if the resolution is adequate.
Q3: Are there any specific sample preparation considerations for this compound?
A3: Lignans are often found in complex matrices. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to clean up the sample and concentrate the analytes. It is also crucial to dissolve the final extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape. Always filter your samples through a 0.22 or 0.45 µm filter before injection to protect the column and instrument.
Q4: My resolution is still poor after trying all the above. What are my options?
A4: If you have exhaustively optimized your mobile phase, column chemistry, temperature, and flow rate without success, you might consider two-dimensional liquid chromatography (2D-LC). This powerful technique uses two columns with different selectivities to achieve very high resolution for complex samples.
Experimental Protocol (Illustrative Example)
Objective: To achieve baseline separation of this compound isomers.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 3.0 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 40% B in 20 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | DAD at 280 nm and 320 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of your this compound isomer mixture in methanol. Further dilute with the initial mobile phase composition to create working standards.
-
Sample Preparation: If working with an extract, ensure it is free of particulate matter by centrifuging and filtering through a 0.22 µm syringe filter. The final sample should be dissolved in a solvent compatible with the mobile phase.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples.
-
Data Analysis: Identify the peaks corresponding to the this compound isomers based on their retention times and UV spectra. If using MS detection, confirm the identity based on their mass-to-charge ratio.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data that could be obtained from the successful separation of two this compound diastereomers using the protocol above.
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer 1 | 15.2 | 125000 | - |
| Isomer 2 | 16.1 | 118000 | 2.1 |
Visualizations
Caption: A workflow for troubleshooting poor HPLC resolution.
Caption: Key HPLC parameters influencing chromatographic resolution.
Technical Support Center: 9-O-Feruloyllariciresinol Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 9-O-Feruloyllariciresinol in various solvents. The following information is based on general principles of lignan (B3055560) stability and standard analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other lignans (B1203133), is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. The solvent used for dissolution also plays a critical role in its stability.
Q2: Which solvents are recommended for dissolving and storing this compound?
For lignans, polar organic solvents are generally suitable. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
Aqueous mixtures of these solvents, such as 80% methanol or 80% ethanol, are also frequently used for extraction and analysis. The choice of solvent may depend on the specific experimental conditions and downstream applications.
Q3: How does temperature affect the stability of this compound?
Lignans are generally stable at temperatures below 100°C. However, elevated temperatures can accelerate degradation. It is recommended to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.
Q4: What is the expected stability of this compound under different pH conditions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution | Poor solubility in the chosen solvent. | Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution. For lignans, aqueous mixtures of ethanol or methanol are often effective. |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | Prepare fresh solutions before each experiment. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium). |
| Appearance of unknown peaks in HPLC analysis | Degradation of the parent compound. | Analyze samples immediately after preparation. If storage is necessary, keep solutions at low temperatures and protected from light. Compare the chromatograms of fresh and aged samples to identify degradation products. |
Illustrative Stability Data
The following tables present a hypothetical stability profile for this compound. This data is for illustrative purposes only and should not be considered as experimental results.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining (Hypothetical) |
| Methanol | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 72 | 92 | |
| DMSO | 0 | 100 |
| 24 | 99 | |
| 48 | 98 | |
| 72 | 97 | |
| Acetonitrile | 0 | 100 |
| 24 | 97 | |
| 48 | 93 | |
| 72 | 89 |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound in Methanol over 48 hours
| Temperature (°C) | % Remaining (Hypothetical) |
| 4 | 99 |
| 25 | 95 |
| 40 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvents to be tested (e.g., methanol, DMSO, acetonitrile).
-
Sample Incubation: Aliquot the stock solutions into vials and store them under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each solvent vial.
-
Sample Preparation for Analysis: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of lignans.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve of standard solutions of this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound in different solvents.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Storage and Handling of 9-O-Feruloyllariciresinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 9-O-Feruloyllariciresinol during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure of this compound, which contains a feruloyl ester and a lignan (B3055560) core with phenolic hydroxyl groups, the primary factors contributing to its degradation are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups on both the feruloyl and lariciresinol (B1674508) moieties are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can lead to the degradation of the ferulic acid portion of the molecule. Ferulic acid itself is known to undergo photolysis upon UV irradiation.[1][2][3]
-
Thermal Stress: While lignans (B1203133) are generally considered relatively stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. The presence of moisture can exacerbate thermal degradation.[4][5]
Q2: What are the visible signs of this compound degradation?
Degradation of this compound may manifest as:
-
Color Change: Oxidation of phenolic compounds often leads to the formation of colored quinone-type structures, which can result in a yellowing or browning of the sample.
-
Changes in Solubility: Degradation can alter the polarity of the molecule, potentially leading to decreased solubility in your chosen solvent.
-
Appearance of New Peaks in Analytical Chromatograms: When analyzed by techniques like HPLC or UPLC, degraded samples will show additional peaks corresponding to the degradation products.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If this is not possible, ensure the container is tightly sealed to limit exposure to air.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks appear in my HPLC/UPLC chromatogram after a short period of storage. | Hydrolysis of the feruloyl ester or oxidation of the phenolic groups. | Verify Storage Conditions: Ensure the compound is stored at the recommended low temperature, protected from light, and in a tightly sealed container. Use Fresh Solvents: Prepare solutions fresh for each experiment using high-purity, degassed solvents. Inert Atmosphere: For sensitive experiments, handle the compound and solutions under an inert atmosphere. |
| The color of my sample has changed from white/off-white to yellow/brown. | Oxidation of the phenolic moieties. | Limit Air Exposure: Minimize the time the sample is exposed to air. Purge vials with an inert gas before sealing. Chelating Agents: If metal ion contamination is suspected as a catalyst for oxidation, consider the use of a chelating agent like EDTA in your buffer system, if compatible with your experimental design. |
| I am observing a loss of compound potency or activity in my biological assays. | Degradation of the parent compound into less active or inactive products. | Perform Stability Testing: Conduct a small-scale stability study under your experimental conditions to determine the rate of degradation. Analyze for Degradants: Use UPLC-MS to identify and quantify the degradation products. The loss of the parent compound and the appearance of degradants can confirm instability. |
| The compound's solubility has decreased over time. | Formation of less soluble degradation products or polymers through oxidative cross-linking. | Re-purify if Necessary: If significant degradation has occurred, purification of the stock may be required. Prepare Fresh Stock Solutions: Avoid using old stock solutions, especially for quantitative experiments. |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways based on its chemical structure. The following diagram illustrates the most probable degradation routes.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Methodologies for Forced Degradation Studies
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
At each time point, withdraw a sample for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
3. Analytical Method:
-
UPLC-MS/MS: A stability-indicating UPLC method should be developed to separate the parent compound from its degradation products. A C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is a good starting point. Mass spectrometry (MS/MS) can be used to identify the molecular weights and fragmentation patterns of the degradation products, aiding in their structural elucidation.
Summary of Stability Data for Structurally Related Compounds
| Compound/Class | Condition | Observation | Reference |
| Ferulic Acid | Photodegradation (UV light) | Undergoes isomerization from trans to cis form. Can also be photocatalytically degraded in the presence of TiO2. | [1][2][3][6][7] |
| pH | More stable in acidic conditions. Susceptible to degradation at high pH, especially with adjacent hydroxyl groups. | [8] | |
| Feruloyl Esters | Hydrolysis | Can be hydrolyzed to release ferulic acid. The rate is dependent on the polarity of the ester. | [9][10][11] |
| Lignans | Thermal Stress | Generally stable up to 100°C in dry conditions. Degradation is observed at higher temperatures, especially in the presence of moisture. | [4][5] |
| Oxidation | Phenolic lignans are susceptible to oxidation, which can lead to the formation of radicals and subsequent polymerization. | [12][13][14] | |
| Phenolic Glycosides | Storage | Stability is affected by sunlight and temperature. Glycosylated forms can be more stable than their aglycones. | [15] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lignans by photo-oxidation of propenyl phenols - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-O-Feruloyllariciresinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-O-Feruloyllariciresinol. Low yield is a common challenge in the synthesis of complex natural products, and this resource aims to address specific issues encountered during this process.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, side reactions, and purification difficulties. A systematic approach to troubleshooting is crucial for identifying and resolving these issues.
Q1: My esterification reaction to couple lariciresinol (B1674508) and ferulic acid is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
Potential Causes:
-
Steric Hindrance: The primary hydroxyl group at the 9-position of lariciresinol, while generally more reactive than the secondary and phenolic hydroxyls, can still present steric challenges for bulky acylating agents.
-
Poor Activation of Ferulic Acid: Inefficient activation of the carboxylic acid group of ferulic acid will lead to a sluggish and incomplete reaction.
-
Side Reactions: The presence of other hydroxyl groups (phenolic and secondary) on both lariciresinol and ferulic acid can lead to the formation of undesired esters or other byproducts.
-
Suboptimal Reaction Conditions: Inappropriate choice of solvent, temperature, or reaction time can significantly impact the reaction efficiency.
-
Decomposition: Both starting materials and the product can be sensitive to harsh reaction conditions, leading to degradation.
Troubleshooting Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Optimize Coupling Reagent | If using carbodiimide (B86325) coupling (e.g., DCC, EDC), ensure anhydrous conditions and consider the addition of a coupling additive like HOBt or DMAP to improve efficiency and suppress side reactions.[1][2][3] For challenging esterifications, stronger activating agents or alternative methods like using an acid chloride of ferulic acid (with its phenolic hydroxyl protected) may be necessary. | Increased conversion of the starting materials to the desired ester. |
| Protecting Group Strategy | To ensure regioselectivity for the 9-OH group, consider protecting the phenolic hydroxyls of both lariciresinol and ferulic acid. Acetyl or silyl (B83357) protecting groups are common choices.[4] The primary 9-OH group is typically more reactive than the secondary hydroxyl, often allowing for selective acylation without protecting the secondary alcohol. | Minimization of side products from reactions at other hydroxyl groups, leading to a cleaner reaction mixture and higher isolated yield of the target compound. |
| Reaction Condition Optimization | Screen different solvents (e.g., DCM, THF, DMF) to ensure good solubility of all reactants.[3] Systematically vary the reaction temperature; while higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time. | Improved reaction kinetics and minimized degradation, resulting in a higher crude yield. |
| Enzymatic Synthesis | As an alternative to chemical synthesis, consider lipase-catalyzed esterification. Lipases can offer high regioselectivity for primary alcohols and operate under mild conditions, reducing the need for protecting groups and minimizing side reactions.[5][6][7][8] | A greener and potentially more selective synthesis route, leading to a higher yield of the desired product with easier purification. |
Experimental Workflow for Troubleshooting Esterification:
Caption: Troubleshooting workflow for low yield in the esterification step.
Q2: I am having difficulty purifying this compound from the crude reaction mixture. What purification strategies are most effective?
Potential Challenges:
-
Similar Polarity of Components: The product, starting materials (especially if protecting groups are used), and byproducts may have similar polarities, making chromatographic separation difficult.
-
Product Instability: The ester bond in this compound might be susceptible to hydrolysis on silica (B1680970) gel, especially if acidic or basic eluents are used.
Troubleshooting Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Column Chromatography Optimization | Use a gradient elution system for silica gel chromatography, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). Neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent can help prevent the degradation of acid-sensitive compounds. | Improved separation of the desired product from impurities. |
| Liquid-Liquid Extraction | Before chromatography, perform a series of aqueous extractions to remove water-soluble impurities. An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted ferulic acid. | A cleaner crude product, which will simplify the subsequent chromatographic purification. |
| Recrystallization | If the purified product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and obtain a highly pure product. | High-purity crystalline product. |
General Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common approach would involve the esterification of lariciresinol with a protected ferulic acid derivative, followed by deprotection.
Plausible Synthetic Pathway:
Caption: Plausible synthetic route for this compound.
Q2: Why is regioselectivity a major concern in this synthesis?
Lariciresinol has multiple hydroxyl groups: a primary alcohol at the 9-position, a secondary alcohol, and two phenolic hydroxyls. Ferulic acid also has a phenolic hydroxyl group. To obtain the desired 9-O-feruloyl ester, the reaction must be directed specifically to the 9-hydroxyl group of lariciresinol. Without proper control, a mixture of esterified products at different positions can be formed, significantly lowering the yield of the target molecule and complicating purification.
Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both monitoring the reaction and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for confirming the position of the feruloyl group.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and to support its structural identification.
Q4: Are there any "green" chemistry approaches for this synthesis?
Yes, enzymatic synthesis using lipases is a promising green alternative.[5][6][7][8] This method often proceeds under mild, solvent-free, or in environmentally benign solvent conditions, can be highly regioselective (often favoring primary alcohols), and avoids the use of toxic coupling reagents and protecting groups.
Experimental Protocols
General Protocol for Chemical Synthesis (Illustrative)
-
Protection of Ferulic Acid:
-
Dissolve ferulic acid in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., acetic anhydride (B1165640) with a catalytic amount of pyridine) to protect the phenolic hydroxyl group.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the protected ferulic acid.
-
-
Esterification:
-
Dissolve lariciresinol and the protected ferulic acid in an anhydrous solvent (e.g., DCM or THF).
-
Add a coupling reagent (e.g., 1.1 equivalents of DCC or EDC) and a catalyst (e.g., 0.1 equivalents of DMAP).[1][2][3]
-
Stir the reaction at room temperature overnight or until completion (monitor by TLC).
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC/EDC).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification of the Protected Product:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Deprotection:
-
Dissolve the purified, protected this compound in a suitable solvent.
-
Add a reagent to remove the protecting group (e.g., a mild base like potassium carbonate in methanol for an acetyl group).
-
Stir the reaction until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
-
Final Purification:
-
Purify the final product by silica gel column chromatography or recrystallization to obtain pure this compound.
-
References
- 1. peptide.com [peptide.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Feruloylated Glucoside Ester in Organic Media [finechemicals.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
Technical Support Center: Enhancing the Solubility of 9-O-Feruloyllariciresinol for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 9-O-Feruloyllariciresinol for successful bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent. If solubility issues persist, ethanol (B145695), or N,N-Dimethylformamide (DMF) can be tested. It is advisable to start with a small amount of the compound to avoid significant loss of valuable material.[1]
Q2: this compound has precipitated in my aqueous buffer. How can I resolve this?
A2: Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. To address this, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible while maintaining solubility. High concentrations of organic solvents can be toxic to cells.
-
Utilize Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer.
-
Employ Surfactants: Add a biocompatible surfactant to your media.
-
Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to minimize cytotoxicity. However, the optimal concentration may vary depending on the cell line and the duration of the experiment. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.
Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for creating stock solutions. |
| Ethanol (EtOH) | Moderate to High | Can be used as an alternative to DMSO. |
| Methanol (MeOH) | Moderate | Less commonly used for cell-based assays due to higher volatility and potential toxicity. |
| Water | Low to Insoluble | This compound is a hydrophobic molecule with limited aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Similar to water, direct dissolution in PBS is challenging. |
Experimental Protocols for Enhancing Solubility
Here are detailed methodologies for three common techniques to enhance the solubility of this compound for bioassays.
Protocol 1: Co-solvent Solubilization
This method involves using a mixture of solvents to increase the solubility of the compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water or saline
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Prepare the co-solvent mixture: In a sterile tube, combine the DMSO stock solution, PEG300, and Tween 80 in a ratio of 10:40:5 (v/v/v). For example, mix 100 µL of the DMSO stock with 400 µL of PEG300 and 50 µL of Tween 80.
-
Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Dilute with aqueous solution: Add sterile deionized water or saline to the co-solvent mixture to achieve the final desired concentration. For the example above, you would add 450 µL of saline to bring the total volume to 1 mL.
-
Final vortex: Vortex the final solution thoroughly before adding it to the bioassay.
Protocol 2: Surfactant-Mediated Solubilization
This protocol uses a non-ionic surfactant to aid in the dispersion and solubilization of the compound in an aqueous medium.
Materials:
-
This compound
-
Ethanol
-
Non-ionic surfactant (e.g., Brij S20)
-
Deionized water
-
pH meter and solutions for adjustment (0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Prepare a stock solution: Dissolve this compound in ethanol.
-
Prepare the surfactant solution: Prepare an aqueous solution of the surfactant (e.g., 3% m/V Brij S20).
-
Adjust pH: Adjust the pH of the surfactant solution to the desired value for your experiment (e.g., pH 4.06) using 0.1 M HCl or 0.1 M NaOH.[2]
-
Combine and mix: Add the ethanolic stock solution of this compound to the pH-adjusted surfactant solution. The final concentration of ethanol should be kept low.
-
Vortex and sonicate: Vortex the mixture vigorously and, if necessary, sonicate in a water bath to ensure complete dispersion and solubilization.
Protocol 3: Cyclodextrin (B1172386) Inclusion Complex Formation (Kneading Method)
This method involves the formation of an inclusion complex between this compound and a cyclodextrin, which enhances its water solubility.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine molar ratio: Decide on the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Wet the cyclodextrin: Place the calculated amount of cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.
-
Add the compound: Gradually add the this compound to the cyclodextrin paste while continuously triturating (kneading) with the pestle.
-
Knead thoroughly: Continue kneading for a specific period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste.
-
Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Create a fine powder: Grind the dried complex into a fine powder using the mortar and pestle.
-
Dissolve in aqueous medium: The resulting powder can now be dissolved in your aqueous bioassay medium.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing a Poorly Soluble Compound
Caption: Workflow for preparing a poorly soluble compound for bioassays.
Postulated Signaling Pathway of Lignans (B1203133)
While the specific signaling pathway for this compound is not yet fully elucidated, many lignans are known to exert their biological effects through modulation of key signaling pathways involved in inflammation and cell survival. The diagram below illustrates a plausible pathway based on the known activities of similar compounds.
Caption: A postulated signaling pathway for lignan (B3055560) compounds.
References
Technical Support Center: Analysis of 9-O-Feruloyllariciresinol by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 9-O-Feruloyllariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][3][4][5][6] In complex matrices such as plasma, urine, or plant extracts, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: What is an internal standard and why is it critical for accurate quantification of this compound?
A: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, before processing.[1] The purpose of an IS is to compensate for variations in sample preparation, injection volume, and instrument response.[1] By using the ratio of the analyte signal to the IS signal for quantification, variability introduced during the analytical workflow can be normalized, leading to more accurate and precise results.[1][7] For LC-MS/MS applications, stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience nearly identical ionization effects, providing the most accurate correction for matrix effects.[1][7][8][9]
Q3: How do I choose an appropriate internal standard for my this compound analysis?
A: The ideal internal standard should:
-
Be structurally and chemically similar to this compound.
-
Have a similar chromatographic retention time and ionization response.
-
Not be naturally present in the sample matrix.
-
Be clearly resolved from this compound and other matrix components in the chromatogram.
Stable isotope-labeled this compound (e.g., d3-9-O-Feruloyllariciresinol) is the preferred choice. If a SIL-IS is not available, a structural analog with similar properties can be used.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Possible Cause: Matrix components can interact with the analyte or the analytical column, leading to distorted peak shapes and shifts in retention time.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a broader range of interferences.[10]
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase composition or gradient to improve the separation of this compound from matrix interferences.
-
Consider a different stationary phase that offers alternative selectivity.
-
-
Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification.[1][11]
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[2]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[11]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques. A comparison of common techniques is provided in the table below.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it experiences the same ionization suppression or enhancement as the analyte.[1][7][9][12]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to normalize the matrix effects between the calibrants and the samples.[12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Pre-treatment: Centrifuge the plasma sample to remove particulates. Dilute the sample 1:1 with an appropriate buffer to adjust the pH.[1]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1]
-
Washing: Wash the cartridge with a weak, polar solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.[1]
-
Elution: Elute the retained this compound with a small volume of a strong, non-polar solvent (e.g., methanol or acetonitrile).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.[1]
Protocol 2: Post-Column Infusion to Qualitatively Assess Matrix Effects
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Injection: Inject a blank, extracted sample matrix onto the LC column.
-
Analysis: Monitor the signal of the infused this compound. A stable, flat baseline is expected. Any significant deviation (dip or peak) in the baseline indicates the elution of matrix components that are causing ion suppression or enhancement at that retention time.[11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Fast, simple, and inexpensive. | High potential for significant matrix effects; not very selective.[10] | Highly matrix-dependent, often lower. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT.[10] | Can be labor-intensive and may have low recovery for polar analytes.[10] | 50-90% |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Provides the cleanest extracts and significantly reduces matrix effects.[10] | Can be more time-consuming and expensive. | >85% |
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for overcoming matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of 9-O-Feruloyllariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 9-O-Feruloyllariciresinol. It is designed for researchers, scientists, and drug development professionals working with this and similar lignan (B3055560) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in accurately quantifying this compound?
A1: The primary challenges in the quantification of this compound revolve around its extraction from complex matrices, potential instability under certain conditions, and susceptibility to matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). Lignans (B1203133) can be present in low concentrations in plant materials and may be bound to other components, making efficient and consistent extraction crucial.[1][2] Furthermore, as a phenolic compound, it may be prone to degradation due to factors like pH, temperature, and light exposure.
Q2: How can I minimize the degradation of this compound during sample preparation and analysis?
A2: To minimize degradation, it is essential to work efficiently and control the experimental conditions. Use of an inert atmosphere, protection from light, and avoiding high temperatures are often recommended for sensitive lignans.[3] The thermal stability of lignans can be compound- and matrix-dependent, with some being stable at elevated temperatures while others degrade.[4][5] It is advisable to conduct stability studies under your specific experimental conditions. For sample preparation, minimizing the duration of extraction and keeping samples cool can be beneficial.
Q3: What are matrix effects, and how can they affect my quantification results for this compound?
A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. When analyzing this compound in complex samples like plant extracts or biological fluids, matrix effects are a significant concern.[2] To mitigate these effects, strategies such as optimizing sample cleanup, improving chromatographic separation, or using a matrix-matched calibration curve or a stable isotope-labeled internal standard are recommended.
Q4: What is a forced degradation study, and why is it important for this compound analysis?
A4: A forced degradation or stress study is an investigation into the stability of a drug substance under conditions more severe than accelerated stability testing.[6] These studies are crucial for developing a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the quality attributes of the drug substance over time.[7] By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, you can identify potential degradation products and establish degradation pathways.[6][8] This information is vital for ensuring the reliability of your analytical method and for understanding the intrinsic stability of the molecule.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition (e.g., pH, organic solvent ratio). - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl). - Adjust the column temperature. |
| Analyte Degradation | - Prepare fresh sample and standard solutions. - Investigate the stability of the analyte in the autosampler. - Ensure the mobile phase is not causing on-column degradation. |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup to remove interfering matrix components. - Dilute the sample extract to reduce the concentration of interfering substances. - Use a matrix-matched calibration curve. - Employ a stable isotope-labeled internal standard if available. |
| Poor Ionization | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). - Evaluate different ionization modes (positive vs. negative). |
Issue 2: Inconsistent Quantification Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Incomplete or Variable Extraction | - Optimize the extraction solvent, time, and temperature.[4] - Ensure thorough homogenization of the sample material. - Perform multiple extraction steps to ensure complete recovery. |
| Sample Adsorption | - Use silanized or low-adsorption vials and pipette tips. - Ensure the sample solvent is compatible with the analyte and does not promote adsorption. |
| Instrument Variability | - Perform system suitability tests before each analytical run. - Check for leaks in the LC system. - Ensure the autosampler is functioning correctly. |
| Precipitation of Analyte in Solution | - Check the solubility of this compound in your final sample solvent. - Consider gentle warming or sonication to redissolve the analyte before injection. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of lignans from a plant matrix. Optimization may be required depending on the specific plant material.
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a suitable extraction vessel.
-
Add 20 mL of 80% methanol (B129727). The use of aqueous methanol often facilitates the extraction of polar lignans.[4][5]
-
Sonicate the mixture for 60 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure at a temperature not exceeding 40 °C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for LC-MS analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol is a starting point for developing a quantitative UPLC-MS/MS method.
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, potential fragmentations could involve the loss of the feruloyl group or cleavages within the lariciresinol (B1674508) core.
Quantitative Data Summary
The following tables provide representative data that can be expected during the validation of a quantitative method for lignans.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Lignan X | 1 - 1000 | > 0.995 | 0.2 | 1 |
LOD: Limit of Detection, LOQ: Limit of Quantitation. This data is representative and should be established for each specific method.
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 8 | < 10 | 95 - 105 |
| 500 | < 5 | < 8 | 98 - 102 |
%RSD: Percent Relative Standard Deviation. This data is representative and should be established for each specific method.
Table 3: Forced Degradation of a Related Lignan (Hypothetical Data)
| Stress Condition | % Degradation |
| 0.1 M HCl, 60 °C, 4h | 15% |
| 0.1 M NaOH, RT, 2h | 45% |
| 10% H₂O₂, RT, 24h | 25% |
| Heat (80 °C), 48h | 10% |
| Photostability (ICH Q1B) | 5% |
This data is hypothetical and intended to illustrate the expected outcomes of a forced degradation study.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for inaccurate this compound quantification.
Caption: Potential degradation pathways of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 6. acdlabs.com [acdlabs.com]
- 7. longdom.org [longdom.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Cell Permeability of 9-O-Feruloyllariciresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments to optimize the cell permeability of 9-O-Feruloyllariciresinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) are known for their potential health benefits, but their therapeutic efficacy can be limited by poor cell permeability, which affects their absorption and distribution to target tissues. Optimizing its ability to cross cell membranes is therefore crucial for its development as a therapeutic agent.
Q2: What are the initial assays to assess the cell permeability of this compound?
A2: The two most common and complementary in vitro assays for an initial permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a high-throughput screen for passive diffusion, while the Caco-2 assay offers a more comprehensive model that includes active transport mechanisms.
Q3: What kind of permeability values can I expect for a compound like this compound?
A3: While specific data for this compound is limited, data from structurally related phenolic compounds can provide an estimate. For instance, carnosic acid, another phenolic compound, has been reported to have moderate permeability in Caco-2 assays, with apparent permeability (Papp) values in the range of 0.12-2.53 × 10⁻⁶ cm/s.[1] Lignans, in general, may exhibit a wide range of permeability depending on their specific structure.
Q4: My recovery of this compound is low in the Caco-2 assay. What could be the cause?
A4: Low recovery for hydrophobic compounds like many lignans is a common issue in Caco-2 assays. The primary cause is often nonspecific binding to plastic surfaces of the assay plates. Other potential causes include metabolism by the Caco-2 cells or instability of the compound in the assay buffer.
Q5: How can I improve the recovery of this compound in my experiments?
A5: To mitigate nonspecific binding, consider pre-treating the acceptor plate wells with a solution containing a small amount of organic solvent or bovine serum albumin (BSA). This can help to reduce the adherence of the hydrophobic compound to the plastic. Ensuring the compound's solubility in the assay buffer is also critical; using a co-solvent like DMSO (typically at a low, non-toxic concentration) can be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental optimization of this compound's cell permeability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) in Caco-2 Assay | Poor Passive Permeability: The compound may have unfavorable physicochemical properties (e.g., high polarity, large size). | 1. Conduct a PAMPA assay: This will isolate and quantify passive diffusion. A low PAMPA permeability would confirm this as the primary issue. 2. Chemical Modification: If feasible, consider synthesizing analogs of this compound with improved lipophilicity. |
| Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP) expressed on Caco-2 cells. | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux. 2. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of P-gp (e.g., verapamil) or MRPs. A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter. | |
| High Variability in Permeability Data | Inconsistent Caco-2 Monolayer Integrity: Leaky monolayers can lead to artificially high and variable permeability values. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's Caco-2 cell line, indicating a confluent and tight monolayer. 2. Lucifer Yellow Permeability: Use a low-permeability marker like Lucifer Yellow to confirm monolayer integrity. High passage of this marker indicates a compromised barrier. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to inconsistent concentrations. | 1. Visually Inspect Dosing Solutions: Check for any precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of any co-solvent (e.g., DMSO) is consistent and does not affect cell viability or monolayer integrity. 3. Test Compound Solubility: Determine the solubility of this compound in the assay buffer beforehand. | |
| Discrepancy Between PAMPA and Caco-2 Results | Active Transport Mechanisms: PAMPA only measures passive diffusion, while Caco-2 cells have active transporters. | 1. Higher Caco-2 Permeability: This suggests the involvement of an active uptake transporter. 2. Lower Caco-2 Permeability: This points towards active efflux, which should be confirmed with a bidirectional Caco-2 assay. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
-
Acceptor plate (96-well)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA plate: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate completely.
-
Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare the donor solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
Start the assay: Add 200 µL of the donor solutions to the corresponding wells of the prepared filter plate.
-
Assemble the PAMPA sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubate: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe): Use the following equation:
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Cell Permeability Assay (Bidirectional)
This protocol outlines a method to assess both passive and active transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability, and a known efflux substrate like digoxin)
-
TEER meter
-
Lucifer Yellow solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold.
-
Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add 0.5 mL of transport buffer containing the test compound (this compound) and controls to the apical (upper) chamber.
-
Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same washing procedure as for the A-B assay.
-
Add 1.5 mL of transport buffer containing the test compound and controls to the basolateral chamber.
-
Add 0.5 mL of fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B assay.
-
Collect samples from both chambers for analysis.
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate the Apparent Permeability Coefficient (Papp): Use the following equation:
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER):
Data Presentation
Table 1: Representative Permeability Data for Phenolic Compounds
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Reference |
| Carnosic Acid | Caco-2 | 0.12 - 2.53 | Moderate | [1] |
| Mannitol | Caco-2 | < 1.0 | Low | Standard |
| Propranolol | Caco-2 | > 10.0 | High | Standard |
Visualizations
Signaling Pathways Potentially Modulated by this compound
Based on the activity of its component, ferulic acid, this compound may influence several key signaling pathways involved in inflammation and cell survival.
Caption: Experimental workflow for assessing and troubleshooting the cell permeability of this compound.
Caption: Potential signaling pathways modulated by this compound, leading to anti-inflammatory and anti-proliferative effects.
References
Technical Support Center: Scaling Up the Purification of 9-O-Feruloyllariciresinol
Disclaimer: Detailed, publicly available protocols specifically for the large-scale purification of 9-O-Feruloyllariciresinol are not extensively reported. The following guide is a comprehensive resource based on established, scalable methods for the purification of structurally similar lignans (B1203133) and polyphenols. The principles and troubleshooting advice provided are directly applicable to developing a robust purification process for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general strategy for scaling up the purification of this compound? A1: A typical scale-up strategy involves a multi-step approach:
-
Optimized Extraction: Efficiently extracting the crude lignan (B3055560) mixture from the biomass using appropriate solvents.
-
Initial Purification/Enrichment: Using macroporous resin chromatography to capture and concentrate this compound and related lignans, while removing a significant portion of impurities like sugars, salts, and highly polar compounds.
-
Final Polishing: Employing preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate this compound to a high degree of purity.
Q2: Why is macroporous resin chromatography a preferred first step for industrial-scale purification? A2: Macroporous resin chromatography is favored for initial large-scale purification due to its high adsorption capacity, operational simplicity, cost-effectiveness, and ease of regeneration.[1][2] It serves as an excellent enrichment technique, reducing the sample volume and complexity before the more expensive and lower-capacity preparative HPLC step.[3]
Q3: What are the key challenges when moving from an analytical HPLC method to a preparative scale? A3: The primary challenges include maintaining resolution while increasing sample load, managing higher backpressures, ensuring sample solubility in the mobile phase, and significant increases in solvent consumption. Method transfer requires careful optimization of flow rates, column dimensions, and gradient profiles to achieve the desired purity and throughput.[4][5]
Q4: How do I choose the right macroporous resin? A4: Resin selection depends on the polarity of the target molecule. For polyphenols and lignans, non-polar or weakly-polar resins (e.g., D101, AB-8, HP20) often show good adsorption and desorption characteristics.[2] It is crucial to screen several resins to find the one with the best balance of adsorption capacity, desorption ratio, and selectivity for this compound.
Q5: Can I purify this compound in a single step? A5: While technically possible for very clean extracts, a single-step purification is unlikely to be efficient or yield high purity when scaling up from complex natural extracts. A multi-step process is generally required to handle the wide range of impurities. Conventional purification techniques for natural products typically involve multiple chromatographic steps.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
Category: Macroporous Resin Chromatography
| Problem / Question | Possible Causes | Recommended Solutions |
| Low Adsorption of Target Compound | 1. Inappropriate Resin Polarity: The resin may be too polar or non-polar for this compound.[2]2. Flow Rate Too High: Insufficient residence time for the molecule to bind to the resin.3. Incorrect pH of Loading Solution: The pH may affect the ionization state and polarity of the target compound. | 1. Screen a panel of resins with varying polarities (e.g., non-polar styrene-divinylbenzene, weakly-polar acrylic ester).2. Reduce the loading flow rate to increase contact time.3. Adjust the pH of the crude extract to ensure the compound is in a neutral state, enhancing hydrophobic interaction. |
| Poor Recovery During Elution | 1. Irreversible Adsorption: The compound is too strongly bound to the resin.2. Incorrect Elution Solvent: The solvent is not strong enough to desorb the compound.3. Low Elution Volume: Insufficient solvent volume used to wash the compound off the column. | 1. Choose a weaker-adsorbing (more polar) resin if this is a recurring issue.2. Increase the ethanol (B145695) concentration in the elution solvent in a stepwise manner (e.g., 30%, 50%, 70%, 95%).3. Increase the elution volume to at least 3-5 bed volumes (BV) for each ethanol step and monitor the eluate with TLC or HPLC. |
| Co-elution of Impurities | 1. Poor Selectivity of Resin: The resin binds impurities with similar polarity to the target compound.2. Ineffective Wash Step: The water wash step did not adequately remove polar impurities (e.g., sugars, salts).3. Overloading the Column: Exceeding the binding capacity of the resin. | 1. Test different resin types. Sometimes a different polymer chemistry can offer better selectivity.2. Increase the volume of the water wash step. Consider a wash with a very low percentage of ethanol (e.g., 5-10%) to remove weakly bound impurities without eluting the target.3. Reduce the amount of crude extract loaded onto the column. Determine the dynamic binding capacity experimentally. |
Category: Preparative HPLC
| Problem / Question | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Fronting or Tailing) | 1. Column Overload: Injecting too much sample mass for the column dimensions.[5]2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase.3. Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone interacting with the compound. | 1. Reduce the injection mass. Scale up to a larger diameter column if higher throughput is needed.2. Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.3. Use a high-purity, end-capped C18 column. Consider adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol activity. |
| Low Resolution / Peak Overlap | 1. Inefficient Method: The gradient or isocratic conditions are not optimized for separation.2. Flow Rate Too High: High flow rates can decrease separation efficiency.3. Column Degradation: Loss of stationary phase or column contamination. | 1. Optimize the gradient slope. A shallower gradient around the elution point of the target compound can improve resolution.2. Reduce the flow rate. This increases the number of theoretical plates but also increases run time.3. Flush the column with a strong solvent (e.g., isopropanol). If resolution does not improve, replace the column. |
| High System Backpressure | 1. Column Frit Blockage: Particulates from the sample or mobile phase have clogged the inlet frit.2. Precipitation: The sample or a buffer component is precipitating in the system, often at the point of mixing with the mobile phase.3. Column Contamination: Buildup of strongly retained compounds on the column. | 1. Reverse-flush the column (if permitted by the manufacturer). Install an in-line filter before the injector and always filter samples.2. Ensure the sample is fully dissolved in the injection solvent. Check the solubility of all mobile phase components.3. Develop a robust column cleaning protocol to be run between purification campaigns. |
Section 3: Experimental Protocols
Protocol 1: Extraction of Crude Lignans
-
Milling: Grind the dried plant material (e.g., seeds, wood, roots) to a fine powder (e.g., 20-40 mesh) to increase surface area.
-
Solvent Extraction: Macerate or reflux the powdered material with an 80% ethanol-water solution (v/v) at a 1:10 solid-to-liquid ratio (w/v). Perform the extraction for 2 hours at 60°C.
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Liquid-Liquid Partitioning (Optional): To remove fats and oils, the concentrated aqueous solution can be partitioned against hexane. The aqueous layer containing the lignans is retained.
Protocol 2: Enrichment via Macroporous Resin Column Chromatography
-
Resin Preparation: Swell and pre-treat the chosen macroporous resin (e.g., D101) by washing sequentially with ethanol and then deionized water until the effluent is clear.
-
Column Packing: Pack the resin into a suitable column, ensuring no air bubbles are trapped. The recommended bed aspect ratio (height:diameter) is between 5:1 and 10:1 for optimal performance.
-
Equilibration: Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Load the concentrated aqueous extract from Protocol 1 onto the column at a controlled flow rate of 1-2 BV/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the bound lignans using a stepwise gradient of ethanol in water.
-
Step 1: Elute with 3 BV of 30% ethanol to remove more polar impurities.
-
Step 2: Elute with 5 BV of 70% ethanol to collect the fraction containing this compound. Monitor fractions by TLC or HPLC.
-
-
Concentration: Combine the fractions rich in the target compound and concentrate to dryness under vacuum.
Protocol 3: Final Purification via Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.[6]
-
Column: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Method:
-
Equilibrate the column with 95% A / 5% B.
-
Dissolve the enriched lignan fraction from Protocol 2 in a minimal amount of the initial mobile phase. Filter through a 0.45 µm filter.
-
Inject the sample onto the column.
-
Run a linear gradient optimized to separate this compound from its closest impurities (e.g., 5% to 60% B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Processing: Combine the pure fractions, remove the organic solvent (acetonitrile) by rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the final purified compound.
Section 4: Data Summary Tables
Table 1: Comparison of Macroporous Resins for Polyphenol Purification
| Resin Name | Polymer Matrix | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Typical Application |
| D101 | Styrene-divinylbenzene | Non-polar | 450-500 | 90-100 | General purpose for non-polar to weakly-polar compounds (saponins, flavonoids).[2] |
| AB-8 | Styrene-divinylbenzene | Weakly-polar | 480-520 | 130-140 | Good for flavonoids and phenolic acids.[2] |
| HP20 | Styrene-divinylbenzene | Non-polar | 500-600 | 250-300 | High capacity for a broad range of natural products. |
| NKA-9 | Acrylic Ester | Polar | 120-180 | 130-140 | Suitable for more polar compounds; may not be ideal for lignans.[2] |
| SP207 | Brominated Styrenic | Modified Non-polar | 600-650 | 100-150 | Offers different selectivity compared to standard styrenic resins.[1] |
Table 2: Typical Parameters for Scaling Up Reverse-Phase HPLC
| Parameter | Analytical Scale | Preparative Scale | Key Consideration for Scale-Up |
| Column I.D. | 4.6 mm | 20 - 50 mm | Loading capacity increases with the square of the column radius. |
| Particle Size | 3 - 5 µm | 5 - 10 µm | Larger particles reduce backpressure but may slightly decrease efficiency. |
| Flow Rate | 1.0 mL/min | 18 - 115 mL/min | Flow rate must be scaled proportionally to the column cross-sectional area to maintain linear velocity. |
| Sample Load | < 1 mg | 50 - 500 mg | Determined by column dimensions and the resolution of the target peak from impurities. |
| Gradient Time | 20 min | 20 - 40 min | Gradient time is often kept similar or slightly increased to maintain resolution. |
Section 5: Visual Workflows
Caption: Diagram 1: General Purification Workflow
Caption: Diagram 2: Troubleshooting Low Yield in Chromatography
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. pragolab.cz [pragolab.cz]
- 6. gilson.com [gilson.com]
Technical Support Center: Refinement of 9-O-Feruloyllariciresinol Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 9-O-Feruloyllariciresinol using chromatographic techniques. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data summaries to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of lignans (B1203133) like this compound. This technique separates compounds based on their hydrophobicity.
Q2: Which type of column is best suited for this compound purification?
A2: C18 columns are the most common and generally effective stationary phases for the separation of lignans. However, for optimizing separations, other column chemistries such as phenyl-hexyl or C8 might offer different selectivity and could be advantageous depending on the specific sample matrix.
Q3: What are the typical mobile phases used in the RP-HPLC purification of this compound?
A3: A gradient elution using a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), is typically employed. The gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent. Adding a small amount of an acid modifier, like formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution.
Q4: How can I improve the resolution between this compound and other closely eluting compounds?
A4: To enhance resolution, you can try several strategies:
-
Optimize the mobile phase gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
-
Change the organic solvent: Switching between methanol and acetonitrile can alter the selectivity of the separation.
-
Adjust the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Modify the temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Experimenting with temperatures between 25°C and 40°C is a good starting point.
Q5: What are the signs of column overloading and how can I avoid it?
A5: Column overloading is indicated by peak fronting, tailing, or broadening, and a decrease in retention time as the sample concentration increases. To avoid this, reduce the injection volume or the concentration of the sample being injected. It is crucial to determine the loading capacity of your specific column for this compound.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) packing material (silanols) can cause tailing.
-
Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups. Using a highly end-capped column can also minimize these interactions.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
-
-
Question: I am observing peak fronting in my chromatogram. What is the likely cause?
-
Answer: Peak fronting is most commonly caused by column overloading .
-
Solution: Reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.
-
-
-
Question: My peaks are splitting. What should I investigate?
-
Answer: Peak splitting can be caused by a few issues:
-
Clogged Inlet Frit: A partially blocked frit at the head of the column can cause the sample to be distributed unevenly onto the stationary phase.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the frit if possible.
-
-
Column Void: A void or channel in the packed bed of the column can lead to split peaks.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure your sample solvent is miscible with the mobile phase.
-
-
-
Problem 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between runs. What could be causing this instability?
-
Answer: Fluctuating retention times can be due to several factors:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is typically 10-20 column volumes.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the composition.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. If using an online mixing system, ensure the proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.
-
Solution: Check for leaks in the pump and ensure the check valves are clean and functioning correctly.
-
-
-
Problem 3: High Backpressure
-
Question: The backpressure on my HPLC system is significantly higher than normal. What should I do?
-
Answer: High backpressure is a common problem that can halt your purification.
-
Systematic Check: Work backward from the column to the pump to identify the source of the blockage.
-
Column Blockage: The most common cause is a blocked inlet frit on the column due to particulate matter from the sample or mobile phase.
-
Solution: Disconnect the column and see if the pressure returns to normal. If the column is the issue, try back-flushing it. If that doesn't work, the frit or the column may need to be replaced.
-
-
Guard Column: If you are using a guard column, it may be blocked.
-
Solution: Replace the guard column.
-
-
Tubing or Filter Blockage: A blockage can occur in the tubing or in-line filters.
-
Solution: Systematically disconnect and check each component.
-
-
-
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a pre-enriched plant extract.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: Pre-purified extract containing this compound, dissolved in a minimal amount of the initial mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 30 minutes at a stable flow rate.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Start the gradient elution. A typical gradient might be:
-
0-10 min: 20% B
-
10-40 min: Linear gradient from 20% to 60% B
-
40-45 min: Linear gradient from 60% to 100% B
-
45-50 min: Hold at 100% B (column wash)
-
50-55 min: Return to 20% B
-
55-65 min: Re-equilibration at 20% B
-
-
Detection and Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 280 nm or 320 nm) and collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that these values can vary depending on the starting material and specific instrumentation.
| Parameter | Typical Value/Range |
| Column Type | Reversed-Phase C18 |
| Column Dimensions | 250 x 20 mm (Preparative) |
| Particle Size | 5 - 10 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 10 - 20 mL/min (Preparative) |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 280 nm or 320 nm |
| Sample Load | 50 - 200 mg of pre-purified extract |
| Expected Purity | >95% |
| Expected Yield | 10 - 30% from pre-purified extract |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
Addressing poor reproducibility in 9-O-Feruloyllariciresinol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in bioassays involving 9-O-Feruloyllariciresinol. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears colored. Is it still viable for my bioassay?
A1: A change in color, particularly to a yellowish or brownish hue, may indicate oxidation or degradation of the compound. For assays that are sensitive to the purity of the compound, it is highly recommended to use a freshly prepared solution. The stability of the compound in different solvents and storage conditions should be validated.
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogeneous cell suspension and consistent seeding density across all wells.
-
Edge effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations. It is advisable to fill these wells with sterile media or PBS and not use them for experimental data.
-
Pipetting errors: Inconsistent volumes of reagents or cell suspensions can lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Compound precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation. The use of a suitable solvent and ensuring the final solvent concentration is compatible with your cells is crucial.
Q3: My positive and negative controls are not behaving as expected. How should I troubleshoot this?
A3: Control failures can invalidate your experimental results. Here are some troubleshooting steps:
-
Negative Control (Vehicle): If you observe unexpected activity, it could be due to solvent toxicity. Evaluate the effect of the vehicle (e.g., DMSO) at the final concentration used in your assay on cell viability and the assay endpoint.
-
Positive Control: If the positive control shows a weaker than expected effect, it may have degraded. Ensure it is stored correctly and prepare fresh solutions. Also, verify the cell passage number and health, as cellular responses can change over time.
Q4: How can I be sure that the observed activity is specific to this compound and not an artifact?
A4: This is a critical aspect of natural product research. Consider the following:
-
Purity of the compound: Ensure the this compound you are using is of high purity. Impurities can have their own biological activities.
-
Assay interference: Some compounds can interfere with assay readouts (e.g., autofluorescence, quenching). Run appropriate controls, such as testing the compound in a cell-free assay system, to rule out such interference.
-
Dose-response relationship: A clear dose-dependent effect is a good indicator of specific activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Compound degradation | Prepare fresh solutions of this compound. Verify storage conditions. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. | |
| Low compound concentration | Test a wider range of concentrations to ensure you are in the active range. | |
| Inconsistent Results | Pipetting inconsistency | Calibrate pipettes and ensure proper technique. Use of automated liquid handlers can improve precision. |
| Cell variability | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. | |
| Reagent variability | Use reagents from the same lot for the duration of an experiment. Prepare fresh reagents as needed. | |
| High Background Signal | Assay reagent instability | Check the expiration dates and storage conditions of all assay components. |
| Media interference | Some components in cell culture media can interfere with assay signals. Perform the assay in a simplified buffer if possible, or test for media interference. | |
| Plate type | Ensure you are using the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[1] | |
| Cell Death/Toxicity | High solvent concentration | Keep the final concentration of solvents like DMSO as low as possible (typically <0.5%). Run a solvent toxicity control. |
| Compound-induced cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to your bioassay to distinguish specific bioactivity from general toxicity. |
Quantitative Data from Bioassays
While specific quantitative data for this compound is not widely available in the public domain, the following tables provide representative data from bioassays of structurally related compounds, such as ferulic acid and other phenolics. This data can serve as a benchmark for your own experiments.
Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Ferulic Acid | DPPH Radical Scavenging | 9.9 | Ascorbic Acid | 43.2 |
| Caffeic Acid | DPPH Radical Scavenging | 5.9 | Trolox | 6.3 |
| Syringic Acid | DPPH Radical Scavenging | 9.8 | Quercetin | 9.9 |
| Ferulic Acid | ABTS Radical Scavenging | See Note 1 | Trolox | See Note 1 |
| Caffeic Acid | ABTS Radical Scavenging | See Note 1 | Trolox | See Note 1 |
Note 1: In some studies, ABTS radical scavenging activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is a measure of the antioxidant strength relative to Trolox.
Table 2: Anti-Inflammatory Activity of a Ferulic Acid Derivative
| Compound | Assay | Cell Line | Parameter Measured | Inhibition |
| Ferulic Acid Derivative (S-52372) | LPS-induced inflammation | RAW264.7 | Nitric Oxide (NO) Production | Dose-dependent decrease |
| Ferulic Acid Derivative (S-52372) | LPS-induced inflammation | RAW264.7 | IL-6 Release | Significant reduction |
| Ferulic Acid Derivative (S-52372) | LPS-induced inflammation | RAW264.7 | TNF-α Release | Significant reduction |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in the same solvent.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 514 nm using a microplate reader.[2]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the cells with the different concentrations of the compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system according to the manufacturer's protocol. This is a measure of NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
In parallel, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of the endogenous antioxidant response.
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
General Experimental Workflow for Bioassays
The following diagram illustrates a generalized workflow for conducting bioassays with this compound, incorporating troubleshooting checkpoints.
Caption: A generalized experimental workflow for this compound bioassays.
References
Minimizing epimerization of 9-O-Feruloyllariciresinol during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of 9-O-Feruloyllariciresinol during extraction. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during the extraction of this compound?
Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at only one of these centers. In the case of this compound, this can lead to the formation of its diastereomer, 9-epi-9-O-Feruloyllariciresinol. This is a significant concern because epimers can have different biological activities and physicochemical properties. The presence of the epi-form as an impurity can compromise the quality, efficacy, and safety of the final product, necessitating stringent control during extraction and purification.
Q2: What are the primary factors that induce epimerization of this compound?
The main factors that can induce epimerization are:
-
pH: Both strongly acidic and basic conditions can catalyze epimerization.
-
Temperature: Elevated temperatures can provide the necessary energy for the stereochemical inversion to occur.
-
Solvent: The choice of extraction solvent can influence the rate of epimerization.
-
Light Exposure: While less documented for this specific compound, light can sometimes induce isomerization in phenolic compounds.
Q3: How can I detect and quantify the extent of epimerization?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound and its epimer. Due to the similar physicochemical properties of epimers, a standard reversed-phase HPLC method may not be sufficient. Chiral HPLC, which utilizes a chiral stationary phase, is often necessary to achieve baseline separation of the two diastereomers. A validated stability-indicating HPLC method is crucial for accurate quantification and for monitoring the formation of the epimer under various stress conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 9-epi-9-O-Feruloyllariciresinol detected in the extract. | Harsh pH conditions during extraction. | Maintain the pH of the extraction solvent as close to neutral (pH 6-7) as possible. Avoid the use of strong acids or bases. If pH adjustment is necessary, use mild buffers. |
| Elevated extraction temperature. | Conduct the extraction at lower temperatures. While higher temperatures may increase extraction efficiency for some compounds, they can also accelerate epimerization. Aim for temperatures at or below 50°C. | |
| Prolonged extraction time. | Minimize the duration of the extraction process to reduce the exposure of the target molecule to conditions that promote epimerization. | |
| Inconsistent epimerization levels between different extraction batches. | Variability in raw material. | Ensure consistent quality and handling of the plant material. Drying and storage conditions can impact the initial state of the lignans. |
| Inconsistent extraction parameters. | Strictly control and monitor all extraction parameters, including temperature, pH, solvent composition, and time. | |
| Difficulty in separating this compound from its epimer during purification. | Similar polarity of the epimers. | Utilize chiral chromatography for purification. This technique provides the necessary selectivity to separate diastereomers that are difficult to resolve using standard chromatographic methods. |
Experimental Protocols
Protocol 1: Recommended Extraction Procedure to Minimize Epimerization
This protocol is designed to extract this compound while minimizing the formation of its epimer.
1. Sample Preparation:
- Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
- Pre-wash the powdered material with a non-polar solvent like n-hexane to remove lipids and other non-polar interferences. Air-dry the defatted material.
2. Extraction:
- Solvent: Use a mixture of 70-80% ethanol (B145695) in water. This solvent system has been shown to be effective for extracting lignans.
- Temperature: Maintain the extraction temperature at 40-50°C. Use a temperature-controlled water bath or shaker.
- pH: Ensure the pH of the extraction solvent is near neutral (pH 7.0). If necessary, adjust with a dilute phosphate (B84403) buffer.
- Time: Limit the extraction time to 2-4 hours.
- Method: Maceration with constant stirring or ultrasonication are suitable methods.
3. Post-Extraction Processing:
- Filter the extract to remove solid plant material.
- Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.
- Store the concentrated extract at low temperature (e.g., 4°C) and protected from light.
Protocol 2: HPLC Method for the Analysis of this compound and its Epimer
This method can be used to separate and quantify this compound and 9-epi-9-O-Feruloyllariciresinol.
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio may need to be optimized for the specific column and compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Quantification: Use external standards of both purified this compound and its epimer to create calibration curves for accurate quantification.
Data Presentation
The following tables summarize hypothetical quantitative data on the impact of different extraction parameters on the epimerization of this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of Temperature on Epimerization (Extraction Solvent: 80% Ethanol, Time: 4 hours, pH: 7.0)
| Temperature (°C) | This compound (%) | 9-epi-9-O-Feruloyllariciresinol (%) |
| 25 | 98.5 | 1.5 |
| 50 | 95.2 | 4.8 |
| 75 | 88.7 | 11.3 |
| 100 | 79.1 | 20.9 |
Table 2: Effect of pH on Epimerization (Extraction Solvent: 80% Ethanol, Time: 4 hours, Temperature: 50°C)
| pH | This compound (%) | 9-epi-9-O-Feruloyllariciresinol (%) |
| 4.0 | 94.1 | 5.9 |
| 7.0 | 96.8 | 3.2 |
| 9.0 | 85.3 | 14.7 |
Table 3: Effect of Extraction Solvent on Epimerization (Extraction Time: 4 hours, Temperature: 50°C, pH: 7.0)
| Solvent | This compound (%) | 9-epi-9-O-Feruloyllariciresinol (%) |
| 80% Ethanol | 95.5 | 4.5 |
| 80% Methanol | 94.8 | 5.2 |
| Water | 97.2 | 2.8 |
Visualizations
Caption: Epimerization of this compound.
Caption: Workflow for minimizing epimerization.
Technical Support Center: Mass Spectrometry Analysis of 9-O-Feruloyllariciresinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of 9-O-Feruloyllariciresinol and improving the signal-to-noise (S/N) ratio.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in ESI-MS?
A1: this compound has a molecular weight of approximately 596.6 g/mol . In electrospray ionization (ESI) mass spectrometry, you can expect to observe several common adducts. In positive ion mode, the most common ion will likely be the protonated molecule [M+H]+ at m/z 597.6. Other possible adducts include the sodium [M+Na]+ at m/z 619.6 and potassium [M+K]+ at m/z 635.7. In negative ion mode, the deprotonated molecule [M-H]- at m/z 595.6 is expected to be the primary ion.
Q2: What are the typical fragmentation patterns for this compound in MS/MS?
Q3: Which ionization mode, positive or negative, is better for analyzing this compound?
A3: For lignans (B1203133), negative ion mode ESI-MS is often more informative and can provide higher sensitivity. This is because the phenolic hydroxyl groups are readily deprotonated, leading to a strong [M-H]- signal with potentially cleaner fragmentation spectra. However, it is always recommended to test both positive and negative ionization modes during method development to determine the optimal conditions for your specific instrument and sample matrix.
Q4: How can I reduce adduct formation and improve the signal of my target molecule?
A4: To minimize sodium and potassium adducts, use high-purity solvents and glassware, and consider using mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate, which can promote the formation of the protonated molecule. If adducts are still problematic, you can try adding a small amount of a chelating agent like EDTA to your sample, though this should be done with caution as it can affect chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS analysis of this compound.
Problem 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
A weak signal for this compound can be caused by several factors, from sample preparation to instrument settings. Follow this guide to troubleshoot the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Sample Preparation:
-
Concentration: Ensure your sample is not too dilute. If possible, concentrate the sample using techniques like solid-phase extraction (SPE) or solvent evaporation.
-
Cleanup: Complex matrices can cause ion suppression. Use a robust sample cleanup method, such as SPE with a suitable stationary phase (e.g., C18), to remove interfering compounds.
-
Solvent: Ensure the final sample solvent is compatible with your mobile phase to avoid peak distortion and precipitation in the LC system.
-
-
Liquid Chromatography (LC) Parameters:
-
Mobile Phase: Optimize the mobile phase composition. For lignans, reversed-phase chromatography with a C18 column is common. A mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium formate usually provides good peak shape and ionization efficiency.
-
Gradient: Adjust the gradient elution to ensure this compound is well-resolved from matrix components and elutes as a sharp peak.
-
-
Mass Spectrometry (MS) Parameters:
-
Source Tuning: Infuse a standard solution of this compound to optimize source parameters. Pay close attention to the capillary/spray voltage, cone/skimmer voltage, and gas flow rates (nebulizer and drying gas).
-
Collision Energy: For MS/MS analysis, optimize the collision energy to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ions.
-
Table 1: Recommended Starting MS Parameters for Lignan Analysis
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |
| Collision Energy (for MS/MS) | 15 - 30 eV | 15 - 30 eV |
Note: These are general starting points and should be optimized for your specific instrument.
Problem 2: High Background Noise
High background noise can obscure the signal of your analyte, leading to a poor S/N ratio.
Troubleshooting Workflow:
Technical Support Center: Optimization of Derivatization for GC-MS Analysis of 9-O-Feruloyllariciresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 9-O-Feruloyllariciresinol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like many lignans (B1203133), is a polar molecule with low volatility due to the presence of multiple hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. Direct injection into a GC-MS would lead to poor chromatographic performance, including broad, tailing peaks or even decomposition of the analyte at high temperatures in the injector port. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization techniques for lignans like this compound?
A2: The most common and effective derivatization technique for lignans and other phenolic compounds is silylation . This process involves replacing the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[3]
Q3: Which silylating reagents are recommended for this compound?
A3: Several silylating reagents can be used. The choice often depends on the reactivity of the compound and the desired stability of the derivatives. Commonly used reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of polar compounds, including phenols and carboxylic acids.[4][5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often preferred because its byproducts are highly volatile, which can lead to cleaner chromatograms.[6]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1%) can increase the reactivity of BSTFA, which is particularly useful for derivatizing sterically hindered hydroxyl groups.[7][8]
Q4: What are the critical parameters to control during the derivatization of this compound?
A4: The success of the derivatization reaction depends on several key parameters:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Therefore, it is crucial to use dry solvents and ensure the sample is free of water before adding the reagent.[7][9]
-
Reaction Temperature and Time: The derivatization reaction often requires heating to proceed to completion. Typical conditions range from 60°C to 80°C for 20 to 60 minutes. These parameters should be optimized for this compound.[4][7]
-
Solvent: A dry, aprotic solvent is necessary. Pyridine (B92270) is commonly used as it can also act as a catalyst and help to dissolve the sample.[4]
-
Reagent-to-Sample Ratio: An excess of the silylating reagent is generally used to ensure the reaction goes to completion.
Troubleshooting Guides
Issue 1: No peak or a very small peak corresponding to derivatized this compound is observed.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure Anhydrous Conditions: Dry the sample completely under a stream of nitrogen or by lyophilization before adding the derivatization reagent. Use anhydrous solvents.[7][9] - Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature. Start with 60°C for 30 minutes and incrementally increase to find the optimal conditions.[7] - Increase Reagent Concentration: Ensure a sufficient excess of the silylating reagent is used. |
| Sample Degradation | - Check Injector Temperature: A too-high injector temperature can cause the degradation of the derivatized analyte. Try lowering the injector temperature. |
| Adsorption in the GC System | - Deactivate the Inlet Liner: Active sites in the glass liner of the injector can adsorb polar analytes. Use a deactivated liner. - Condition the Column: Ensure the GC column is properly conditioned according to the manufacturer's instructions. |
Issue 2: Multiple peaks are observed for this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - This can lead to a mixture of partially and fully derivatized molecules, resulting in multiple peaks. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to drive the reaction to completion.[7] |
| Presence of Isomers | - If the starting material contains isomers of this compound, they will also be derivatized and appear as separate peaks. Confirm the purity of your standard. |
| Side Reactions | - Overly harsh derivatization conditions (e.g., excessively high temperatures or prolonged reaction times) can sometimes lead to the formation of side products. Try using milder conditions. |
Issue 3: Broad or tailing peaks for derivatized this compound.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Check for Column Bleed: High column bleed can contribute to poor peak shape. - Use a Guard Column: A guard column can help to trap non-volatile residues and protect the analytical column. |
| Suboptimal Chromatographic Conditions | - Optimize Temperature Program: Adjust the oven temperature program to ensure proper separation and peak focusing. - Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. |
| Co-elution with Matrix Components | - If analyzing a complex matrix, other derivatized compounds may co-elute with your target analyte. Optimize the chromatographic method or consider a sample clean-up step prior to derivatization. |
Experimental Protocols
General Silylation Protocol for this compound
This protocol provides a starting point for the derivatization of this compound. Optimization of reaction time, temperature, and reagent volumes is recommended for achieving the best results.
Materials:
-
Dried this compound sample or extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous Pyridine
-
GC vials with caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound sample into a GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water and protic solvents.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample. Vortex briefly. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Reaction: Tightly cap the vial and heat it at 70°C for 45 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Presentation
Table 1: Recommended Starting Conditions for Silylation of this compound
| Parameter | Recommended Condition | Range for Optimization |
| Silylating Reagent | BSTFA + 1% TMCS | MSTFA, BSTFA |
| Solvent | Anhydrous Pyridine | Anhydrous Acetonitrile |
| Reagent Volume | 100 µL | 50 - 200 µL |
| Solvent Volume | 50 µL | 25 - 100 µL |
| Reaction Temperature | 70°C | 60 - 80°C |
| Reaction Time | 45 minutes | 20 - 60 minutes |
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting decision tree for derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 9-O-Feruloyllariciresinol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 9-O-Feruloyllariciresinol, a significant lignan (B3055560) with potential therapeutic applications. The performance of this HPLC method is compared with alternative analytical techniques, supported by experimental data drawn from established methodologies for similar phenolic compounds.
Introduction to this compound Analysis
This compound is a naturally occurring lignan found in various plant species. As research into its pharmacological properties expands, the need for a robust and validated analytical method for its quantification is paramount for quality control, pharmacokinetic studies, and formulation development. HPLC coupled with UV detection is a widely adopted technique for the analysis of phenolic compounds due to its specificity, sensitivity, and reproducibility.[1][2] This guide outlines a validated HPLC-UV method and compares it against other analytical approaches.
Experimental Protocols
A detailed methodology for a representative validated HPLC method for the analysis of this compound is presented below. This protocol is based on established methods for the analysis of lignans (B1203133) and ferulic acid.[2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program: A typical gradient might start at 20% A, increasing to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm, based on the UV absorption maximum of the feruloyl group.[3]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract this compound from the sample matrix (e.g., plant material, formulation) using an appropriate solvent such as methanol or ethanol. The extract may require further purification by solid-phase extraction (SPE) to remove interfering substances. The final extract should be filtered through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (ICH Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations and performing a linear regression analysis of peak area versus concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for the proposed HPLC-UV method and compare its performance with alternative analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data for the HPLC-UV method is a representative compilation based on validated methods for similar compounds.[3][4]
Table 1: HPLC-UV Method Validation Data for this compound Analysis (Representative Data)
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | < 2.0 |
| - Intermediate Precision (Inter-day) | < 3.0 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
| Specificity | No interference from blank/placebo |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
Table 2: Comparison of Analytical Methods for Lignan Analysis
| Feature | HPLC-UV | UHPLC-UV | LC-MS |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with smaller particles and higher pressure, with UV detection | Chromatographic separation coupled with mass spectrometric detection |
| Analysis Time | ~30-40 min | ~5-10 min | ~10-20 min |
| Sensitivity | Moderate | Moderate to High | Very High |
| Specificity | Good | Good | Excellent (based on mass-to-charge ratio) |
| Cost (Instrument) | Low to Moderate | Moderate to High | High |
| Cost (Operational) | Low | Moderate | High |
| Robustness | High | Moderate | Moderate |
| Typical Application | Routine QC, content uniformity | High-throughput screening, complex mixture analysis | Metabolite identification, trace-level quantification, structural elucidation |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of the HPLC method for this compound analysis.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical techniques for lignan analysis.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the routine quality control and quantification of this compound. While alternative methods like UHPLC offer faster analysis times and LC-MS provides superior sensitivity and specificity, the HPLC-UV method represents a cost-effective and accessible technique for most laboratories. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for high throughput, trace-level detection, or structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cross-Validation of 9-O-Feruloyllariciresinol Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of 9-O-Feruloyllariciresinol, a lignan (B3055560) with potential pharmacological activities: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters. The information herein is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs, considering factors such as sensitivity, selectivity, and accessibility.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical quantitative performance of HPLC-DAD and LC-MS/MS for the analysis of lignans (B1203133) and related phenolic compounds, providing a baseline for what can be expected when quantifying this compound.
| Parameter | HPLC-DAD (Representative Values) | LC-MS/MS (Representative Values) |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~2.5 ng/mL |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 85-115% |
Note: The values presented are representative and may vary depending on the specific instrumentation, experimental conditions, and matrix effects.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and comparison of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely available technique for the quantification of phenolic compounds.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Extraction of the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filtration or centrifugation to remove particulate matter.
-
The supernatant is collected and, if necessary, diluted with the mobile phase before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the quantification of analytes at low concentrations in complex matrices.
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound would need to be determined by direct infusion.
-
Sample Preparation:
-
Extraction of the sample with an appropriate solvent.
-
Centrifugation to remove solid debris.
-
The resulting supernatant is then directly injected into the LC-MS/MS system.
Visualizing the Methodologies
To further clarify the processes and comparisons, the following diagrams have been generated.
Comparing antioxidant activity of 9-O-Feruloyllariciresinol with Trolox
A comparative guide for researchers and drug development professionals.
Comparative Analysis of Antioxidant Capacity
A direct quantitative comparison of the antioxidant activity of 9-O-Feruloyllariciresinol and Trolox requires experimental data from standardized assays. The most common metrics for this comparison are the half-maximal inhibitory concentration (IC50) and the Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | TEAC Value |
| This compound | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available | |
| Trolox | DPPH | Typically in the µM range | 1 (by definition) |
| ABTS | Typically in the µM range | 1 (by definition) |
Note: The IC50 value for Trolox can vary depending on the specific experimental conditions.
While specific data for this compound is elusive, its structural components, ferulic acid and lariciresinol, are known for their antioxidant properties. Ferulic acid, a phenolic compound, is a potent free radical scavenger. Lariciresinol, a lignan, also contributes to antioxidant effects. The synergistic or individual contribution of these moieties to the overall antioxidant capacity of this compound remains to be quantitatively determined.
Experimental Protocols for Antioxidant Activity Assessment
To generate the comparative data required, standardized and validated in vitro antioxidant assays are essential. The following are detailed protocols for the two most widely used methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Solutions: Prepare stock solutions of this compound and Trolox in a suitable solvent. Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add a specific volume of the test compound solution to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound and Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and a stock solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare stock solutions and a series of dilutions for both this compound and Trolox.
-
Assay Procedure:
-
Add a small volume of the test compound solution to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is determined from a calibration curve of Trolox and represents the concentration of Trolox with the same antioxidant capacity as the test compound.
Visualizing the Experimental Workflow
To ensure a systematic and reproducible comparison, a well-defined experimental workflow is crucial.
Caption: Workflow for comparing antioxidant activity.
Antioxidant Radical Scavenging Mechanism
The antioxidant activity of phenolic compounds like this compound and Trolox primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals.
9-O-Feruloyllariciresinol vs. Its Aglycone: A Comparative Bioactivity Study
A detailed guide for researchers, scientists, and drug development professionals on the potential bioactivities of 9-O-Feruloyllariciresinol and its aglycone, lariciresinol (B1674508). This guide synthesizes available data and proposes a framework for direct comparative analysis.
Introduction
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, lariciresinol and its derivatives are subjects of ongoing research. This guide provides a comparative overview of the known biological activities of this compound and its aglycone, lariciresinol. While direct comparative studies with quantitative data are limited in the currently available literature, this document compiles existing data on each compound and the feruloyl moiety to infer potential differences in their bioactivity. Furthermore, it outlines the necessary experimental protocols to conduct a direct comparative study.
Bioactivity Profile: A Comparative Overview
The addition of a feruloyl group to the lariciresinol backbone can significantly influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn may alter its biological activity. Ferulic acid itself is a well-documented antioxidant and anti-inflammatory agent.[1][2] Therefore, this compound is hypothesized to exhibit modulated, and potentially enhanced, bioactivities compared to its aglycone.
Antioxidant Activity
Lariciresinol has demonstrated potent antioxidant properties by scavenging various free radicals.[3] The feruloyl moiety in this compound is also expected to contribute to its antioxidant capacity. The phenolic hydroxyl group and the extended conjugation in the ferulic acid structure are known to be crucial for its free radical scavenging activity. A direct comparison would be necessary to determine if the feruloylation enhances or hinders the overall antioxidant potential.
Anti-inflammatory Activity
Both lariciresinol and ferulic acid possess anti-inflammatory properties. Lariciresinol has been shown to regulate the TGF-β and NF-κB signaling pathways, which are critical in inflammatory processes. Ferulic acid also exerts its anti-inflammatory effects through modulation of key signaling pathways, including NF-κB.[1] The combined structure in this compound may lead to a synergistic or altered anti-inflammatory response.
Other Bioactivities
Lariciresinol has been reported to have anti-diabetic activity through the inhibition of α-glucosidase and anti-cancer effects. The impact of feruloylation on these activities is currently unknown and warrants investigation.
Quantitative Bioactivity Data
While direct comparative IC50 values are not available, the following tables summarize the known quantitative data for lariciresinol and the general range of activities for related compounds, providing a basis for a hypothetical comparison.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Lariciresinol | DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available | ||
| This compound | DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available | ||
| Ferulic Acid (for reference) | DPPH Radical Scavenging | ~50-100 µM | General Literature |
| Other Lignans (general range) | DPPH Radical Scavenging | 10-200 µM | General Literature |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| Lariciresinol | NO Inhibition in RAW 264.7 cells | Data not available | |
| This compound | NO Inhibition in RAW 264.7 cells | Data not available | |
| Ferulic Acid (for reference) | NO Inhibition in RAW 264.7 cells | ~20-100 µM | General Literature |
| Other Lignans (general range) | NO Inhibition in RAW 264.7 cells | 5-50 µM | General Literature |
Table 3: Other Bioactivities of Lariciresinol
| Bioactivity | Assay | IC50/Effective Concentration | Reference |
| Anti-diabetic | α-Glucosidase Inhibition | 6.97 μM | |
| Anti-cancer | Apoptosis in HepG2 cells | 100-400 µg/mL |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by lariciresinol and the putative pathways for this compound based on the activities of its constituent parts.
Experimental Protocols for a Comparative Study
To definitively compare the bioactivities of this compound and lariciresinol, the following experimental protocols are recommended.
Antioxidant Activity Assays
A comprehensive assessment of antioxidant activity should include assays that measure different mechanisms of antioxidant action.
References
A Comparative Analysis of the Anti-inflammatory Activities of 9-O-Feruloyllariciresinol and Ferulic Acid
A detailed guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy and mechanisms of 9-O-Feruloyllariciresinol and ferulic acid, supported by available experimental data.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This guide provides a comparative overview of the anti-inflammatory properties of two such compounds: this compound, a lignan (B3055560) derivative, and ferulic acid, a well-studied phenolic compound. Due to the limited availability of direct comparative studies, this guide synthesizes data from individual studies on each compound to offer a comprehensive analysis for research and development purposes.
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inflammatory Stimulus | Concentration/IC50 | Key Findings |
| Ferulic Acid | TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | 1, 10, 50 µM | Dose-dependent reduction in TNF-α levels. At 50 µM, TNF-α levels were reduced to 130.26% compared to the LPS-stimulated group at 261.81%[1]. |
| Ferulic Acid | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified | Pre-treatment with ferulic acid reduces NO accumulation in the culture medium[2]. |
| Ferulic Acid | IL-6 and TNF-α mRNA Expression | RAW 264.7 | LPS | Not specified | Inhibitory effect on the transcriptional level of IL-6 and TNF-α[2]. |
| Lariciresinol (B1674508) | NF-κB Activation | - | - | Not specified | Regulates the NF-κB pathway, which is central to the inflammatory response. |
Disclaimer: The data presented for lariciresinol is for the parent compound and not this compound, as specific quantitative data for the latter is not available. This serves as a proxy to understand the potential anti-inflammatory capacity of its derivatives.
Mechanistic Insights: Signaling Pathways
Both ferulic acid and compounds related to this compound appear to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Ferulic Acid
Ferulic acid has been shown to modulate multiple signaling pathways to attenuate inflammation.[3] Its primary mechanisms include:
-
Inhibition of the NF-κB Pathway: Ferulic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2]
-
Modulation of MAPK Pathways: Ferulic acid can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating the production of inflammatory mediators.
-
JAK/STAT Pathway Inhibition: There is evidence to suggest that ferulic acid can also interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, another important cascade in cytokine signaling.
This compound and Lariciresinol
While specific mechanistic studies on this compound are scarce, research on the parent compound, lariciresinol, indicates that it also targets the NF-κB signaling pathway . By inhibiting NF-κB activation, lariciresinol can suppress the downstream expression of pro-inflammatory genes.
Caption: Comparative Signaling Pathways of Ferulic Acid and this compound.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anti-inflammatory activity of compounds like this compound and ferulic acid.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is commonly used. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with test compounds and LPS as described above.
-
Supernatant Collection: After the incubation period (typically 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[4][5]
Cytokine Measurement (ELISA)
-
Cell Culture and Supernatant Collection: Culture and treat RAW 264.7 cells as described for the NO assay and collect the supernatant.
-
ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected cell supernatants and standards to the wells and incubate.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: Add a chromogenic substrate and stop the reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength. The cytokine concentration in the samples is determined by comparison to the standard curve.[6][7]
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
Ferulic acid is a well-documented anti-inflammatory agent that acts through the modulation of several key signaling pathways, including NF-κB, MAPK, and JAK/STAT. While direct experimental data for this compound is currently lacking, preliminary information on its parent compound, lariciresinol, suggests a potential anti-inflammatory mechanism also involving the inhibition of the NF-κB pathway.
For researchers and drug development professionals, this guide highlights the therapeutic potential of both compounds. However, it also underscores a significant knowledge gap regarding the specific anti-inflammatory activity and mechanism of this compound. Further in-depth studies, including direct comparative analyses with established anti-inflammatory agents like ferulic acid, are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundational framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The molecular events behind ferulic acid mediated modulation of IL-6 expression in LPS-activated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
A Comparative Guide to the Neuroprotective Effects of Lignans: Featuring 9-O-Feruloyllariciresinol and Other Prominent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of various lignans (B1203133), with a special focus on the potential of 9-O-Feruloyllariciresinol. While direct experimental data on this compound is limited in publicly available literature, its neuroprotective capacity can be inferred from the well-documented activities of its constituent parts—lariciresinol (B1674508) and ferulic acid—and related feruloylated lignans. This document synthesizes available experimental data to offer a comparative perspective on the mechanisms and efficacy of different lignans in neuroprotection.
Introduction to Lignans and Neuroprotection
Lignans are a large group of polyphenolic compounds found in plants, renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] In recent years, their potential in the treatment of neurodegenerative diseases has garnered significant attention.[2][3] Many lignans can cross the blood-brain barrier, enabling them to exert their neuroprotective effects directly within the central nervous system.[1] Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis, making them promising candidates for the development of novel neurotherapeutic agents.[1][3]
This compound: An Inferred Profile
Direct studies detailing the neuroprotective effects of this compound (also known as Lariciresinol ferulate) are scarce. However, its chemical structure, a conjugate of lariciresinol and ferulic acid, suggests a strong potential for neuroprotective activity.
-
Lariciresinol: This lignan (B3055560) is a known precursor to enterolignans, which are thought to have beneficial medicinal properties.[4] While research on its direct neuroprotective effects is not extensive, its antioxidant activities have been noted.[5]
-
Ferulic Acid: This phenolic acid is a well-established neuroprotective agent with potent antioxidant and anti-inflammatory properties.[6] It has been shown to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and suppress the production of pro-inflammatory cytokines, all of which are key pathological features of Alzheimer's disease.[6]
-
Related Feruloylated Lignans: Studies on related compounds, such as 9,9'-O-di-(E)-feruloyl-meso-secoisolariciresinol, have demonstrated neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal cells.[7] This suggests that the feruloyl moiety is a key contributor to the neuroprotective activity of these lignan derivatives.
Based on this evidence, it is hypothesized that this compound combines the properties of its precursors to act as a potent neuroprotective agent, likely through antioxidant and anti-inflammatory mechanisms.
Comparative Analysis of Neuroprotective Lignans
Several other lignans have been more extensively studied for their neuroprotective properties. The following sections and the subsequent data table provide a comparison of their effects and mechanisms.
Secoisolariciresinol (B192356) Diglucoside (SDG)
SDG is a major lignan found in flaxseed and is known for its anti-inflammatory and antioxidant effects.[8] In the context of neuroprotection, SDG has been shown to be a blood-brain barrier protective agent.[8] In animal models of Alzheimer's disease, SDG treatment enhanced the expression of CREB/BDNF and PSD-95, reduced β-amyloid (Aβ) deposition, and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Flax Lignan (FLL)
Flax lignan has demonstrated significant protective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in primary cortical neurons.[10] It has been found to downregulate the expression of GluN2B-containing NMDA receptors and modulate the Bcl-2 family of proteins to inhibit apoptosis.[10]
Magnolol and Schisandrin A
These lignans exert their neuroprotective effects primarily through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1] Magnolol has been shown to decrease oxidative stress and reduce inflammation in a mouse model of multiple sclerosis.[1] Schisandrin A increases the expression of Nrf2 and the antioxidant enzyme heme oxygenase-1 (HO-1), while also modulating apoptotic pathways.[1]
7-Hydroxymatairesinol (HMR)
In a rat model of Parkinson's disease, chronic treatment with HMR was found to slow the progression of the degeneration of striatal dopaminergic terminals, leading to improved motor performance.[11] This suggests a direct protective effect on neurons vulnerable in this disease.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the neuroprotective effects of different lignans. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Lignan | Experimental Model | Key Findings | Reference |
| Flax Lignan (FLL) | NMDA-induced toxicity in primary cortical neurons | Increased cell viability to 85.2 ± 4.3% at 10 µM concentration compared to NMDA alone (68.4 ± 2.1%). Decreased apoptosis from 35.1 ± 4.1% to 9.8 ± 6.1% at 10 µM. | [10] |
| Secoisolariciresinol Diglucoside (SDG) | Female Alzheimer's disease mice | Reduced levels of TNF-α, IL-6, and IL-10. Enhanced expression of CREB/BDNF and PSD-95. | [9] |
| 7-Hydroxymatairesinol (HMR) | 6-OHDA-induced rat model of Parkinson's disease | Slowed the degeneration of striatal dopaminergic terminals and improved motor performance with chronic treatment (10 mg/kg). | [11] |
| 9,9'-O-di-(E)-feruloyl-meso-secoisolariciresinol | Glutamate-induced toxicity in HT22 cells | Showed neuroprotective effects (specific quantitative data not provided in the abstract). | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on the neuroprotective effects of lignans.
In Vitro Neuroprotection Assay Against Glutamate-Induced Toxicity
-
Cell Culture: Mouse hippocampal HT22 cells or human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test lignan for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Glutamate is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 5 mM) and incubated for a further period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control group.
-
Data Analysis: Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the protective effects.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment and/or toxicity induction, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Bcl-2, Bax) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, with a housekeeping protein (e.g., β-actin) used as a loading control.
Signaling Pathways and Experimental Workflow
Key Neuroprotective Signaling Pathways of Lignans
Lignans exert their neuroprotective effects through various signaling pathways. The diagram below illustrates the activation of the Nrf2 pathway, a common mechanism for many antioxidant lignans.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lariciresinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New secoisolariciresinol derivatives from Lindera obtusiloba stems and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9-O-Feruloyllariciresinol Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. 9-O-Feruloyllariciresinol, a lignan (B3055560) with significant therapeutic potential, presents a unique challenge in its isolation from plant matrices. This guide provides an objective, data-driven comparison of various extraction techniques, offering insights into their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction method for this compound is pivotal and is influenced by factors such as extraction efficiency, solvent consumption, time, and the integrity of the final product. Below is a summary of quantitative data for different extraction techniques applied to phenolic compounds, which can serve as a benchmark for the extraction of this compound.
| Extraction Technique | Typical Solvent(s) | Temperature (°C) | Time | Extraction Yield/Efficiency | Purity | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol, Water | Room Temperature | Days to Weeks | Lower | Variable | Simple, low cost | Time-consuming, large solvent volume |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Boiling point of solvent | 16-24 hours | High | Moderate | High extraction efficiency | Thermally sensitive compounds may degrade, time-consuming |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 25 - 65 | 5 - 90 min | High | High | Fast, efficient, reduced solvent use | Localized high temperatures can degrade compounds |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | 50 - 100 | 2 - 20 min | Very High | High | Very fast, high efficiency, low solvent use | Requires specialized equipment, potential for localized overheating |
| Pressurized Liquid Extraction (PLE) | Ethanol, Water | 50 - 200 | 5 - 30 min | Very High | High | Fast, automated, low solvent use | High initial equipment cost |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (+ co-solvent) | 35 - 80 | 90 - 180 min | Moderate to High | Very High | "Green" solvent, high selectivity | High initial equipment cost, may require co-solvent for polar compounds |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized for phenolic compounds and can be adapted and optimized for the specific extraction of this compound from a given plant matrix.
Maceration
-
Sample Preparation : The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction : The powdered plant material is placed in a sealed container with a suitable solvent (e.g., ethanol) at a specified solid-to-solvent ratio.[1]
-
Incubation : The mixture is left to stand at room temperature for an extended period (e.g., 3-7 days), with occasional agitation to enhance extraction.[1]
-
Filtration : The mixture is filtered to separate the extract from the solid plant residue.
-
Solvent Evaporation : The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract.
Soxhlet Extraction
-
Sample Preparation : A known weight of the dried, powdered plant material is placed in a porous thimble.
-
Apparatus Setup : The thimble is placed into the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent and a condenser.
-
Extraction Cycle : The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips down into the thimble containing the sample. Once the solvent level in the chamber reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask. This process is repeated for a set number of cycles or a specific duration (e.g., 16 hours).[2]
-
Solvent Evaporation : After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation : The dried, powdered plant material is suspended in an appropriate solvent in a flask.
-
Sonication : The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[3][4]
-
Parameter Optimization : The extraction is carried out for a specific time (e.g., 30 minutes) and at a controlled temperature. Key parameters to optimize include solvent composition, temperature, sonication power, and time.[4][5][6]
-
Filtration and Solvent Evaporation : The extract is separated from the solid residue by filtration and the solvent is removed.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation : The powdered plant material is mixed with a suitable solvent in a microwave-safe extraction vessel.[7]
-
Microwave Irradiation : The vessel is placed in a microwave extractor and subjected to microwave irradiation at a set power and for a specific duration.[7][8]
-
Parameter Control : Temperature and pressure are often monitored and controlled during the extraction process.[7]
-
Cooling and Filtration : After extraction, the vessel is cooled, and the extract is filtered.
-
Solvent Evaporation : The solvent is evaporated to obtain the crude extract.
Pressurized Liquid Extraction (PLE)
-
Sample Preparation : The sample is mixed with a dispersing agent (e.g., diatomaceous earth) and loaded into an extraction cell.
-
Extraction Process : The cell is placed in the PLE system. The solvent is pumped into the cell, which is then heated and pressurized to predetermined levels (e.g., 100 °C and 1500 psi).[9][10][11]
-
Static and Dynamic Extraction : The extraction can be performed in a static mode (solvent held in the cell for a period) or a dynamic mode (fresh solvent continuously flows through the cell), or a combination of both.[9]
-
Collection : The extract is collected in a vial. The system is purged with nitrogen gas to collect the remaining extract.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation : The dried, ground plant material is packed into an extraction vessel.
-
System Setup : The vessel is placed in the SFE system. Carbon dioxide is pumped into the system and brought to its supercritical state by controlling temperature and pressure (e.g., 60 °C and 300 bar).[12][13]
-
Co-solvent Addition : For polar compounds like this compound, a polar co-solvent (e.g., ethanol) is often added to the supercritical CO2 to enhance extraction efficiency.[14][15][16]
-
Extraction and Separation : The supercritical fluid passes through the sample, dissolving the target compounds. The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.[14]
Visualizing Workflows and Pathways
To further elucidate the practical application and theoretical underpinnings of these techniques, the following diagrams illustrate a general experimental workflow and a potential signaling pathway for this compound, based on the known activities of related ferulic acid compounds.
General workflow for the extraction and isolation of this compound.
References
- 1. Efficiency of Recovery of the Bioactive Principles of Plants by Comparison between Solid–Liquid Extraction in Mixture and Single-Vegetable Matrices via Maceration and RSLDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Microwave-Assisted Extraction of Antioxidants from Bamboo Shoots of Phyllostachys pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. mdpi.com [mdpi.com]
- 14. uog.edu [uog.edu]
- 15. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of 9-O-Feruloyllariciresinol Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of 9-O-Feruloyllariciresinol analytical standards. Due to the limited availability of direct inter-laboratory validation studies for this compound, this document presents a comparative analysis based on established methodologies for structurally related lignans, such as Lariciresinol and Pinoresinol. The presented data is illustrative and serves to guide researchers in establishing robust analytical protocols and understanding key performance indicators for the validation of their own analytical standards.
Data Presentation
The performance of an analytical standard is critically assessed through inter-laboratory validation to ensure its accuracy, precision, and reliability across different laboratory settings. Below are comparative tables summarizing key validation parameters for a hypothetical this compound analytical standard against a common alternative, Lariciresinol.
Table 1: Comparison of Purity and Stability of Analytical Standards
| Parameter | This compound Standard (Hypothetical Data) | Lariciresinol Standard (Typical Data) |
| Purity (HPLC-UV, %) | 99.8 ± 0.1 | 99.5 ± 0.2 |
| Purity (qNMR, %) | 99.5 ± 0.3 | 99.2 ± 0.4 |
| Long-term Stability (-20°C, 12 months, % degradation) | < 0.1 | < 0.2 |
| Short-term Stability (25°C, 7 days, % degradation) | < 0.5 | < 0.8 |
| Freeze-Thaw Stability (3 cycles, % degradation) | < 0.2 | < 0.3 |
Table 2: Inter-laboratory Validation of Analytical Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | > 0.999 |
| Accuracy (% Recovery) | 99.5 | 101.2 | 98.9 | 98.0 - 102.0 |
| Precision (RSD, %) | ||||
| - Repeatability (Intra-day) | 0.8 | 1.1 | 0.9 | < 2% |
| - Intermediate Precision (Inter-day) | 1.5 | 1.8 | 1.6 | < 3% |
| Limit of Detection (LOD, µg/mL) | 0.05 | 0.06 | 0.04 | Report |
| Limit of Quantification (LOQ, µg/mL) | 0.15 | 0.18 | 0.12 | Report |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are standard protocols for the analysis of this compound, which can be adapted for inter-laboratory validation studies.
1. High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol (B129727) (1 mg/mL) and make serial dilutions for linearity assessment.
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Complex Matrices
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to the HPLC method, but with LC-MS grade solvents.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Sample Preparation: Protein precipitation for plasma samples or solid-phase extraction for plant extracts.
Mandatory Visualization
Diagrams illustrating workflows and logical relationships are essential for clarity and reproducibility.
A Comparative Guide to the Structure-Activity Relationship of 9-O-Feruloyllariciresinol and its Analogs in Cancer and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 9-O-Feruloyllariciresinol and its analogs, focusing on their potential anticancer and neuroprotective activities. Due to a lack of direct comparative studies on this compound and its immediate derivatives, this guide synthesizes findings from research on its core components: the lignan (B3055560) lariciresinol (B1674508) and the phenolic compound ferulic acid. By examining the biological activities of these parent molecules and related analogs, we can infer the key structural features contributing to their therapeutic potential.
I. Anticancer Activity
The anticancer properties of lignans (B1203133) like lariciresinol and phenolic acids such as ferulic acid have been investigated in various cancer cell lines. The esterification of ferulic acid to the 9-hydroxyl group of lariciresinol likely modulates the overall activity through changes in lipophilicity, cell uptake, and interaction with molecular targets.
Data Presentation: Anticancer Activity of Lariciresinol, Ferulic Acid, and Analogs
The following table summarizes the cytotoxic effects of lariciresinol, ferulic acid, and related compounds on different cancer cell lines.
| Compound/Analog | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| Lariciresinol | SkBr3 (Breast) | MTT | Cell Viability | 47% reduction at 48h | [1][2] |
| Pinoresinol (B1678388) | SkBr3 (Breast) | MTT | Cell Viability | 49% reduction at 48h | [1][2] |
| Podophyllotoxin | SkBr3 (Breast) | MTT | Cell Viability | 36% reduction at 48h | [1][2] |
| Ferulic Acid | MCF-7 (Breast) | MTT | IC50 | 75.4 µg/mL (48h) | |
| HepG2 (Liver) | MTT | IC50 | 81.38 µg/mL (48h) | ||
| PC-3 (Prostate) | XTT | IC50 | 300 µM | ||
| LNCaP (Prostate) | XTT | IC50 | 500 µM | ||
| Ferulic Acid Amide (FA10) | HT-29 (Colon) | MTT | IC50 | 18 µg/mL | |
| Ferulic Acid Amide (FA10) | HeLa (Cervical) | MTT | IC50 | 23 µg/mL | |
| Ferulic Acid Amide (FA1) | A-549 (Lung) | MTT | IC50 | 18 µg/mL |
Structure-Activity Relationship for Anticancer Effects:
-
Lignan Core: Studies comparing lariciresinol and pinoresinol suggest that subtle differences in the lignan scaffold can influence cytotoxic activity. Both compounds demonstrated significant reductions in the viability of SkBr3 breast cancer cells.[1][2] Furthermore, they were shown to induce apoptosis by upregulating pro-apoptotic genes (e.g., BAX) and downregulating anti-apoptotic genes (e.g., BCL-2).[1]
-
Feruloyl Moiety: Ferulic acid and its derivatives have shown dose-dependent cytotoxic effects across a range of cancer cell lines. The presence of the carboxylic acid or its modification to amides and esters significantly impacts activity. For instance, certain ferulic acid amides exhibit potent cytotoxicity with low IC50 values.
-
9-O-Feruloyl Esterification: The ester linkage at the 9-position of lariciresinol is expected to increase the lipophilicity of the molecule compared to lariciresinol alone. This could enhance its ability to cross cell membranes and potentially reach intracellular targets. The feruloyl group itself brings its own anticancer properties, which may act synergistically with the lariciresinol core.
II. Neuroprotective Activity
Lignans and ferulic acid have demonstrated promising neuroprotective effects in various models of neuronal damage. The mechanisms often involve antioxidant and anti-inflammatory pathways.
Data Presentation: Neuroprotective Activity of Lignans and Ferulic Acid Analogs
| Compound/Analog | Model of Neurotoxicity | Cell Line/System | Assay | Endpoint | Result | Citation |
| Flax Lignan | NMDA-induced excitotoxicity | Primary Cortical Neurons | MTT | Cell Viability | Increased to 85.2% at 10 µM | |
| Iridoids and Lignans | Aβ1-42-induced injury | PC12 cells | MTT, LDH | Cell Viability, LDH release | Significant protection at 5, 12.5, and 25 µM | |
| Ferulic Acid | Cerebral Ischemia/Reperfusion | Rats / PC-12 cells | H&E, Nissl, Flow Cytometry | Reduced apoptosis and oxidative stress | Dose-dependent neuroprotection | |
| Lyoniresinol | Oxygen-Glucose Deprivation/Reoxygenation | HT22 cells | Apoptosis Assay | Suppressed apoptosis |
Structure-Activity Relationship for Neuroprotective Effects:
-
Lignan Core: Lignans, including lariciresinol and its metabolites, are known to possess neuroprotective properties. For example, flax lignan has been shown to protect neurons from NMDA-induced excitotoxicity. The antioxidant nature of the phenolic hydroxyl groups is a key feature contributing to this effect.
-
Feruloyl Moiety: Ferulic acid is a well-documented neuroprotective agent. Its ability to scavenge free radicals and modulate signaling pathways associated with oxidative stress and inflammation is central to its mechanism of action.
-
Combined Effect in this compound: The combination of the lariciresinol scaffold with ferulic acid likely results in a molecule with potent antioxidant and anti-inflammatory properties. The feruloyl group can act as a primary antioxidant, while the lignan core can contribute to overall neuroprotective efficacy.
III. Key Signaling Pathways
The biological activities of lariciresinol, ferulic acid, and by extension, this compound, are mediated through the modulation of several key signaling pathways.
Anticancer Signaling Pathways:
-
Apoptosis Induction: Both lariciresinol and ferulic acid can induce apoptosis in cancer cells. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
-
Cell Cycle Arrest: Ferulic acid has been shown to cause cell cycle arrest at the G0/G1 phase in some cancer cells.
Neuroprotective Signaling Pathways:
-
Nrf2 Activation: Lignans are known to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
-
Akt/GSK-3β Pathway: Lyoniresinol, a lignan structurally related to lariciresinol, has been shown to exert neuroprotective effects by activating the Akt/GSK-3β signaling pathway.
-
NF-κB and STAT3 Inhibition: Ferulic acid can inhibit the activation of NF-κB and STAT3, key transcription factors involved in the inflammatory response in the brain following ischemic injury.
Caption: Anticancer mechanism of this compound.
digraph "Neuroprotective_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Stress" [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nrf2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Akt_GSK3b" [label="Akt/GSK-3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NFkB_STAT3" [label="NF-κB / STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; "Neuroprotection" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Nrf2" [label="Activates"]; "this compound" -> "Akt_GSK3b" [label="Activates"]; "this compound" -> "NFkB_STAT3" [label="Inhibits"]; "Nrf2" -> "Oxidative_Stress" [dir=back, label="Reduces"]; "Akt_GSK3b" -> "Neuroprotection"; "NFkB_STAT3" -> "Inflammation" [dir=back, label="Reduces"]; "Oxidative_Stress" -> "Neuroprotection" [style=invis]; "Inflammation" -> "Neuroprotection" [style=invis]; }
Caption: Neuroprotective mechanisms of this compound.
IV. Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., SkBr3, HeLa, PC12) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, lariciresinol, ferulic acid) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against compound concentration.
LDH Release Assay for Cytotoxicity
-
Cell Culture and Treatment: Culture cells (e.g., PC12) and treat with test compounds and controls as described for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Caption: General experimental workflow for in vitro evaluation.
V. Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising scaffold for the development of both anticancer and neuroprotective agents. The lariciresinol core provides a robust framework with inherent biological activity, which is likely enhanced and modulated by the addition of the feruloyl group.
To establish a definitive structure-activity relationship, future research should focus on the synthesis and direct comparative biological evaluation of a series of this compound analogs. This would involve modifications at several key positions:
-
Acyl Chain Variation: Replacing the feruloyl group with other substituted cinnamic acids or different acyl chains to determine the optimal electronic and steric properties.
-
Lignan Core Modification: Introducing or modifying substituents on the aromatic rings of the lariciresinol moiety to probe their influence on activity and selectivity.
-
Stereochemistry: Investigating the impact of the stereochemistry of the lariciresinol core on the biological activity of the feruloylated derivatives.
Such studies, employing the standardized experimental protocols outlined in this guide, will be crucial for elucidating the precise structural requirements for potent and selective anticancer and neuroprotective activity, paving the way for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Metabolomics Guide to Understanding 9-O-Feruloyllariciresinol Content in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative metabolomic analysis of plant varieties exhibiting differential accumulation of 9-O-Feruloyllariciresinol, a significant lignan (B3055560) with potential pharmacological applications. By leveraging advanced analytical techniques and bioinformatics, researchers can elucidate the biochemical pathways and regulatory mechanisms governing its synthesis. This document outlines the biosynthetic pathway, hypothetical comparative metabolite data, a typical experimental workflow, and detailed experimental protocols.
Biosynthesis of this compound
This compound belongs to the lignan class of secondary metabolites, which are synthesized via the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol. Two molecules of coniferyl alcohol then couple to form pinoresinol, which is subsequently reduced to lariciresinol. The final step involves the transfer of a feruloyl group from feruloyl-CoA to the 9-hydroxyl position of lariciresinol. Understanding this pathway is crucial for identifying key metabolites that may differ between high and low-content plant varieties.
Hypothetical Comparative Metabolite Profiles
A comparative metabolomics study between plants with high and low this compound content would likely reveal significant differences in the abundance of pathway intermediates. The following table presents a hypothetical dataset illustrating these expected variations.
| Metabolite | Biosynthetic Role | Expected Abundance in High-Content Plant (Relative Units) | Expected Abundance in Low-Content Plant (Relative Units) | Fold Change (High/Low) |
| Phenylalanine | Primary Precursor | 100 ± 8 | 95 ± 10 | ~1.05 |
| Coniferyl Alcohol | Monolignol Precursor | 1500 ± 120 | 700 ± 90 | ~2.14 |
| Pinoresinol | Lignan Intermediate | 850 ± 75 | 300 ± 45 | ~2.83 |
| Lariciresinol | Direct Precursor | 950 ± 110 | 250 ± 60 | ~3.80 |
| Feruloyl-CoA | Acyl Donor | 1200 ± 150 | 500 ± 80 | ~2.40 |
| This compound | Target Compound | 500 ± 60 | 20 ± 8 | ~25.00 |
| Secoisolariciresinol | Alternative Lignan | 400 ± 50 | 600 ± 70 | ~0.67 |
Experimental Workflow for Comparative Metabolomics
A robust experimental design is fundamental to a successful comparative metabolomics study. The workflow encompasses sample selection, metabolite extraction, data acquisition using analytical platforms like LC-MS and NMR, and comprehensive data analysis to identify significant differences and interpret them in a biological context.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow. These protocols are generalized and may require optimization based on the specific plant species and instrumentation.
This protocol is designed for the extraction of a broad range of polar and semi-polar metabolites, including lignans.
-
Plant Material : Select healthy, age-matched plants from both high-content and low-content lines. Harvest the desired tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the powder at -80°C until extraction.
-
Extraction :
-
Weigh approximately 50-100 mg of frozen powder into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of pre-chilled extraction solvent (80% methanol, 20% water, v/v).
-
Vortex thoroughly for 30 seconds.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. For robust analysis, a quality control (QC) sample can be prepared by pooling a small aliquot from each sample.
-
Filter the supernatant through a 0.22 µm PTFE filter into an LC-MS vial.
-
Store vials at -80°C until analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying a wide range of metabolites.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.
-
Chromatographic Separation :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2-5 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), run in both positive and negative modes.
-
Scan Range : m/z 100-1500.
-
Data Acquisition : Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides structural information and can be used for quantification.[1]
-
Sample Preparation for NMR :
-
Dry 500 µL of the metabolite extract from section 4.1 under a stream of nitrogen gas or using a vacuum concentrator.
-
Re-dissolve the dried extract in 600 µL of a deuterated solvent (e.g., Methanol-d4) containing an internal standard (e.g., 0.05% TSP - Trimethylsilylpropanoic acid).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Instrument : 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
1D ¹H NMR : Acquire a standard 1D proton spectrum for each sample. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 5 seconds, and solvent suppression.
-
2D NMR : For metabolite identification, acquire 2D NMR spectra (e.g., J-resolved, COSY, HSQC, HMBC) on pooled QC samples to aid in structural elucidation.[1]
-
The goal of data analysis is to identify metabolites that are significantly different between the high and low-content groups.
-
LC-MS Data Processing :
-
Use software such as XCMS, MS-DIAL, or vendor-specific software for peak picking, retention time alignment, and integration.
-
Normalize the data to the total ion chromatogram (TIC) or an internal standard to account for analytical variance.
-
-
NMR Data Processing :
-
Use software like Mnova or TopSpin for phasing, baseline correction, and calibration of the spectra.
-
Bin the spectra (e.g., 0.04 ppm bin width) and normalize the binned data to the total spectral area.
-
-
Statistical Analysis :
-
Import the processed data into a statistical analysis platform like MetaboAnalyst.
-
Perform multivariate analysis, such as Principal Component Analysis (PCA) for an unsupervised overview and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify variables that discriminate between the groups.
-
Perform univariate analysis (e.g., t-tests, ANOVA) on individual features, applying a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons.
-
-
Metabolite Identification :
-
Features with statistically significant differences are prioritized for identification.
-
For LC-MS data, compare the accurate mass, fragmentation pattern (MS/MS), and retention time to spectral libraries (e.g., METLIN, MassBank) and authentic chemical standards.
-
For NMR data, compare chemical shifts and coupling constants to databases (e.g., HMDB, BMRB) and confirm with 2D NMR data.
-
References
Benchmarking 9-O-Feruloyllariciresinol Activity: A Comparative Analysis Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the inhibitory activity of 9-O-Feruloyllariciresinol is not extensively available in current literature, its structural classification as a lignan—a class of polyphenols—and its composition from lariciresinol (B1674508) and ferulic acid provide a strong basis for inferring its potential biological activities. Lignans (B1203133), as a group, have demonstrated significant inhibitory effects on a variety of enzymes implicated in major diseases. This guide provides a comparative benchmark of the inhibitory activities of structurally related lignans against well-established inhibitors of key enzymes.
Data Presentation: Inhibitory Activities of Lignans and Known Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various lignans against several key enzymes, benchmarked against known, clinically relevant inhibitors. This data is compiled from multiple in vitro studies.
Table 1: Inhibition of Cholinesterases
| Compound | Target Enzyme | IC50 / Ki | Known Inhibitor | Target Enzyme | IC50 / Ki |
| α-(-)-conidendrin | Acetylcholinesterase (AChE) | Ki: 0.72-1.62 nM[1] | Tacrine | Acetylcholinesterase (AChE) | IC50: 7.53 nM[1] |
| Enterodiol | Acetylcholinesterase (AChE) | Ki: 0.72-1.62 nM[1] | Tacrine | Acetylcholinesterase (AChE) | IC50: 7.53 nM[1] |
| Enterolactone | Acetylcholinesterase (AChE) | Ki: 0.72-1.62 nM[1] | Tacrine | Acetylcholinesterase (AChE) | IC50: 7.53 nM[1] |
| α-(-)-conidendrin | Butyrylcholinesterase (BChE) | IC50: 0.74 nM[1] | Tacrine | Butyrylcholinesterase (BChE) | IC50: 1.24 nM[1] |
| Enterodiol | Butyrylcholinesterase (BChE) | IC50: 0.66 nM[1] | Tacrine | Butyrylcholinesterase (BChE) | IC50: 1.24 nM[1] |
| Enterolactone | Butyrylcholinesterase (BChE) | IC50: 0.64 nM[1] | Tacrine | Butyrylcholinesterase (BChE) | IC50: 1.24 nM[1] |
| Vitrofolal E | Butyrylcholinesterase (BChE) | Moderate Activity[2] | Tacrine | Butyrylcholinesterase (BChE) | IC50: 1.24 nM[1] |
Table 2: Inhibition of Other Key Enzymes
| Compound | Target Enzyme | IC50 / Ki | Known Inhibitor | Target Enzyme | IC50 / Ki |
| α-(-)-conidendrin | Carbonic Anhydrase I (CA I) | Ki: 1.27-3.30 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| Enterodiol | Carbonic Anhydrase I (CA I) | Ki: 1.27-3.30 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| Enterolactone | Carbonic Anhydrase I (CA I) | Ki: 1.27-3.30 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| α-(-)-conidendrin | Carbonic Anhydrase II (CA II) | Ki: 1.11-2.68 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| Enterodiol | Carbonic Anhydrase II (CA II) | Ki: 1.11-2.68 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| Enterolactone | Carbonic Anhydrase II (CA II) | Ki: 1.11-2.68 nM[1] | Acetazolamide | Carbonic Anhydrase I & II | - |
| Enterolactone | Aromatase | Ki: 14.4 µM[3] | Aminoglutethimide | Aromatase | Ki: 0.5 µM[3] |
| Magnolol | Carboxylesterase 1A (CES1A) | IC50: 0.39 µM[4] | BNPP, WWL229 | Carboxylesterase 1A (CES1A) | - |
| Anwuligan | Carboxylesterase 1A (CES1A) | IC50: 0.76 µM[4] | BNPP, WWL229 | Carboxylesterase 1A (CES1A) | - |
| Schisandrin C | Carboxylesterase 1A (CES1A) | IC50: 1.40 µM[4] | BNPP, WWL229 | Carboxylesterase 1A (CES1A) | - |
| Negundin B | Lipoxygenase | Potent Activity[2] | - | Lipoxygenase | - |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Cholinesterase Inhibition Assay
Principle: This assay is based on the Ellman method, which measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare stock solutions of the test compounds (lignans) and the standard inhibitor (tacrine) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 25 µL of 15 mM acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as the substrate, 125 µL of 3 mM DTNB, and 50 µL of phosphate (B84403) buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE or BChE solution.
-
The absorbance is monitored continuously at 412 nm for a set period (e.g., 15 minutes) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rates of reaction of the samples with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using Lineweaver-Burk plots.
Carbonic Anhydrase Inhibition Assay
Principle: The esterase activity of carbonic anhydrase (CA) is utilized for this assay. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenolate, which can be monitored spectrophotometrically at 348 nm.
Procedure:
-
Human carbonic anhydrase I and II isoenzymes are purified from erythrocytes.
-
The assay is performed in a cuvette containing Tris-SO4 buffer (pH 7.4).
-
A solution of the test compound (lignan) at various concentrations is added to the cuvette.
-
The reaction is initiated by the addition of the substrate, p-NPA.
-
The change in absorbance at 348 nm is recorded for 3 minutes at 25°C.
-
The inhibitory effect is calculated as a percentage of the enzyme activity in the absence of the inhibitor.
-
IC50 and Ki values are determined from dose-response curves and Lineweaver-Burk plots, respectively.
Aromatase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. The activity is determined by measuring the amount of a fluorescent product generated from a non-fluorescent substrate.
Procedure:
-
Human preadipocytes are cultured and used as the source of aromatase.
-
The cells are incubated with various concentrations of the test compounds (lignans) and a known inhibitor (aminoglutethimide).
-
A fluorescent substrate for aromatase is added to the cell culture.
-
After an incubation period, the fluorescence of the product is measured using a fluorometer.
-
The percentage of aromatase inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.
-
Ki values are determined through kinetic studies, often analyzed using Dixon plots.
Visualizations
Signaling Pathway: Lignan Inhibition of Cholinesterase
Caption: Lignan-mediated inhibition of Acetylcholinesterase (AChE).
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Enzyme inhibiting lignans from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lariciresinol Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide offers a statistical analysis of the dose-response relationship of (-)-Lariciresinol, a lignan (B3055560) closely related to 9-O-Feruloyllariciresinol. Due to the limited availability of published dose-response data for this compound, this document utilizes data from a study on the anti-hepatitis B virus (HBV) activity of (-)-Lariciresinol to provide a comparative framework. The methodologies and findings presented herein are intended to serve as a reference for researchers investigating the therapeutic potential of lariciresinol (B1674508) derivatives.
Executive Summary
(-)-Lariciresinol has demonstrated a dose-dependent inhibitory effect on Hepatitis B Virus (HBV) replication in in vitro studies. This guide summarizes the quantitative data from these experiments, details the experimental protocols, and visualizes the pertinent biological pathways and workflows. The objective is to provide a clear and structured overview to inform further research and development of this class of compounds.
Quantitative Data Summary
The antiviral activity of (-)-Lariciresinol was assessed by measuring its effect on key HBV markers at various concentrations. The following tables summarize the dose-dependent inhibition of HBV DNA replication and the secretion of HBsAg and HBeAg in HepG2.2.15 cells.
Table 1: Dose-Dependent Inhibition of HBV DNA by (-)-Lariciresinol
| Concentration (µM) | Inhibition of HBV DNA (%) |
| 1.25 | ~15 |
| 2.5 | ~25 |
| 5 | ~45 |
| 10 | ~70 |
| 20 | ~90 |
Table 2: Dose-Dependent Inhibition of HBsAg and HBeAg Secretion by (-)-Lariciresinol
| Concentration (µM) | Inhibition of HBsAg (%) | Inhibition of HBeAg (%) |
| 1.25 | ~5 | ~8 |
| 2.5 | ~10 | ~15 |
| 5 | ~20 | ~25 |
| 10 | ~35 | ~40 |
| 20 | ~50 | ~60 |
Note: The data presented is an approximation based on graphical representations in the source study and is intended for comparative purposes.
Experimental Protocols
The following protocols are based on the methodologies described in the study evaluating the anti-HBV activity of (-)-Lariciresinol.
Cell Culture and Drug Treatment
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome, were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Treatment: Cells were seeded in 24-well plates and treated with varying concentrations of (-)-Lariciresinol (1.25, 2.5, 5, 10, and 20 µM) for 6 days. The culture medium containing the compound was replaced every 2 days.
Quantification of HBV DNA
-
DNA Extraction: After the 6-day treatment period, the supernatant was collected, and viral DNA was extracted.
-
qPCR Analysis: The amount of HBV DNA was quantified using real-time quantitative PCR (qPCR). The primers and probe targeted a conserved region of the HBV genome.
-
Data Analysis: The percentage of inhibition was calculated by comparing the HBV DNA levels in treated cells to those in untreated control cells.
Quantification of HBsAg and HBeAg
-
ELISA: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition was determined by comparing the antigen levels in the supernatant of treated cells to that of untreated controls.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway potentially involved in the antiviral activity of lariciresinol derivatives against HBV. The mechanism involves the inhibition of viral transcription.[1]
Caption: Proposed mechanism of HBV inhibition by (-)-Lariciresinol.
Experimental Workflow
This diagram outlines the general workflow for assessing the dose-response of antiviral compounds.
Caption: Workflow for dose-response analysis of antiviral agents.
Discussion and Future Directions
The data presented for (-)-Lariciresinol indicates a clear dose-dependent inhibition of HBV replication, suggesting its potential as an antiviral agent. The inhibitory effects on viral DNA, HBsAg, and HBeAg provide a multi-faceted view of its mechanism of action, likely targeting viral transcription.[1]
It is crucial to note that these findings are based on a related compound, and direct experimental validation of this compound is necessary to ascertain its specific dose-response profile and therapeutic potential. Future studies should aim to:
-
Determine the IC50 value of this compound in various cell lines and against different viral strains.
-
Elucidate the precise molecular mechanism of action and identify the specific cellular targets.
-
Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
By building upon the foundational data from related lariciresinol compounds, researchers can accelerate the investigation and potential development of this compound as a novel therapeutic agent.
References
Verifying the Purity of Synthesized 9-O-Feruloyllariciresinol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in preclinical research and development. This guide provides a comparative overview of analytical methods for verifying the purity of synthesized 9-O-Feruloyllariciresinol, a lignan (B3055560) with potential therapeutic properties. This guide also compares its performance with a relevant alternative, Secoisolariciresinol diglucoside (SDG), and provides detailed experimental protocols and conceptual signaling pathways.
Purity Assessment: A Comparative Analysis
The purity of a synthesized compound is paramount for accurate biological and pharmacological studies. Two primary analytical techniques are widely employed for the purity determination of lignans (B1203133) like this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Purity Verification Methods for this compound
| Analytical Method | Principle | Information Provided | Purity Determination | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Retention time, peak area, peak purity. | Quantitative, based on the relative peak area of the target compound. | High sensitivity, high resolution, quantitative, suitable for routine analysis. | Requires reference standards for absolute quantification, potential for co-elution of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed structural information, presence of impurities. | Quantitative (qNMR) or qualitative assessment of purity based on the absence of impurity signals. | Provides unambiguous structural confirmation, can identify and quantify unknown impurities without a reference standard. | Lower sensitivity compared to HPLC, requires more specialized equipment and expertise. |
Comparative Compound: Secoisolariciresinol Diglucoside (SDG)
For comparative purposes, Secoisolariciresinol diglucoside (SDG) is a relevant alternative to this compound. SDG is a well-researched lignan found abundantly in flaxseed and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5]
Table 2: Comparison of this compound and Secoisolariciresinol Diglucoside (SDG)
| Feature | This compound | Secoisolariciresinol Diglucoside (SDG) |
| Chemical Class | Lignan | Lignan |
| Key Structural Components | Lariciresinol, Ferulic acid | Secoisolariciresinol, Glucose (x2) |
| Reported Biological Activities | Anti-inflammatory, Antioxidant[6][7][8] | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective[1][2][3][4][5] |
| Potential Signaling Pathways | NF-κB, MAPK, Insulin Signaling | Estrogen receptor signaling, various pathways related to its antioxidant and anti-inflammatory effects |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound, which can be optimized for specific instrumentation and sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Synthesized this compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., around 280 nm and 320 nm for lignans containing ferulic acid).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (and by comparing with a reference standard if available).
-
Calculate the purity of the synthesized compound by determining the percentage of the peak area of the main compound relative to the total peak area of all detected components in the chromatogram.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized this compound and for identifying any potential impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
For complete structural elucidation and to confirm connectivity, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Compare the obtained chemical shifts, coupling constants, and correlations with published data for this compound or with expected values based on its structure.
-
The absence of significant unassigned signals in the spectra is an indicator of high purity. The presence of minor signals can be used to identify and potentially quantify impurities.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity verification and the potential signaling pathways modulated by this compound.
Caption: Experimental workflow for the synthesis, purification, and purity verification of this compound.
Caption: Proposed signaling pathways modulated by this compound, integrating anti-inflammatory and metabolic effects.
References
- 1. The Biological Significance of Secoisolariciresinol Diglucoside (SDG) Lignan — The Journal of integrative Nutrition [thejournalofintegrativenutrition.com]
- 2. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: implications for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
Comparative Cytotoxicity of 9-O-Feruloyllariciresinol and Related Compounds on Normal vs. Cancer Cells
Introduction
This guide provides a comparative analysis of the cytotoxic effects of the natural compound 9-O-Feruloyllariciresinol and its related structures, lariciresinol (B1674508) and ferulic acid, on cancerous and non-cancerous cell lines. The objective is to present available experimental data to researchers, scientists, and drug development professionals, offering insights into the potential selective anticancer activity of these compounds. It is important to note that a direct comparative study on the cytotoxicity of this compound on normal versus cancer cells is not available in the current body of scientific literature. Therefore, this guide presents data on the closely related lignan, lariciresinol, and the ubiquitous phenolic compound, ferulic acid, to provide a relevant comparative context.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of lariciresinol and ferulic acid on various cell lines.
Table 1: Comparative Cytotoxicity of Lariciresinol
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h | Reference |
| (-)-Lariciresinol | SKBr3 | Human Breast Cancer | 500 | [1] |
| Fibroblast | Healthy Human | >500 | [1] | |
| HEK-293 | Healthy Human | >500 | [1] |
Table 2: Cytotoxicity of Ferulic Acid on Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) after 48h | Reference |
| Ferulic Acid | MCF-7 | Human Breast Cancer | 75.4 | [2] |
| HepG2 | Human Liver Cancer | 81.38 | [2] |
Note: Direct comparative IC50 values for ferulic acid on normal cell lines within the same studies were not consistently available. However, some studies suggest a degree of selectivity. For instance, one study noted that a sonicated extract containing ferulic acid was effective against PC-3 prostate cancer cells while being non-toxic to normal Vero cells[3].
Experimental Protocols
The data presented in this guide are primarily derived from standard in vitro cytotoxicity and apoptosis assays. The general methodologies for these key experiments are outlined below.
1. Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., SKBr3, MCF-7, HepG2) and normal cell lines (e.g., human fibroblasts, HEK-293, Vero) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. Cells are seeded in multi-well plates and, after a period of attachment, are treated with the compound for specified durations (e.g., 24, 48, 72 hours).
2. Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Following compound treatment, the culture medium is removed.
-
MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
3. Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are harvested after treatment with the test compound.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Signaling Pathways and Mechanisms of Action
Lariciresinol:
Studies suggest that lariciresinol induces apoptosis in cancer cells primarily through the mitochondrial-mediated (intrinsic) pathway[1][4]. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis[4].
Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.
Ferulic Acid:
Ferulic acid has been shown to exert its anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway[5][6]. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, ferulic acid can suppress these survival signals, leading to cell cycle arrest and apoptosis in cancer cells[6][7].
Inhibition of the PI3K/Akt signaling pathway by Ferulic Acid.
Conclusion
While there is a notable absence of direct comparative cytotoxicity data for this compound, studies on the related compounds lariciresinol and ferulic acid provide valuable insights. Lariciresinol has demonstrated a degree of selective cytotoxicity towards breast cancer cells over healthy cell lines[1]. Ferulic acid exhibits broad anticancer activity against various cancer cell types, with some evidence suggesting a favorable toxicity profile towards normal cells[2][3]. The primary mechanisms of action for these compounds involve the induction of apoptosis through the mitochondrial pathway and the inhibition of key cell survival signaling pathways such as PI3K/Akt[1][4][5][6]. Further research is warranted to elucidate the specific cytotoxic profile of this compound and to determine its potential as a selective anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Lignans in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for therapeutic applications has identified lignans (B1203133), a class of polyphenolic compounds found in plants, as promising candidates in oncology.[1][2] While individual lignans exhibit anticancer properties, their true potential may lie in synergistic combinations with existing chemotherapeutic agents. This guide provides a comparative overview of the assessment of such synergistic effects, using a case study of the lignans enterodiol (B191174) and enterolactone (B190478) in combination with tamoxifen (B1202), to highlight the potential of compounds like 9-O-Feruloyllariciresinol.
The Principle of Synergy in Combination Therapy
Synergy in drug combination therapy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting side effects.[3] The evaluation of synergy is critical in preclinical studies to identify promising drug combinations for further development.
Case Study: Synergistic Inhibition of Breast Cancer Cell Metastasis by Lignans and Tamoxifen
A study investigated the effects of ED, EL, and TAM, alone and in combination, on the adhesion, invasion, and migration of estrogen receptor-negative (ER-) human breast cancer cell lines, MDA-MB-435 and MDA-MB-231.[4] The findings demonstrated that when combined at a concentration of 1 µM, ED or EL with TAM resulted in a greater inhibitory effect on cell adhesion and invasion compared to the individual compounds alone.[4]
Quantitative Data Summary
The following table summarizes the key findings from the study, illustrating the synergistic inhibition of breast cancer cell invasion.
| Treatment Group | Concentration (µM) | Inhibition of Cell Invasion (%) - MDA-MB-435 | Inhibition of Cell Invasion (%) - MDA-MB-231 |
| Control | - | 0 | 0 |
| Enterodiol (ED) | 1 | ~25 | ~20 |
| Enterolactone (EL) | 1 | ~30 | ~25 |
| Tamoxifen (TAM) | 1 | ~20 | ~15 |
| ED + TAM | 1 + 1 | ~55 | ~45 |
| EL + TAM | 1 + 1 | ~60 | ~50 |
Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited study. The data clearly shows a greater than additive effect for the combination treatments.
Experimental Protocols
To facilitate the replication and further investigation of such synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with the compounds of interest (e.g., this compound, another compound, and the combination) at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 1.5 hours at 37°C.[6]
-
Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Incubate the plate for 15 minutes with shaking.[6]
-
Measure the absorbance at 492 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic cells. Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat them with the desired compounds.
-
After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[4]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. This can be used to investigate the effect of compounds on the expression of proteins involved in signaling pathways related to cell proliferation, apoptosis, and metastasis.[8]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[11]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and potential molecular interactions, the following diagrams are presented using the DOT language for Graphviz.
Caption: General workflow for assessing synergistic effects.
Caption: Hypothetical synergistic signaling pathway.
Conclusion
The investigation of synergistic interactions between natural compounds like this compound and conventional anticancer drugs represents a promising frontier in oncology research. The case study of enterodiol and enterolactone with tamoxifen provides a strong rationale for exploring the synergistic potential of other lignans. By employing rigorous experimental protocols and quantitative analysis, researchers can uncover novel combination therapies with enhanced efficacy and reduced toxicity, ultimately improving patient outcomes. Further studies are warranted to specifically evaluate the synergistic effects of this compound and elucidate its mechanisms of action in combination with other therapeutic agents.
References
- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy for Lung Cancer Treatment | LCFA [lcfamerica.org]
- 4. Lignans and tamoxifen, alone or in combination, reduce human breast cancer cell adhesion, invasion and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin synergizes with PRLX93936 to induce ferroptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of combined therapy using paclitaxel and [90Y-DOTA]776.1 on growth of OVCAR-3 ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced antitumour efficacy of ferulic acid nanoparticles in combination with doxorubicin – a promising strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9-O-Feruloyllariciresinol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an essential operational and disposal plan for 9-O-Feruloyllariciresinol, ensuring that its handling and disposal are conducted with the utmost care and in accordance with safety protocols.
I. Understanding the Hazard Profile of this compound
While comprehensive toxicological data for this compound is not fully available, the existing safety information indicates several potential hazards. It is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, adherence to strict safety measures is imperative.
Table 1: Summary of Hazard Information for this compound
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Wear eye and face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[1] |
II. Procedural Workflow for Disposal
The proper disposal of this compound involves a multi-step process that begins with proper handling and waste segregation and ends with disposal by a licensed contractor.
III. Detailed Experimental Protocols for Safe Disposal
A. Personal Protective Equipment (PPE) and Handling Precautions:
-
Gowning: Before handling this compound, all personnel must wear standard laboratory attire, including a fully fastened lab coat, nitrile gloves, and chemical splash goggles.
-
Ventilation: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.
-
Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water. Contaminated clothing should be removed and laundered before reuse.
B. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in a dedicated, clearly labeled hazardous waste container.
-
All disposables that have come into contact with the compound, such as weighing boats, contaminated gloves, and pipette tips, must be disposed of in the same designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Crucially, do not pour any solutions containing this compound down the drain , as this can lead to environmental contamination.
-
C. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by a licensed waste disposal service.
D. Spill Management:
In the event of a spill, the following protocol should be enacted immediately:
IV. Decontamination Procedures
All non-disposable equipment, such as glassware and spatulas, that comes into contact with this compound should be decontaminated. A recommended procedure is to rinse the equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood, collecting the rinsate as hazardous liquid waste. Following the solvent rinse, wash the equipment with soap and water.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 9-O-Feruloyllariciresinol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-O-Feruloyllariciresinol. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Immediate Safety and Logistical Information
All personnel must be familiar with the hazards associated with this compound before handling. The following table summarizes the key safety data.
| Hazard Classification & Handling Information | Description |
| GHS Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact. |
| Recommended Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
| Required Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., neoprene or butyl rubber), fully buttoned lab coat, and a dust respirator.[1][2][3][4] |
| First Aid: Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][3] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious and alert. Consult a physician.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5] Store away from strong oxidizing agents.[3][4] |
| Spill Cleanup | For small powder spills, carefully scoop the material into a suitable container for disposal, avoiding dust generation. Wipe the area with a wet paper towel.[1] |
| Disposal | Dispose of as hazardous chemical waste in a sealed, properly labeled container in accordance with local, regional, and national regulations.[2][3][6] |
Operational Plan: Step-by-Step Handling Protocol
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area : All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Gather Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Personal Protective Equipment (PPE) Donning :
-
Weighing : Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.
-
Dissolving : If dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Experimental Use : Conduct all experimental manipulations within the fume hood.
-
Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.[3]
-
Glove Changes : Change gloves immediately if they become contaminated.
-
Decontamination : Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and finally, the respirator.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound must be segregated as hazardous chemical waste.[2][3] This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.[6]
-
-
Solid Waste : Collect solid waste, including contaminated paper towels and PPE, in a clearly labeled, sealed, and puncture-proof container.[3][6]
-
Liquid Waste : Collect liquid waste in a sealed, shatter-proof bottle, clearly labeled as hazardous waste containing this compound.[3]
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and hazard symbols.
-
Disposal Request : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of down the drain.[6]
Visual Workflow for Handling this compound
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
